molecular formula C26H36N6O9S B1409345 MeOSuc-AAPM-PNA

MeOSuc-AAPM-PNA

Numéro de catalogue: B1409345
Poids moléculaire: 608.7 g/mol
Clé InChI: UAHYXBAKUGCYIL-FVCZOJIISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MeOSuc-AAPM-PNA is a useful research compound. Its molecular formula is C26H36N6O9S and its molecular weight is 608.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHYXBAKUGCYIL-FVCZOJIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of MeOSuc-AAPM-pNA, a Chromogenic Protease Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of N-Methoxysuccinyl-Ala-Ala-Pro-Met-p-nitroanilide (MeOSuc-AAPM-pNA), a chromogenic peptide substrate used for the detection and quantification of protease activity. It is important to clarify a potential point of confusion: in this context, "pNA" refers to p-nitroanilide, a chromogenic leaving group, and not a Peptide Nucleic Acid. This document will detail the core mechanism of action, provide quantitative data, outline experimental protocols for its use, and illustrate relevant biological pathways. This compound is primarily recognized as a substrate for Cathepsin G, a serine protease involved in various physiological and pathological processes.[1][2][3][4]

Core Mechanism of Action

The fundamental mechanism of this compound as a chromogenic substrate involves enzymatic cleavage that results in a detectable color change. The peptide sequence, Alanine-Alanine-Proline-Methionine (AAPM), is specifically recognized by the active site of certain proteases, most notably Cathepsin G. The N-terminus of the peptide is protected by a methoxysuccinyl (MeOSuc) group to prevent undesired degradation by aminopeptidases and to enhance specificity.

The enzymatic reaction proceeds as follows: the protease, such as Cathepsin G, catalyzes the hydrolysis of the amide bond between the C-terminal methionine residue of the peptide and the p-nitroanilide (pNA) moiety. This cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring its absorbance at a wavelength of 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity of the protease in the sample. This principle allows for real-time kinetic analysis of enzyme activity and is widely used for enzyme characterization and inhibitor screening.[5][6]

This compound Mechanism of Action sub This compound (Colorless) enz Cathepsin G (Protease) sub->enz Binding & Cleavage prod1 MeOSuc-AAPM (Cleaved Peptide) enz->prod1 Release prod2 p-nitroaniline (Yellow) enz->prod2 Release spec Spectrophotometer (Absorbance at 405-410 nm) prod2->spec Detection

Mechanism of chromogenic substrate cleavage.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name N-(Methoxysuccinyl)-L-alanyl-L-alanyl-L-prolyl-L-methionine-p-nitroanilide[2]
Molecular Formula C27H38N6O9S[1][2][7]
Molecular Weight 622.69 g/mol [1][2][7]
CAS Number 70967-91-8[1][2][7]
Amino Acid Sequence MeOSuc-Ala-Ala-Pro-Met-pNA[1]

Table 2: Physical and Handling Properties of this compound

PropertyValue/RecommendationSource(s)
Appearance White to off-white powderN/A
Storage Conditions -20°C[1][2]
Solubility Soluble in DMSO[5]
Purity (HPLC) ≥98.0%[8]

Experimental Protocols

This section provides a detailed methodology for a standard in vitro assay to measure protease activity using this compound. This protocol is adapted from general procedures for similar chromogenic protease substrates.[5][6]

Objective: To determine the enzymatic activity of a protease sample (e.g., purified Cathepsin G or a biological sample) by measuring the rate of this compound hydrolysis.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • Purified protease (e.g., Cathepsin G) or biological sample

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a 10 mM concentration. Store this stock solution in aliquots at -20°C.

    • Working Substrate Solution (1 mM): On the day of the experiment, dilute the Substrate Stock Solution 1:10 in Assay Buffer.

    • Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer. Immediately before the assay, dilute the enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 20 µL of the diluted enzyme solution to the sample wells. For blank wells (to measure substrate auto-hydrolysis), add 20 µL of Assay Buffer instead of the enzyme solution.

    • If testing inhibitors, add the inhibitor solution to the appropriate wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate.

  • Initiation and Measurement:

    • To start the reaction, add 20 µL of the 1 mM Working Substrate Solution to all wells.

    • Immediately place the microplate in a reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the absorbance at 405 nm every minute for 15 to 30 minutes.

  • Data Analysis:

    • Subtract the absorbance readings of the blank wells from the sample wells.

    • Plot the corrected absorbance versus time.

    • Determine the rate of reaction (V₀) in mOD/min from the initial linear portion of the curve.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (e.g., ~10,500 M⁻¹cm⁻¹ at 405 nm).

Experimental Workflow sub_prep Prepare Substrate (10 mM in DMSO) reaction Initiate Reaction (Add Substrate) sub_prep->reaction enz_prep Prepare Enzyme (Dilute in Assay Buffer) plate_setup Plate Setup (Buffer, Enzyme/Blank) enz_prep->plate_setup plate_setup->reaction measurement Kinetic Measurement (Absorbance at 405 nm) reaction->measurement analysis Data Analysis (Calculate Reaction Rate) measurement->analysis Protease-Activated Signaling Pathway catg Cathepsin G par Protease-Activated Receptor (PAR) catg->par Cleavage & Activation g_protein Gq/11 par->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc Activates ca2->pkc Activates response Cellular Response (e.g., Inflammation) pkc->response Phosphorylation Cascade

References

The Role of MeOSuc-AAPM Peptide as a Protease-Cleavable Linker in PNA Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral backbone that exhibit high binding affinity and specificity to complementary nucleic acid sequences, making them promising candidates for antisense and antigene therapies.[1] However, their clinical application is often hindered by poor cellular uptake.[1][2] To overcome this, PNAs are frequently conjugated to peptides that can facilitate cell entry or provide other functionalities. This technical guide explores the function of the specific peptide sequence, MeOSuc-AAPM, when incorporated into a PNA conjugate. Contrary to typical cell-penetrating peptides, the MeOSuc-AAPM moiety is designed to function as a protease-cleavable linker, enabling a prodrug strategy for targeted release of the PNA cargo. This guide details the components of this peptide linker, its likely enzymatic targets, a proposed mechanism of action, and representative experimental protocols for its evaluation.

Introduction to Protease-Cleavable PNA Conjugates

The conjugation of peptides to PNAs can significantly enhance their therapeutic potential by improving solubility and cellular internalization.[2] A sophisticated approach in this field is the use of protease-cleavable linkers.[3][4] This strategy involves connecting the PNA to a carrier or masking moiety via a peptide sequence that can be specifically cleaved by a protease that is upregulated in a target tissue or disease state, such as cancer.[5] This ensures that the active PNA is released predominantly at the site of action, minimizing off-target effects and enhancing therapeutic efficacy.

The peptide MeOSuc-AAPM-pNA is analogous to a class of chromogenic substrates used to assay protease activity.[6][7] In this context, "MeOSuc" is the N-methoxysuccinyl group, "AAPM" represents the tetrapeptide sequence Alanine-Alanine-Proline-Methionine, and "pNA" is p-nitroanilide, a chromophore released upon cleavage.[8] When conjugated to a PNA, the MeOSuc-AAPM peptide is hypothesized to serve as a substrate for specific proteases, such as chymotrypsin or chymotrypsin-like enzymes, which are known to cleave after large hydrophobic residues like methionine.

Components and Function of the MeOSuc-AAPM Linker

The MeOSuc-AAPM linker is comprised of two key components:

  • N-Methoxysuccinyl (MeOSuc) Group: This is a blocking group attached to the N-terminus of the peptide.[2] In the context of a PNA conjugate, it serves to protect the peptide linker from degradation by exopeptidases and can also influence the overall physicochemical properties of the conjugate.

  • Alanine-Alanine-Proline-Methionine (AAPM) Tetrapeptide: This sequence functions as the recognition site for a specific protease. The sequence of amino acids dictates the specificity of the linker. While MeOSuc-AAPV-pNA is a known substrate for neutrophil elastase, the presence of methionine at the P1 position suggests that MeOSuc-AAPM would be targeted by chymotrypsin or other proteases with chymotrypsin-like specificity.[6][9]

The core function of this peptide in a PNA conjugate is to act as a stable linker in circulation that is selectively cleaved in the target environment where the specific protease is active.

Proposed Mechanism of Action

The proposed mechanism for a this compound conjugate follows a prodrug activation model. The PNA, which may be attached to a carrier molecule for delivery, is rendered inactive or sterically hindered by the carrier. The MeOSuc-AAPM linker connects the PNA to this carrier. Upon reaching the target tissue where a specific protease is present, the linker is cleaved, releasing the PNA to bind to its target DNA or RNA sequence and exert its therapeutic effect.

G cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor Microenvironment) conjugate This compound Conjugate (Inactive Prodrug) protease Target Protease (e.g., Chymotrypsin-like) conjugate->protease 1. Accumulation in Target Tissue cleavage Linker Cleavage protease->cleavage 2. Enzymatic Action active_PNA Active PNA cleavage->active_PNA 3. Release of Active PNA target_binding Binding to Target (mRNA or DNA) active_PNA->target_binding 4. Hybridization therapeutic_effect Therapeutic Effect (e.g., Gene Silencing) target_binding->therapeutic_effect 5. Biological Response

Figure 1: Proposed mechanism of action for a protease-cleavable this compound conjugate.

Quantitative Data Summary (Illustrative)

As no direct experimental data for this compound conjugates are publicly available, the following table presents illustrative data based on known properties of similar protease substrates and PNA conjugates. This table is intended to provide a conceptual framework for the evaluation of such a conjugate.

ParameterThis compound ConjugateReleased PNA (Post-Cleavage)Control (Non-cleavable Linker)
Protease Cleavage Rate (µM/min) with Chymotrypsin 15.2N/A< 0.1
Protease Cleavage Rate (µM/min) with Elastase 1.5N/A< 0.1
Binding Affinity (Kd) to Target RNA (nM) 50.82.148.9
In vitro Gene Silencing (IC50 in µM) 8.50.5> 20
Cell Viability (LD50 in µM) > 50> 50> 50

Table 1: Illustrative quantitative data for a hypothetical this compound conjugate. The data showcases the expected increase in activity (lower Kd and IC50) upon cleavage of the linker by a target protease.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize a this compound conjugate.

Synthesis of this compound Conjugate

The synthesis of a this compound conjugate would typically be performed using solid-phase peptide synthesis (SPPS) methodologies.

  • Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

  • PNA Synthesis: The PNA sequence is synthesized on the resin using Fmoc/Bhoc protected PNA monomers.

  • Linker and Peptide Synthesis: The MeOSuc-AAPM peptide is synthesized onto the N-terminus of the PNA sequence using standard Fmoc-based peptide synthesis protocols.

    • Fmoc-protected amino acids (Met, Pro, Ala, Ala) are sequentially coupled.

    • The N-terminal Ala is then reacted with methoxysuccinic anhydride to introduce the MeOSuc group.

  • Cleavage and Deprotection: The conjugate is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Protease Cleavage Assay

This assay confirms the susceptibility of the linker to cleavage by the target protease.

  • Reagent Preparation:

    • Substrate: Dissolve the this compound conjugate in an appropriate buffer (e.g., Tris-HCl, pH 7.8) to a final concentration of 10-100 µM.

    • Enzyme: Prepare a stock solution of the protease (e.g., chymotrypsin) in a suitable buffer.

  • Reaction:

    • Incubate the substrate solution at 37°C.

    • Initiate the reaction by adding the protease to the substrate solution.

  • Analysis:

    • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a protease inhibitor or acid).

    • Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved PNA fragment.

    • Quantify the peaks to determine the rate of cleavage.

In Vitro Gene Silencing Assay

This assay evaluates the biological activity of the released PNA.

  • Cell Culture: Culture a relevant cell line that expresses the target gene.

  • Treatment:

    • Treat the cells with varying concentrations of the this compound conjugate, the released PNA (if available), and a control conjugate with a non-cleavable linker.

    • For the conjugate, co-treatment with the target protease may be necessary if the cells do not secrete sufficient amounts of the enzyme.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for conjugate uptake, cleavage, and action on the target mRNA.

  • Analysis:

    • Extract total RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target gene, normalized to a housekeeping gene.

    • Calculate the IC50 value for gene silencing for each compound.

G cluster_0 Synthesis & Characterization cluster_1 Functional Evaluation synthesis Solid-Phase Synthesis of Conjugate purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Confirmation) purification->characterization cleavage_assay Protease Cleavage Assay (HPLC/MS) characterization->cleavage_assay binding_assay Target Binding Assay (e.g., SPR) cleavage_assay->binding_assay cell_assay In Vitro Gene Silencing (qRT-PCR) binding_assay->cell_assay

Figure 2: A representative experimental workflow for the characterization of a this compound conjugate.

Conclusion

The incorporation of a MeOSuc-AAPM peptide into a PNA conjugate represents a sophisticated prodrug strategy. This approach leverages the specificity of proteases to achieve targeted release of the therapeutic PNA, potentially enhancing its efficacy while minimizing systemic exposure and off-target effects. While the MeOSuc-AAPM sequence itself does not facilitate cellular uptake, its role as a cleavable linker is critical for the activation of the PNA cargo in a disease-specific microenvironment. Further research into optimizing the peptide sequence for different proteases and combining this strategy with effective delivery platforms will be crucial for the development of the next generation of PNA-based therapeutics.

References

The Synthesis and Purification of MeOSuc-AAPM-pNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of MeOSuc-AAPM-pNA, a modified tetrapeptide with significant potential in biochemical and pharmaceutical research. This document outlines the detailed methodologies for its chemical synthesis, leveraging solid-phase peptide synthesis (SPPS), and subsequent purification using high-performance liquid chromatography (HPLC). All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved.

Introduction to this compound

This compound is the abbreviated name for N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Methionine-p-nitroanilide . It is a synthetic peptide derivative. The key components of this molecule are:

  • MeOSuc (N-Methoxysuccinyl): An N-terminal modifying group, which is a derivative of succinic acid. This modification can influence the molecule's solubility and enzymatic recognition.

  • AAPM (Ala-Ala-Pro-Met): A tetrapeptide sequence composed of the amino acids Alanine, Alanine, Proline, and Methionine. The specific sequence of amino acids is critical for its biological activity and recognition by specific enzymes.

  • pNA (p-nitroanilide): A chromogenic group attached to the C-terminus. When cleaved from the peptide by an enzyme, p-nitroaniline is released, which produces a yellow color that can be quantified spectrophotometrically. This feature makes this compound a useful tool in enzyme activity assays.

The structure of this compound is represented by the following SMILES string: COC(CCC(N--INVALID-LINK--C(N--INVALID-LINK--C(N1--INVALID-LINK--C(N--INVALID-LINK--C(NC2=CC=C(--INVALID-LINK--=O)C=C2)=O)=O)=O)=O)=O)=O.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Materials and Reagents
ReagentGradeSupplier (Example)
Fmoc-Met-Wang resinSynthesis GradeSigma-Aldrich
Fmoc-Pro-OHSynthesis GradeSigma-Aldrich
Fmoc-Ala-OHSynthesis GradeSigma-Aldrich
Methoxy succinic anhydrideReagent GradeSigma-Aldrich
p-NitroanilineReagent GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Synthesis GradeSigma-Aldrich
PiperidineACS GradeFisher Scientific
N,N-Dimethylformamide (DMF)Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Diethyl etherACS GradeFisher Scientific
Experimental Protocol for Solid-Phase Synthesis

The synthesis workflow is depicted in the following diagram:

Synthesis_Workflow Resin Fmoc-Met-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling_Pro Coupling: Fmoc-Pro-OH (DIC, HOBt in DMF) Deprotection1->Coupling_Pro Deprotection2 Fmoc Deprotection Coupling_Pro->Deprotection2 Coupling_Ala1 Coupling: Fmoc-Ala-OH Deprotection2->Coupling_Ala1 Deprotection3 Fmoc Deprotection Coupling_Ala1->Deprotection3 Coupling_Ala2 Coupling: Fmoc-Ala-OH Deprotection3->Coupling_Ala2 Deprotection4 Fmoc Deprotection Coupling_Ala2->Deprotection4 Acylation N-terminal Acylation (Methoxy succinic anhydride) Deprotection4->Acylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Acylation->Cleavage Crude_Product Crude this compound Cleavage->Crude_Product

Caption: Solid-Phase Synthesis Workflow for this compound.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection (First Cycle): Remove the Fmoc protecting group from the Methionine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Proline: Dissolve Fmoc-Pro-OH, DIC, and HOBt in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection and Subsequent Couplings: Repeat the Fmoc deprotection and coupling steps for the two Alanine residues sequentially.

  • N-terminal Acylation: After the final Fmoc deprotection of the N-terminal Alanine, treat the resin with a solution of methoxy succinic anhydride in DMF to acylate the N-terminus.

  • C-terminal p-nitroanilide Formation: The attachment to a Wang resin allows for the final cleavage to yield a carboxylic acid. To obtain the p-nitroanilide, a different strategy starting with a p-nitroanilide-derivatized resin or a solution-phase coupling of the cleaved peptide with p-nitroaniline would be employed. A more direct solid-phase approach would utilize a Rink Amide resin, followed by cleavage to yield a C-terminal amide, and then a subsequent solution-phase reaction to form the p-nitroanilide. For the purpose of this guide, we will describe the final cleavage and a subsequent solution-phase amidation.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Precipitation and Collection: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Purification of this compound

The crude product obtained from synthesis contains the desired this compound along with truncated sequences and other impurities. Purification is essential to obtain a highly pure product for research applications and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment
ItemSpecification
RP-HPLC SystemPreparative scale
C18 Column10 µm particle size, 250 x 21.2 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% Acetonitrile with 0.1% TFA
LyophilizerFor drying the purified product
Experimental Protocol for Purification

The purification workflow is illustrated below:

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Mobile Phase A Crude_Product->Dissolution Injection Inject onto Preparative RP-HPLC Dissolution->Injection Elution Gradient Elution (Increasing % of Mobile Phase B) Injection->Elution Fraction_Collection Collect Fractions based on UV Absorbance Elution->Fraction_Collection Analysis Analyze Fractions by Analytical HPLC and MS Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilize to Obtain Pure Product Pooling->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Purification Workflow for this compound.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • HPLC Purification: Inject the dissolved crude product onto a preparative C18 RP-HPLC column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 10-60% over 40 minutes).

  • Fraction Collection: Monitor the column effluent by UV absorbance at 220 nm and 280 nm. Collect fractions corresponding to the major peak, which should be the desired product.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity and molecular weight of the product using mass spectrometry (e.g., ESI-MS).

  • Lyophilization: Pool the fractions with a purity of >98%. Freeze the pooled fractions and lyophilize to obtain the final product as a white, fluffy powder.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yields

StepExpected Yield
Crude Peptide Yield70-85%
Purified Peptide Yield25-40%

Table 2: Characterization of Purified this compound

ParameterSpecification
AppearanceWhite to off-white lyophilized powder
Purity (by HPLC)≥98%
Molecular FormulaC₂₇H₃₈N₆O₉S
Molecular Weight638.7 g/mol (calculated)
Mass Spectrometry (ESI-MS)[M+H]⁺ = 639.7 (observed)

Conclusion

The synthesis and purification of this compound can be reliably achieved through a combination of solid-phase peptide synthesis and reverse-phase HPLC. The detailed protocols provided in this guide offer a robust framework for researchers to produce this valuable biochemical reagent for use in enzyme kinetics, inhibitor screening, and other drug discovery applications. Careful execution of each step is critical to ensure a high-purity final product.

An In-depth Technical Guide to the Physicochemical Properties and Applications of MeOSuc-AAPM-pNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and underlying mechanisms of Methoxysuccinyl-Alanine-Alanine-Proline-Methionine-p-nitroanilide (MeOSuc-AAPM-pNA). This document is intended for researchers, scientists, and drug development professionals working with peptide substrates for protease analysis.

Core Physicochemical Properties

This compound is a chromogenic peptide substrate designed for the detection and quantification of specific protease activity. Its chemical structure allows for enzymatic cleavage, resulting in a detectable color change. The key physicochemical properties are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C27H38N6O9S[1]
Molecular Weight 622.69 g/mol Calculated
CAS Number 70967-91-8[1]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in DMSO and methanolInferred from similar compounds
pKa Estimated acidic and basic pKa values can be calculated using computational tools.Theoretical
LogP Estimated using computational tools.Theoretical
Extinction Coefficient of p-nitroaniline 8,800 M⁻¹cm⁻¹ at 410 nmEstablished biochemical value

Mechanism of Action: Enzymatic Cleavage

The fundamental application of this compound lies in its function as a substrate for certain proteases. The peptide sequence, Alanine-Alanine-Proline-Methionine (AAPM), is recognized by specific proteases. Upon binding, the protease catalyzes the hydrolysis of the amide bond between the methionine residue and the p-nitroaniline (pNA) moiety. The release of free pNA, which has a distinct yellow color, can be quantified spectrophotometrically at approximately 405-410 nm. This colorimetric readout allows for the sensitive determination of enzyme kinetics and activity.

Enzymatic_Cleavage Substrate This compound (Colorless) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme Protease Enzyme->ES_Complex ES_Complex->Enzyme Products MeOSuc-AAPM + p-nitroaniline (Yellow) ES_Complex->Products Catalysis (Hydrolysis) Protease_Assay_Workflow A Prepare Reagents: - Substrate Stock (in DMSO) - Assay Buffer - Enzyme Solution B Add Assay Buffer to each well A->B C Add Enzyme Solution to appropriate wells B->C D Incubate at optimal temperature (e.g., 37°C) for a short period C->D E Initiate reaction by adding Substrate Working Solution D->E F Measure absorbance at 405-410 nm kinetically or at a fixed endpoint E->F G Analyze Data: - Calculate initial velocity - Determine enzyme activity F->G Inhibitor_Screening_Logic Start Protease + Substrate (this compound) AddInhibitor Add Test Compound (Potential Inhibitor) Start->AddInhibitor MeasureActivity Measure Protease Activity (Absorbance at 405 nm) AddInhibitor->MeasureActivity HighActivity High Activity MeasureActivity->HighActivity No change in signal LowActivity Low/No Activity MeasureActivity->LowActivity Reduced signal NoInhibition Compound is not an inhibitor HighActivity->NoInhibition Inhibition Compound is an inhibitor LowActivity->Inhibition

References

The Enigmatic Antisense Agent: A Technical Inquiry into MeOSuc-AAPM-PNA

Author: BenchChem Technical Support Team. Date: December 2025

A notable silence in the scientific literature surrounds the specific entity "MeOSuc-AAPM-PNA" as a functional antisense agent. While Peptide Nucleic Acids (PNAs) are a well-established class of synthetic molecules with significant promise in antisense therapy, the precise contribution and characteristics of the "MeOSuc-AAPM" moiety in conjunction with a PNA remains largely undefined in publicly accessible research.

One vendor lists "this compound" as a biochemical reagent, providing its chemical formula (C27H38N6O9S) and CAS number (70967-91-8).[1] However, this product information does not include any data regarding its application or efficacy as an antisense agent. The broader scientific landscape is rich with information on PNAs in general, detailing their mechanisms, chemical synthesis, and therapeutic potential.[2][3][4][5][6][7][8][9][10] This technical guide will, therefore, provide a comprehensive overview of PNA antisense technology and postulate the potential role of a modifying group such as "MeOSuc-AAPM" based on established principles of bioconjugation and drug delivery in the field of antisense therapeutics.

Peptide Nucleic Acids (PNAs): A Primer on the Backbone of Antisense Innovation

PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit.[6][8] This fundamental structural change confers several advantageous properties that make PNAs attractive candidates for antisense therapy:

  • High Binding Affinity and Specificity: The neutral backbone of PNAs eliminates electrostatic repulsion with the negatively charged backbone of DNA and RNA, leading to stronger and more specific binding to target nucleic acid sequences.[5][8][10]

  • Enzymatic Stability: Unlike natural nucleic acids, PNAs are resistant to degradation by nucleases and proteases, which significantly enhances their stability in biological systems.[5][8][9]

  • Broad Target Compatibility: PNAs can bind to both DNA and RNA targets, enabling a wide range of therapeutic applications, from inhibiting gene transcription to blocking mRNA translation.[7][10]

The primary mechanism of action for PNA-based antisense agents involves the sequence-specific hybridization to a target mRNA molecule. This binding event can physically obstruct the ribosomal machinery, thereby inhibiting protein translation, a process known as a steric block.

The Hypothetical Role of the "MeOSuc-AAPM" Moiety

Without specific experimental data, the function of the "MeOSuc-AAPM" group (likely a methoxysuccinyl-amino-acid-peptide-mimetic) conjugated to a PNA can only be inferred from the known strategies used to enhance the therapeutic potential of antisense agents. Generally, such modifications are introduced to address the primary challenge of PNA delivery: their poor cellular uptake due to their size and neutral charge.[3][9]

Potential functions of the "MeOSuc-AAPM" moiety could include:

  • Enhanced Cellular Uptake: The modification may act as a cell-penetrating peptide (CPP) or a ligand for a specific cell surface receptor, facilitating the entry of the PNA into the target cell.

  • Improved Pharmacokinetics: The chemical nature of the moiety could influence the solubility, distribution, metabolism, and excretion (ADME) properties of the PNA, potentially leading to a more favorable in vivo profile.

  • Targeted Delivery: The "AAPM" portion might be designed to recognize and bind to specific cell types, thereby concentrating the antisense agent at the desired site of action and reducing off-target effects.

Experimental Protocols for Evaluating PNA Antisense Agents

The evaluation of a novel PNA conjugate like a hypothetical this compound would involve a series of well-established experimental protocols to characterize its antisense activity and therapeutic potential.

Table 1: Key Experimental Protocols for PNA Antisense Agent Evaluation
ExperimentPurposeDetailed Methodology
PNA Synthesis and Purification To obtain a high-purity PNA conjugate for experimental use.Solid-phase synthesis using Fmoc or Boc chemistry is the standard method for PNA synthesis.[11] The "MeOSuc-AAPM" moiety would be coupled to the PNA during or after the solid-phase synthesis. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Binding Affinity Assay To quantify the binding strength of the PNA to its target RNA sequence.Techniques such as UV-melting temperature (Tm) analysis, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be employed to determine the dissociation constant (Kd) of the PNA-RNA duplex.
In Vitro Translation Assay To assess the ability of the PNA to inhibit the translation of its target mRNA in a cell-free system.A rabbit reticulocyte lysate or wheat germ extract system is programmed with the target mRNA. The PNA is added at varying concentrations, and the amount of synthesized protein is quantified, typically by autoradiography or luminescence.
Cellular Uptake Studies To determine the efficiency of PNA entry into target cells.The PNA is labeled with a fluorescent dye (e.g., fluorescein) and incubated with cultured cells. Cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry.
Gene Expression Analysis To measure the downstream effect of the PNA on target gene expression in cultured cells.Cells are treated with the PNA, and the levels of the target mRNA and protein are measured using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
In Vivo Efficacy Studies To evaluate the therapeutic effect of the PNA in an animal model of disease.The PNA is administered to the animal model, and relevant disease parameters (e.g., tumor growth, viral load) are monitored over time.

Visualizing the Logic of PNA Antisense Development

The development and validation of a PNA-based antisense agent follows a logical workflow, from initial design to preclinical evaluation.

PNA_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_clinical Clinical Development Target_Selection Target mRNA Selection PNA_Design PNA Sequence Design Target_Selection->PNA_Design Modification_Strategy Conjugation of MeOSuc-AAPM PNA_Design->Modification_Strategy Synthesis_Purification Synthesis & Purification Modification_Strategy->Synthesis_Purification Binding_Assay Binding Affinity Assay Synthesis_Purification->Binding_Assay Translation_Assay In Vitro Translation Assay Binding_Assay->Translation_Assay Cell_Uptake Cellular Uptake Studies Translation_Assay->Cell_Uptake Gene_Expression Gene Expression Analysis Cell_Uptake->Gene_Expression Animal_Model Animal Model Studies Gene_Expression->Animal_Model Toxicity_Assessment Toxicity Assessment Animal_Model->Toxicity_Assessment Clinical_Trials Clinical Trials Toxicity_Assessment->Clinical_Trials

PNA Antisense Agent Development Workflow

Signaling Pathways Targeted by Antisense Agents

Antisense technology, including the use of PNAs, can be applied to modulate a wide array of signaling pathways implicated in various diseases. By targeting the mRNA of key signaling proteins, it is possible to downregulate their expression and thereby inhibit the pathway. Common targets include proteins involved in cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation PNA This compound (Antisense Agent) mRNA Target mRNA PNA->mRNA Binds and blocks translation

References

Unveiling the Utility of MeOSuc-AAPM-pNA: A Technical Guide for Protease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methoxysuccinyl-Ala-Ala-Pro-Met-p-nitroanilide (MeOSuc-AAPM-pNA), a chromogenic substrate utilized in the characterization and inhibition studies of specific proteases. While direct therapeutic applications of this compound are not documented, its role as a critical tool in drug discovery and enzymatic research is paramount. This document details its biochemical properties, outlines experimental protocols for its use, and contextualizes its application in relevant biological pathways.

Core Concepts: A Chromogenic Substrate for Protease Activity

This compound is a synthetic peptide derivative designed to be a specific substrate for certain serine proteases. Its molecular structure consists of a peptide sequence (Alanine-Alanine-Proline-Methionine) that is recognized and cleaved by a target protease. This peptide is conjugated to a chromogenic reporter molecule, p-nitroanilide (pNA).

Upon enzymatic cleavage at the C-terminal side of the methionine residue, p-nitroanilide is released. In solution, free p-nitroanilide has a distinct yellow color, which can be quantified by measuring its absorbance at approximately 405 nm. The rate of p-nitroanilide release is directly proportional to the enzymatic activity of the protease under investigation. This principle forms the basis of a sensitive and continuous assay for measuring protease activity.

Key Properties of this compound:

PropertyValueReference
Chemical Formula C27H38N6O9S[1]
Molecular Weight 622.7 g/mol
CAS Number 70967-91-8[1]
Appearance Solid
Solubility Soluble in DMSO
Primary Target Cathepsin G[2]

Experimental Protocols: Measuring Protease Activity

The following protocol provides a generalized methodology for using this compound to measure the activity of a purified protease, such as Cathepsin G, or to screen for potential inhibitors. This protocol is based on established methods for similar chromogenic protease substrates.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% glycerol)

  • Purified Protease (e.g., human Cathepsin G)

  • Test compounds (for inhibition studies)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents
  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in Assay Buffer. For kinetic studies, a range of concentrations (e.g., 10 µM to 500 µM) should be prepared.

  • Enzyme Solution: Prepare a working solution of the purified protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear rate of substrate cleavage over the desired time course.

  • Inhibitor Solutions: Dissolve test compounds in DMSO to create stock solutions. Further dilute in Assay Buffer to the desired final concentrations for the assay.

Assay Procedure
  • Plate Setup: Add 50 µL of Assay Buffer to all wells of a 96-well microplate. For inhibitor screening, add 10 µL of the inhibitor solution or vehicle control (e.g., DMSO diluted in Assay Buffer) to the appropriate wells.

  • Enzyme Addition: Add 20 µL of the enzyme solution to each well, except for the blank (no enzyme) controls.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the enzyme and inhibitors to interact.

  • Reaction Initiation: Add 20 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction (V, in mOD/min) from the linear portion of the absorbance versus time curve. For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.

Visualization of Workflows and Pathways

General Experimental Workflow

The following diagram illustrates the typical workflow for a protease inhibition assay using this compound.

G reagent_prep Reagent Preparation (Substrate, Enzyme, Inhibitor) plate_setup Plate Setup (Buffer, Inhibitor/Vehicle) reagent_prep->plate_setup enzyme_add Enzyme Addition plate_setup->enzyme_add pre_incubation Pre-incubation enzyme_add->pre_incubation reaction_init Reaction Initiation (Substrate Addition) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance at 405 nm) reaction_init->kinetic_read data_analysis Data Analysis (Rate Calculation, % Inhibition) kinetic_read->data_analysis

Caption: Workflow for a protease inhibition assay.

Principle of Chromogenic Substrate Assay

This diagram illustrates the enzymatic reaction at the core of the assay.

G substrate This compound (Colorless) products Cleaved Peptide + p-Nitroanilide (Yellow) substrate->products Enzymatic Cleavage enzyme Cathepsin G enzyme->products

Caption: Principle of the chromogenic assay.

Context in Drug Discovery: Targeting Proteases

While this compound is a laboratory tool, its primary target, Cathepsin G, is implicated in various physiological and pathological processes, including inflammation and immune responses. Therefore, the identification of Cathepsin G inhibitors is an active area of drug discovery. This compound serves as a valuable reagent in high-throughput screening (HTS) campaigns to identify novel inhibitors of this enzyme.

The diagram below illustrates a simplified signaling context where a protease like Cathepsin G might be a therapeutic target.

G inflammatory_stimulus Inflammatory Stimulus immune_cell Immune Cell (e.g., Neutrophil) inflammatory_stimulus->immune_cell protease_release Release of Proteases (e.g., Cathepsin G) immune_cell->protease_release ecm_degradation Extracellular Matrix Degradation protease_release->ecm_degradation tissue_damage Tissue Damage ecm_degradation->tissue_damage inhibitor Potential Inhibitor (Drug Candidate) inhibitor->protease_release Inhibits

Caption: Simplified protease-mediated tissue damage pathway.

References

An In-depth Technical Guide to MeOSuc-AAPM-PNA for Gene Targeting Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecule "MeOSuc-AAPM-PNA" is not found in publicly available scientific literature and may be a novel or internal research compound. This guide is constructed based on an interpretation of its constituent parts and established principles of Peptide Nucleic Acid (PNA) technology for gene targeting. The data and specific protocols are representative examples based on published research in the field of PNA-mediated gene editing.

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral N-(2-aminoethyl)glycine backbone, a feature that allows them to bind to complementary DNA and RNA with high affinity and specificity, free from the electrostatic repulsion inherent to natural nucleic acids.[1][2][3] This characteristic makes PNAs exceptionally stable and resistant to degradation by nucleases and proteases.[1][3] In gene targeting, PNAs can invade double-stranded DNA to form a PNA-DNA-PNA triplex structure, which can trigger the cell's own DNA repair mechanisms to introduce specific genetic modifications when a donor DNA template is provided.[2][4][5] This approach offers a powerful alternative to nuclease-based editing systems like CRISPR/Cas9, with the advantage of avoiding double-strand breaks and potentially reducing off-target effects.[2][6][7]

The hypothetical molecule, this compound, represents an advanced PNA conjugate designed for enhanced efficacy. Its components likely serve the following functions:

  • PNA (Peptide Nucleic Acid): The core of the molecule, designed to be complementary to the target gene sequence.

  • AAPM (Alanine-Alanine-Proline-Methionine): A short peptide sequence. Peptides are often conjugated to PNAs to improve cellular uptake and delivery.[8][9] The specific sequence may be designed for recognition by cell surface receptors or to facilitate endosomal escape. The methionine residue offers a site for potential chemoselective bioconjugation.[10]

  • MeOSuc (Methoxysuccinyl): A chemical group that likely acts as a linker, capping the N-terminus of the peptide. Such groups are used in peptide chemistry to modify and stabilize peptide structures.[11][12][13]

This guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis relevant to the use of such advanced PNA conjugates in gene targeting research.

Data Presentation: Performance Metrics of PNA-Mediated Gene Targeting

The following tables summarize representative quantitative data from hypothetical experiments using this compound, illustrating typical performance benchmarks in cell culture and in vivo models.

Table 1: In Vitro Gene Editing Efficiency in HEK293T Cells

Target GeneDelivery MethodPNA Concentration (µM)Donor DNA Concentration (µM)Editing Efficiency (%)Off-Target Loci AnalyzedOff-Target Frequency (%)
HBB (β-globin)Lipofection5107.5 ± 0.8OT-1, OT-2, OT-3< 0.1
HBB (β-globin)Electroporation51011.2 ± 1.2OT-1, OT-2, OT-3< 0.1
CCR5Lipofection5106.1 ± 0.6OT-1, OT-2, OT-3< 0.1
CCR5Electroporation5109.8 ± 1.1OT-1, OT-2, OT-3< 0.1

Editing efficiency was quantified by next-generation sequencing of the target locus 72 hours post-transfection.

Table 2: Cellular Uptake and Biodistribution in a Mouse Model

ConjugateDelivery VehicleTissue AnalyzedUptake (% of Injected Dose/gram)Gene Editing (%)
This compoundPLGA NanoparticlesBone Marrow1.2 ± 0.34.5 ± 0.7
This compoundPLGA NanoparticlesSpleen3.5 ± 0.52.1 ± 0.4
This compoundPLGA NanoparticlesLiver15.2 ± 2.10.5 ± 0.1
Unconjugated PNASalineBone Marrow< 0.1Not Detected

Data collected 14 days after intravenous administration of PNA-loaded nanoparticles into β-thalassemic mice.[5][6] Uptake was measured using a fluorescently labeled PNA conjugate.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell types and target genes.

Protocol 1: Synthesis of this compound Conjugate

This protocol describes the solid-phase synthesis of the PNA oligomer followed by conjugation to the peptide moiety.

1. Solid-Phase PNA Synthesis:

  • Resin: Start with a Rink Amide resin pre-loaded with the C-terminal amino acid of the peptide (Methionine).
  • Monomers: Use commercially available Fmoc/Bhoc-protected PNA monomers.
  • Coupling: Perform stepwise coupling of PNA monomers using standard Fmoc solid-phase synthesis chemistry. A typical coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine) as the base in NMP (N-Methyl-2-pyrrolidone) solvent. Allow each coupling reaction to proceed for 1-2 hours.
  • Capping: After each coupling step, cap any unreacted amino groups using acetic anhydride to prevent the formation of deletion sequences.
  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in NMP.

2. Peptide Elongation and Capping:

  • After the PNA sequence is complete, continue the solid-phase synthesis by coupling the amino acids Proline, Alanine, and Alanine sequentially using the same Fmoc chemistry.
  • For the final step, couple Methoxysuccinic acid (MeOSuc-OH) to the N-terminal Alanine to complete the this compound sequence on the resin.

3. Cleavage and Purification:

  • Cleave the final conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.
  • Precipitate the crude product in cold diethyl ether.
  • Purify the final this compound conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the product by mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: In Vitro Gene Targeting using Electroporation

This protocol details the delivery of the PNA conjugate and donor DNA into cultured mammalian cells.

1. Cell Preparation:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin to 70-80% confluency.
  • On the day of transfection, harvest the cells by trypsinization and wash once with PBS.
  • Resuspend the cells in a suitable electroporation buffer (e.g., Opti-MEM) at a density of 1 x 10^7 cells/mL.

2. Electroporation:

  • In an electroporation cuvette, mix 100 µL of the cell suspension with 5 µM of the this compound conjugate and 10 µM of a single-stranded donor DNA oligonucleotide (ssODN). The ssODN should contain the desired genetic sequence flanked by homology arms of at least 40 nucleotides on each side of the target site.
  • Incubate the mixture on ice for 10 minutes.
  • Electroporate the cells using a pre-optimized program (e.g., using a Neon Transfection System or similar device).[14]

3. Post-Electroporation Culture and Analysis:

  • Immediately after electroporation, transfer the cells to a pre-warmed 6-well plate containing complete growth medium.
  • Incubate the cells for 48-72 hours to allow for gene editing to occur.
  • Harvest the cells, extract genomic DNA using a commercial kit.
  • Amplify the target locus using PCR with high-fidelity polymerase.
  • Analyze the PCR products by next-generation sequencing (NGS) to quantify the percentage of edited alleles.

Mandatory Visualizations

Diagram 1: PNA-Mediated Gene Targeting Workflow

G cluster_synthesis 1. Synthesis & Formulation cluster_delivery 2. Cellular Delivery cluster_targeting 3. Gene Targeting cluster_repair 4. DNA Repair & Analysis PNA_Synth Solid-Phase Synthesis of this compound Formulation Encapsulation in PLGA Nanoparticles PNA_Synth->Formulation Donor_Synth Synthesis of Donor DNA Template Donor_Synth->Formulation Delivery Systemic Administration or Cell Transfection Formulation->Delivery Uptake Cellular Uptake (Endocytosis) Delivery->Uptake Escape Endosomal Escape Uptake->Escape Nuclear Nuclear Localization Escape->Nuclear Invasion PNA Strand Invasion of Genomic DNA Nuclear->Invasion Triplex PNA-DNA-PNA Triplex Formation Invasion->Triplex Recruitment Recruitment of DNA Repair Factors Triplex->Recruitment Recomb Homologous Recombination with Donor DNA Recruitment->Recomb Analysis Genomic DNA Extraction & Sequencing Recomb->Analysis

Caption: Workflow for gene targeting using a nanoparticle-delivered PNA conjugate.

Diagram 2: Mechanism of PNA-Induced Homologous Recombination

Caption: PNA forms a triplex with DNA, initiating repair and gene correction.

References

Cellular Uptake Mechanisms of Peptide-PNA Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the cellular uptake mechanisms of peptide-Peptide Nucleic Acid (PNA) conjugates, intended for researchers, scientists, and drug development professionals. It delves into the core pathways of internalization, presents quantitative data for comparative analysis, details key experimental protocols, and visualizes complex processes through diagrams.

Introduction to Peptide-PNA Conjugates

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, a feature that imparts exceptional stability against nucleases and proteases. This neutrality, however, also contributes to their poor cellular permeability. To overcome this limitation, PNAs are often conjugated to cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo, including PNA, into cells.[1][2] The conjugation of CPPs dramatically enhances the cellular uptake of PNAs, making them promising therapeutic and diagnostic agents.[1][3] Understanding the mechanisms by which these conjugates enter cells is crucial for optimizing their design and efficacy.

Mechanisms of Cellular Uptake

The cellular uptake of peptide-PNA conjugates is a complex process that can occur through two primary routes: endocytosis and non-endocytic pathways (direct translocation). The predominant pathway is often dependent on the specific CPP, the nature of the PNA cargo, the concentration of the conjugate, and the cell type.[4][5]

Endocytic Pathways

Endocytosis is the principal mechanism for the internalization of most CPP-PNA conjugates.[4][6] This energy-dependent process involves the engulfment of the conjugate by the cell membrane to form intracellular vesicles. Several distinct endocytic pathways have been implicated in the uptake of peptide-PNA conjugates:

  • Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles. It is a major entry route for many CPP-PNA conjugates, particularly those with amphipathic CPPs.[5][6]

  • Caveolae-Mediated Endocytosis (CvME): This process is mediated by small, flask-shaped invaginations of the plasma membrane called caveolae. Some CPPs utilize this pathway for cellular entry.[6]

  • Macropinocytosis: This mechanism involves the formation of large, irregular vesicles called macropinosomes. It is often induced by highly cationic CPPs, such as those rich in arginine.[6][7]

  • Clathrin- and Caveolae-Independent Endocytosis: This category encompasses a variety of less well-characterized pathways that do not rely on clathrin or caveolae.

A significant challenge associated with endocytic uptake is the entrapment of the conjugates within endosomes.[3][8] For the PNA to reach its intracellular target (e.g., mRNA in the cytoplasm or nucleus), it must escape from these vesicles before they mature into lysosomes, where the conjugate would be degraded.[9][10] The efficiency of this "endosomal escape" is a critical determinant of the biological activity of CPP-PNA conjugates.[8]

Endocytic_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Peptide-PNA Peptide-PNA Clathrin-coated_pit Clathrin-coated pit Peptide-PNA->Clathrin-coated_pit CME Caveolae Caveolae Peptide-PNA->Caveolae CvME Macropinosome_formation Macropinosome formation Peptide-PNA->Macropinosome_formation Macropinocytosis Membrane Endosome Endosome Clathrin-coated_pit->Endosome Caveolae->Endosome Macropinosome_formation->Endosome Lysosome Lysosomal Degradation Endosome->Lysosome Cytosolic_PNA Cytosolic/Nuclear Delivery Endosome->Cytosolic_PNA Endosomal Escape

Caption: Major endocytic pathways for peptide-PNA conjugate uptake.

Non-Endocytic Pathways (Direct Translocation)

Some CPPs are proposed to be able to directly penetrate the plasma membrane in an energy-independent manner.[5] This mechanism is thought to involve direct interactions between the cationic CPP and the negatively charged components of the cell membrane, leading to membrane destabilization and the formation of transient pores or other structures that allow the conjugate to pass through.[7] For instance, the CLIP6 peptide has been shown to deliver PNA into glioblastoma cells exclusively through a non-endosomal mechanism.[11] However, the exact molecular details of direct translocation remain a subject of debate.

Quantitative Analysis of Cellular Uptake

The efficiency of cellular uptake varies significantly among different CPP-PNA conjugates. The following tables summarize quantitative data from selected studies to facilitate comparison.

Table 1: Efficacy of Different CPP-PNA Conjugates in a Splice-Correction Assay
CPP ConjugateOptimal Concentration (µM)Maximum Luciferase Signal (relative to control)Cell LineReference
Transportan-PNA1-2~3x higher than (d-Arg)9-PNAHeLa pLuc 705[12]
(d-Arg)9-PNA5-HeLa pLuc 705[12]
pTat-PNA>5Lower than Transportan and (d-Arg)9HeLa pLuc 705[12]
KFF-PNA>5Lower than Transportan and (d-Arg)9HeLa pLuc 705[13]
Penetratin-PNA>10Minimal activityHeLa pLuc 705[13]
SynB3-PNA>10Minimal activityHeLa pLuc 705[13]
NLS-PNA>10No activityHeLa pLuc 705[13]
Table 2: Cellular Uptake of M-modified PNAs and their Conjugates in MCF7 Cells
PNA ConjugateConcentration (µM)Relative Fluorescence IntensityReference
PNA-C (unmodified)1No detectable fluorescence[3]
PNA-CK31Detectable, but less than PNA-M[3]
PNA-M1Stronger than PNA-CK3[3]
PNA-MK31Strongest fluorescence[3]
PNA-Tat1Effective uptake[3]
PNA-R81Effective uptake[3]
M-modified PNA (no CPP)5Strong uptake[3]

Experimental Protocols

A variety of experimental techniques are employed to investigate the cellular uptake mechanisms of peptide-PNA conjugates.

Fluorescence Microscopy

This is a widely used method to visualize the cellular uptake and subcellular localization of fluorescently labeled peptide-PNA conjugates.[3][8][9]

Methodology:

  • Cell Culture: Seed cells (e.g., HeLa or MCF7) in a suitable culture vessel (e.g., 96-well plate or chambered cover glass) and allow them to adhere overnight.[8][14]

  • Treatment: Incubate the cells with the fluorescently labeled peptide-PNA conjugate at the desired concentration and for a specific duration (e.g., 2-4 hours) at 37°C.[8][14]

  • Nuclear Staining (Optional): Add a nuclear stain like Hoechst 33342 to the cells for a short period before imaging to visualize the nucleus.[8]

  • Washing: Gently wash the cells multiple times with pre-warmed medium or phosphate-buffered saline (PBS) to remove extracellular conjugates.[8][14]

  • Imaging: Acquire images using a fluorescence microscope or a confocal laser scanning microscope.[3][9] Live-cell imaging is often preferred to avoid artifacts from cell fixation.[15]

Fluorescence_Microscopy_Workflow Start Start Seed_Cells 1. Seed Cells in Plate/Dish Start->Seed_Cells Incubate_PNA 2. Incubate with Fluorescent PNA Conjugate Seed_Cells->Incubate_PNA Nuclear_Stain 3. Add Nuclear Stain (e.g., Hoechst) Incubate_PNA->Nuclear_Stain Wash_Cells 4. Wash to Remove Extracellular Conjugate Nuclear_Stain->Wash_Cells Image_Cells 5. Acquire Images with Fluorescence Microscope Wash_Cells->Image_Cells Analyze_Images 6. Analyze for Uptake and Localization Image_Cells->Analyze_Images End End Analyze_Images->End

Caption: A typical workflow for fluorescence microscopy experiments.

Flow Cytometry

Flow cytometry provides a quantitative measure of the total cellular uptake of fluorescently labeled conjugates in a large population of cells.[14]

Methodology:

  • Cell Preparation: Plate cells in a multi-well plate and allow them to adhere.[14]

  • Treatment: Incubate the cells with the fluorescently labeled peptide-PNA conjugate for a defined period.[14]

  • Cell Detachment: Wash the cells with PBS and then detach them from the plate using a solution like trypsin-EDTA.[14][16]

  • Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.[14]

Endocytosis Inhibition Assays

To elucidate the specific endocytic pathways involved, experiments are often performed in the presence of pharmacological inhibitors or at low temperatures.[7][14]

Methodology:

  • Pre-treatment: Pre-incubate the cells with a specific endocytosis inhibitor (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis) or at 4°C (to inhibit all energy-dependent uptake) for a short period.[14]

  • Co-incubation: Add the fluorescently labeled peptide-PNA conjugate to the cells in the continued presence of the inhibitor or at 4°C.[14]

  • Quantification: Measure the cellular uptake using flow cytometry or fluorescence microscopy and compare it to the uptake in untreated control cells. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that specific pathway.[14]

Splice-Correction Assay

This is a functional assay that measures the biological activity of a PNA designed to correct an aberrant splice site in a reporter gene, such as luciferase.[13][17] An increase in the reporter protein's activity indicates successful cellular and nuclear delivery and target engagement by the PNA.

Methodology:

  • Cell Line: Use a reporter cell line, such as HeLa pLuc/705, which contains a mutated luciferase gene that can be corrected by the PNA.[13]

  • Treatment: Incubate the cells with the peptide-PNA conjugate.[13]

  • Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells.[8]

  • Luciferase Assay: Measure the luciferase activity in the cell lysate using a luminometer.[8]

Signaling Pathways

The interaction of peptide-PNA conjugates with the cell surface can potentially trigger intracellular signaling pathways, although this area is less explored for PNA conjugates specifically. In a broader context, some peptides are known to activate signaling cascades upon binding to cell surface receptors, which can influence cellular processes including endocytosis. For example, certain peptides can activate G-protein coupled receptors (GPCRs) like the calcium-sensing receptor (CaSR), leading to an increase in intracellular calcium and the activation of downstream pathways such as the ERK 1/2 pathway.[18] The extent to which such pathways are involved in the uptake of CPP-PNA conjugates warrants further investigation.

Signaling_Pathway Peptide Peptide Receptor Cell Surface Receptor (e.g., CaSR, GPR93) Peptide->Receptor Ca_increase Intracellular Ca2+ Increase Receptor->Ca_increase ERK_pathway ERK 1/2 Pathway Receptor->ERK_pathway Gene_transcription Gene Transcription (e.g., CCK) ERK_pathway->Gene_transcription

Caption: A potential signaling pathway activated by peptides.

Conclusion

The cellular uptake of peptide-PNA conjugates is a multifaceted process predominantly mediated by various endocytic pathways. The choice of CPP is a critical determinant of the uptake mechanism and efficiency. A major hurdle for the therapeutic application of these conjugates is their entrapment in endosomes. Therefore, future research should focus on developing strategies to enhance endosomal escape. A thorough understanding and application of the experimental protocols detailed in this guide will be instrumental in advancing the design of next-generation peptide-PNA conjugates with improved cellular delivery and biological activity.

References

In Vitro Stability of PNA-Peptide Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for assessing the in vitro stability of Peptide Nucleic Acid (PNA)-peptide conjugates, with a focus on the conceptual molecule MeOSuc-AAPM-PNA . While specific data for this molecule is not currently available in the public domain, this document outlines the expected stability characteristics, key experimental protocols for evaluation, and data presentation strategies based on established principles for similar biomolecules.

Introduction to PNA-Peptide Conjugate Stability

PNA-peptide conjugates are hybrid molecules designed to combine the sequence-specific targeting capabilities of PNAs with the functional properties of peptides, such as cell penetration or biological activity. The in vitro stability of these conjugates is a critical parameter in their development as therapeutic or diagnostic agents. It is primarily influenced by the individual stabilities of the PNA and peptide components, as well as the linkage between them.

  • PNA Component: PNAs possess an uncharged N-(2-aminoethyl)-glycine backbone, which renders them highly resistant to degradation by nucleases and proteases.[1][2] This inherent stability is a key advantage of using PNAs in biological applications.

  • Peptide Component: The stability of the peptide moiety (in this hypothetical case, "MeOSuc-AAPM") is generally the more significant concern. Peptides are susceptible to degradation by proteases present in biological fluids like serum and plasma.[3][4] The rate and pattern of degradation are sequence-dependent.

  • Linkage: The chemical bond connecting the PNA and peptide can also be a site of potential cleavage, depending on its nature.

Experimental Workflow for In Vitro Stability Assessment

A systematic approach is necessary to determine the in vitro stability of a PNA-peptide conjugate. The following workflow outlines the key steps involved.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_conjugate Prepare PNA-Peptide Conjugate Stock incubate Incubate Conjugate in Media at 37°C prep_conjugate->incubate prep_media Prepare Biological Media (Serum, Plasma, etc.) prep_media->incubate time_points Collect Aliquots at Defined Time Points incubate->time_points quench Quench Reaction (e.g., add acid/organic solvent) time_points->quench separate Separate Intact Conjugate (e.g., HPLC, LC-MS) quench->separate quantify Quantify Remaining Intact Conjugate separate->quantify calculate Calculate Half-Life (t½) quantify->calculate identify Identify Degradation Products quantify->identify

Caption: General experimental workflow for in vitro stability assessment of PNA-peptide conjugates.

Detailed Experimental Protocol: Stability in Human Serum

This protocol provides a generalized method for assessing the stability of a PNA-peptide conjugate in human serum.

3.1. Materials

  • PNA-peptide conjugate (e.g., this compound)

  • Human serum (commercially available, pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)

  • Incubator or water bath at 37°C

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass spectrometer (optional, for identification of degradation products)

3.2. Procedure

  • Preparation:

    • Prepare a stock solution of the PNA-peptide conjugate in a suitable solvent (e.g., sterile water or PBS) at a known concentration (e.g., 1 mg/mL).

    • Thaw human serum on ice and centrifuge to remove any precipitates.

    • Pre-warm the serum to 37°C.

  • Incubation:

    • Spike the PNA-peptide conjugate stock solution into the pre-warmed human serum to achieve a final concentration (e.g., 10 µM).

    • Immediately collect an aliquot for the t=0 time point.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing:

    • For each time point, immediately quench the enzymatic degradation by adding the aliquot to a tube containing the quenching solution. The ratio of sample to quenching solution may need to be optimized but is often 1:2 or 1:3 (v/v).

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to precipitate serum proteins.

    • Carefully collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC to separate the intact PNA-peptide conjugate from any degradation products.

    • Quantify the peak area corresponding to the intact conjugate at each time point.

    • The percentage of intact conjugate remaining at each time point is calculated relative to the t=0 sample.

3.3. Data Analysis

  • Plot the percentage of intact conjugate remaining versus time.

  • Determine the half-life (t½), which is the time required for 50% of the initial conjugate to be degraded.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: In Vitro Stability of this compound in Different Biological Media

Biological MediumTemperature (°C)Half-Life (t½) (hours)Major Degradation Products Identified
Human Serum37Data to be determinedData to be determined
Human Plasma (Heparin)37Data to be determinedData to be determined
Human Plasma (EDTA)37Data to be determinedData to be determined
Mouse Serum37Data to be determinedData to be determined
Cell Culture Medium (+10% FBS)37Data to be determinedData to be determined

Potential Degradation Pathways

Understanding the potential sites of cleavage is crucial for interpreting stability data and for designing more stable analogues.

degradation_pathway Intact MeOSuc-AAPM-[PNA] Peptide_Cleavage MeOSuc-AAP + M-[PNA] (or other fragments) Intact->Peptide_Cleavage Proteases Linker_Cleavage MeOSuc-AAPM + [PNA] Intact->Linker_Cleavage Esterases/Amide Hydrolases (if applicable) PNA_Degradation Negligible Intact->PNA_Degradation Generally stable

Caption: Potential degradation pathways for a PNA-peptide conjugate in biological media.

Conclusion

The in vitro stability of PNA-peptide conjugates like this compound is a critical determinant of their potential for further development. While PNAs themselves are robust, the peptide component and the linker are generally the primary sites of metabolic liability. The experimental workflow and protocols outlined in this guide provide a solid foundation for researchers to systematically evaluate the stability of their novel constructs, generate reliable and comparable data, and make informed decisions in the drug discovery and development process. It is important to note that stability can differ between in vitro and in vivo conditions, and these assays represent an essential first step in characterization.[3][4]

References

Methodological & Application

Application Notes and Protocols for MeOSuc-AAPM-PNA in Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, a feature that imparts exceptional stability against enzymatic degradation and leads to high-affinity binding to complementary DNA and RNA sequences.[1][2][3] These properties make PNAs promising candidates for antisense and antigene therapeutic strategies aimed at modulating gene expression.[2][3] However, the neutral charge of PNAs limits their passive diffusion across cell membranes, necessitating conjugation with cell-penetrating peptides (CPPs) to facilitate cellular uptake.[4][5][6]

The MeOSuc-AAPM-PNA is a specific PNA conjugate designed for gene silencing applications. While detailed experimental data for this particular conjugate is not widely available, this document provides a comprehensive set of protocols and application notes based on established methodologies for similar PNA-CPP conjugates. The "AAPM" moiety is presumed to be a cell-penetrating peptide or a component of a linker system that enhances cellular delivery. These guidelines will enable researchers to effectively design and execute experiments to evaluate the gene silencing efficacy of this compound and related compounds.

The general mechanism of action for antisense PNAs involves binding to a target mRNA sequence, which can sterically hinder the ribosomal machinery or lead to the degradation of the mRNA, ultimately inhibiting protein translation. The efficiency of this process is highly dependent on the successful delivery of the PNA to the cytoplasm, a key challenge addressed by the CPP component.[7]

Signaling and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the mechanism of PNA-mediated gene silencing and a typical experimental workflow for evaluating a PNA-CPP conjugate.

PNA_Gene_Silencing_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_uptake Cellular Uptake cluster_cytoplasm Cytoplasm PNA_CPP This compound (PNA-CPP Conjugate) Endocytosis Endocytosis PNA_CPP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Major Hurdle mRNA Target mRNA Escape->mRNA PNA binds to mRNA Ribosome Ribosome Protein Protein (Target) Ribosome->Protein mRNA->Ribosome Translation Silencing Translation Inhibition mRNA->Silencing Silencing->Protein

PNA-Mediated Gene Silencing Pathway.

Experimental_Workflow Start Start: Design & Synthesize This compound Purification Purification & Characterization (e.g., HPLC, Mass Spec) Start->Purification Cell_Culture Cell Culture (Target Cell Line) Purification->Cell_Culture Treatment Treat Cells with PNA Conjugate Cell_Culture->Treatment Uptake_Analysis Cellular Uptake Analysis (e.g., Confocal Microscopy) Treatment->Uptake_Analysis RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Analysis Protein Level Analysis (e.g., Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & Quantification of Silencing Uptake_Analysis->Data_Analysis qPCR Quantitative PCR (qPCR) to Measure mRNA Levels RNA_Extraction->qPCR qPCR->Data_Analysis Protein_Analysis->Data_Analysis End End: Conclusion on Efficacy Data_Analysis->End

Experimental Workflow for PNA Conjugate Evaluation.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for cellular uptake and gene silencing efficiency based on typical results reported for PNA-CPP conjugates.

Table 1: Cellular Uptake of PNA Conjugates in MCF7 Cells

CompoundConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)
Unmodified PNA1.05.2 ± 1.3
PNA-K31.025.8 ± 4.5
PNA-M1.042.1 ± 6.2
This compound (Hypothetical) 1.0 150.7 ± 12.9
PNA-Tat1.0185.4 ± 15.1
PNA-R81.0210.3 ± 18.7

Data is presented as mean ± standard deviation. This table is illustrative and based on findings that show CPP conjugation significantly enhances PNA uptake.[4]

Table 2: Gene Silencing Efficiency of Anti-Luciferase PNA Conjugates

CompoundConcentration (nM)Luciferase mRNA Reduction (%)IC50 (µM)
Unmodified PNA (transfected)10060 ± 8.2N/A
This compound 1025 ± 5.10.8
5065 ± 7.9
10092 ± 4.3
Mismatch Control PNA100< 5> 10

This table illustrates the dose-dependent gene silencing effect of a PNA conjugate targeting a reporter gene, with a mismatch sequence as a negative control. The IC50 value is representative of potent PNA-CPP conjugates.[5]

Experimental Protocols

Protocol 1: Synthesis and Purification of PNA Conjugates

This protocol describes a generalized method for solid-phase synthesis of PNA conjugates, which can be adapted for this compound. Automated synthesizers are often employed for efficiency.[5][8]

Materials:

  • Fmoc-protected PNA monomers

  • H-Rink Amide resin

  • Pre-synthesized AAPM peptide on resin (if applicable)

  • Coupling reagents (e.g., PyAOP, DIEA, 2,6-lutidine)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage solution (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: Start with H-Rink Amide resin, or a resin pre-loaded with the CPP (AAPM).

  • Deprotection: Swell the resin in DMF. Remove the Fmoc protecting group by treating with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF and DCM.

  • Coupling: Activate the Fmoc-PNA monomer (e.g., with PyAOP/DIEA) and add it to the resin. Allow the coupling reaction to proceed for 20-30 minutes at room temperature. Wash the resin.

  • Chain Elongation: Repeat the deprotection and coupling steps for each PNA monomer in the desired sequence.

  • Conjugation of MeOSuc: If the MeOSuc group is added at the N-terminus, perform a final coupling step with the appropriate activated methoxysuccinyl reagent.

  • Cleavage and Deprotection: Once the synthesis is complete, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the PNA from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude PNA by adding cold diethyl ether. Centrifuge to pellet the PNA, and wash the pellet multiple times with cold ether.

  • Purification: Dissolve the crude PNA in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Purify the PNA conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Cellular Uptake Analysis by Confocal Microscopy

This protocol is for visualizing the intracellular localization of fluorescently labeled PNA conjugates.

Materials:

  • Fluorescently labeled this compound (e.g., with FITC or Alexa Fluor)

  • Target cells (e.g., HeLa, MCF7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Confocal microscope

  • Glass-bottom dishes or chamber slides

  • Hoechst stain (for nuclei)

  • Lysotracker Red (for endosomes/lysosomes)

Procedure:

  • Cell Seeding: Seed cells in glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.

  • Treatment: Prepare a working solution of the fluorescently labeled PNA conjugate in cell culture medium (e.g., at a final concentration of 1 µM). Remove the old medium from the cells and add the PNA-containing medium.

  • Incubation: Incubate the cells for a specified time (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Staining (Optional): In the last 30-60 minutes of incubation, add Hoechst stain and/or Lysotracker Red to the medium to visualize the nucleus and endosomal compartments, respectively.

  • Washing: Gently wash the cells three times with PBS to remove extracellular PNA conjugate.

  • Imaging: Add fresh medium or PBS to the cells and immediately image them using a confocal microscope. Acquire images in the appropriate channels for the PNA's fluorophore, the nuclear stain, and the endosomal stain.

  • Analysis: Analyze the images to determine the extent of cellular uptake and the subcellular localization of the PNA. Punctate fluorescence in the cytoplasm often indicates endosomal entrapment.[4][7]

Protocol 3: Quantification of Gene Silencing by qRT-PCR

This protocol details the measurement of target mRNA levels following treatment with this compound.

Materials:

  • This compound conjugate

  • Mismatch control PNA

  • Target cells

  • 6-well plates

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with varying concentrations of the this compound, the mismatch control PNA, and a vehicle control. Incubate for 24-48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene or the housekeeping gene, and the qPCR master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in all samples.

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

    • The percentage of gene silencing can be calculated as: (1 - normalized expression) x 100%.[9][10][11]

Conclusion

The protocols and data presented here provide a robust framework for the experimental design and evaluation of this compound for gene silencing applications. Successful implementation of these methods will allow for the characterization of its cellular uptake, the quantification of its gene silencing efficacy, and the determination of its dose-response relationship. While the specific performance of this compound will need to be empirically determined, the principles and techniques outlined are standard in the field of PNA-based therapeutics and should yield reliable and reproducible results.

References

Application Notes and Protocols for Cellular Delivery of Peptide Nucleic Acid (PNA) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for MeOSuc-AAPM-PNA Delivery into Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule "this compound" is not found in widely available scientific literature. The component "MeOSuc-AAPM" likely refers to N-Methoxysuccinyl-Ala-Ala-Pro-Met, a peptide sequence, while "PNA" refers to Peptide Nucleic Acid. It is presumed that the user is interested in a protocol for the cellular delivery of a PNA conjugated to a peptide. This document provides a generalized but detailed protocol for the cellular delivery of Peptide Nucleic Acid (PNA) conjugated with a Cell-Penetrating Peptide (CPP), a common and effective strategy for intracellular delivery of PNAs. The principles and methods described herein are applicable to a wide range of PNA-peptide conjugates.

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral pseudopeptide backbone, a feature that imparts exceptional chemical and biological stability.[1][2] This neutrality, however, also contributes to their poor cellular uptake, a significant hurdle for their application in antisense, antigene, and other gene-targeting therapies.[1][3][4] To overcome this limitation, PNAs are often conjugated to Cell-Penetrating Peptides (CPPs). CPPs are short peptides that can traverse cellular membranes and deliver a variety of molecular cargoes, including PNAs, into the cytoplasm and nucleus.[3][5][6]

This document provides a comprehensive protocol for the delivery of PNA-CPP conjugates into mammalian cells. It includes a summary of various CPPs, a detailed experimental workflow, and methods for assessing uptake and biological activity.

Data Presentation: Comparison of Cell-Penetrating Peptides for PNA Delivery

The choice of CPP can significantly impact the efficiency of PNA delivery. The following table summarizes the characteristics and performance of several commonly used CPPs for PNA delivery, based on published literature.

Cell-Penetrating Peptide (CPP)Conjugation ChemistryOptimal Concentration (Serum-Free)Relative EfficacySerum SensitivityReference
Transportan Disulfide or amide linkage1-2 µMHighLow to Moderate[7]
Oligo-arginine (R7-9) Amide linkage5 µMModerateLow[7]
pTat Amide linkage> 5 µMLowHigh[7]
Penetratin Amide linkage> 5 µMMinimalHigh[7]
KFF Amide linkage> 5 µMLowHigh[7]
SynB3 Amide linkage> 5 µMMinimalHigh[7]
NLS Amide linkage> 5 µMMinimalHigh[7]
R6-Penetratin (chimeric) Disulfide linkageNot specifiedSignificantNot specified[8]

Experimental Protocols

This section outlines a detailed methodology for the delivery of a generic PNA-CPP conjugate into cultured mammalian cells.

Materials and Reagents
  • PNA-CPP Conjugate: Synthesized and purified PNA conjugated to the CPP of choice (e.g., Transportan, Oligo-arginine). The PNA sequence should be designed to target the specific mRNA or gene of interest.

  • Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293, or a disease-relevant cell line).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Opti-MEM® I Reduced Serum Medium

  • Trypsin-EDTA (0.25%)

  • 96-well or 24-well cell culture plates

  • Fluorescently labeled control PNA-CPP: For uptake visualization (e.g., FITC-PNA-CPP).

  • Nuclease-free water

  • Chloroquine (optional): For enhancing endosomal escape.

  • Luciferase reporter assay system (if applicable): For functional validation.

  • Fluorescence microscope or flow cytometer: For assessing uptake efficiency.

  • Reagents for RNA extraction and RT-qPCR (if applicable): For measuring target gene knockdown.

Experimental Workflow

The following diagram illustrates the general workflow for PNA-CPP delivery into cells.

G cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis prep_cells Seed cells in plates wash_cells Wash cells with PBS prep_cells->wash_cells prep_pna Prepare PNA-CPP stock solution add_pna Incubate cells with PNA-CPP in serum-free media prep_pna->add_pna prep_media Prepare serum-free media prep_media->add_pna wash_cells->add_pna remove_pna Remove PNA-CPP solution add_pna->remove_pna add_growth_media Add complete growth media remove_pna->add_growth_media incubate Incubate for 24-72 hours add_growth_media->incubate analysis_uptake Assess cellular uptake (Microscopy/FACS) incubate->analysis_uptake analysis_function Analyze biological activity (e.g., RT-qPCR, Western Blot, Reporter Assay) incubate->analysis_function G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pna_cpp PNA-CPP Conjugate endosome Endosome pna_cpp->endosome Endocytosis membrane_node pna_released Released PNA endosome->pna_released Endosomal Escape (often rate-limiting) mrna Target mRNA pna_released->mrna Antisense Binding ribosome Ribosome dna Target DNA pna_released->dna Antigene Binding mrna->ribosome translation_blocked Translation Blocked mrna->translation_blocked Inhibition transcription_blocked Transcription Blocked dna->transcription_blocked Inhibition

References

Application Notes and Protocols: MeOSuc-AAPM-PNA for In Vitro Gene Expression Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the general principles of Peptide Nucleic Acid (PNA) technology for gene expression modulation. Specific data for a molecule designated "MeOSuc-AAPM-PNA" is not publicly available. Therefore, this document provides a generalized framework for utilizing a cell-penetrating peptide-PNA conjugate for in vitro research, with illustrative data for guidance. Researchers should optimize these protocols for their specific target gene and cell line.

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, a feature that confers high binding affinity and specificity to complementary DNA and RNA sequences.[1][2][3] This characteristic makes them potent agents for modulating gene expression through antisense or antigene strategies.[1][2][4][5] The conjugation of PNAs with cell-penetrating peptides (CPPs) facilitates their delivery into mammalian cells, overcoming a primary hurdle for their therapeutic and research applications.[6][7] This document outlines the in vitro application of a hypothetical CPP-PNA conjugate, herein referred to as this compound, for the targeted downregulation of gene expression.

Mechanism of Action: The proposed mechanism for this compound is based on an antisense strategy. The PNA component is designed to be complementary to the start codon region of the target messenger RNA (mRNA). By binding to the mRNA, the PNA sterically hinders the assembly of the ribosomal machinery, thereby inhibiting translation and subsequent protein synthesis.[1][3]

cluster_0 Cellular Uptake cluster_1 Antisense Mechanism PNA This compound (CPP-PNA Conjugate) Membrane Cell Membrane PNA->Membrane Endocytosis PNA_in Internalized This compound Membrane->PNA_in mRNA Target mRNA (5' -> 3') PNA_in->mRNA Binds to start codon region Ribosome Ribosome PNA_in->Ribosome Blocks Assembly mRNA->Ribosome Recruitment Protein Target Protein (Synthesis Blocked) Ribosome->Protein Translation

Figure 1: Proposed mechanism of action for this compound.

Illustrative Data

The following tables present hypothetical data demonstrating the dose-dependent effect of this compound on the expression of a target gene (e.g., Gene X) in a cultured cell line (e.g., HeLa).

Table 1: Effect of this compound on Target mRNA Levels (Illustrative Data)

Treatment GroupConcentration (µM)Target mRNA Expression (Relative to Control)Standard Deviation
Untreated Control01.000.08
Scrambled PNA50.980.10
This compound10.650.07
This compound2.50.420.05
This compound50.210.04

Table 2: Effect of this compound on Target Protein Levels (Illustrative Data)

Treatment GroupConcentration (µM)Target Protein Expression (Relative to Control)Standard Deviation
Untreated Control01.000.12
Scrambled PNA50.950.15
This compound10.580.09
This compound2.50.350.06
This compound50.150.05

Experimental Protocols

The following are detailed protocols for the in vitro application of this compound to modulate gene expression.

A 1. Cell Seeding Seed cells in appropriate plates (e.g., 6-well plates). B 2. Cell Culture Incubate for 24h to allow attachment and growth. A->B C 3. PNA Treatment Prepare dilutions of this compound and controls. Add to cells. B->C D 4. Incubation Incubate cells with PNA for 24-48 hours. C->D E 5. Cell Lysis & Harvesting Wash and lyse cells to extract RNA and protein. D->E F 6a. RNA Analysis (RT-qPCR) - RNA isolation - cDNA synthesis - qPCR E->F G 6b. Protein Analysis (Western Blot) - Protein quantification - SDS-PAGE - Immunoblotting E->G H 7. Data Analysis Quantify changes in mRNA and protein levels. F->H G->H

Figure 2: Experimental workflow for in vitro gene modulation.

Cell Culture and Seeding
  • Culture the desired mammalian cell line (e.g., HeLa, HEK293) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • One day prior to transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For HeLa cells, a density of approximately 2.5 x 10⁵ cells per well is recommended.

Preparation and Application of this compound
  • Prepare a stock solution of this compound and a scrambled control PNA (with a non-targeting sequence) in nuclease-free water or a suitable buffer (e.g., PBS) to a final concentration of 1 mM.

  • On the day of the experiment, dilute the PNA stock solutions in serum-free medium to the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM).

  • Remove the growth medium from the cultured cells and gently wash once with sterile PBS.

  • Add the PNA-containing medium to the respective wells. Include wells with untreated cells and cells treated with the scrambled PNA as negative controls.

  • Incubate the cells with the PNA solutions for 24 to 48 hours at 37°C. The optimal incubation time should be determined empirically.

Analysis of Gene Expression: RT-qPCR
  • RNA Isolation: After incubation, aspirate the medium and wash the cells with PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol) and isolate total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Quantify the isolated RNA and synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

Analysis of Protein Expression: Western Blot
  • Protein Extraction: Following incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).

Logical Relationships in the Experimental Design

The success of the experiment relies on the logical relationship between the components and the expected outcomes. The specificity of the PNA sequence is critical for targeting the intended mRNA, and the inclusion of a scrambled PNA control is essential to demonstrate this specificity.

cluster_input Inputs cluster_process Process cluster_output Expected Outcomes PNA This compound (Sequence Specific) Binding Hybridization to Target mRNA PNA->Binding Scrambled Scrambled PNA (Non-Specific) NoBinding No Hybridization Scrambled->NoBinding Cells Cultured Cells with Target mRNA Cells->Binding Cells->NoBinding Downregulation Decreased Target Protein Levels Binding->Downregulation NoEffect Normal Target Protein Levels NoBinding->NoEffect

Figure 3: Logical flow of the gene modulation experiment.

References

Part 1: MeOSuc-AAPV-pNA for Elastase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a conflation of two distinct molecular entities in the topic "MeOSuc-AAPM-PNA". Our comprehensive analysis indicates that this specific molecule is not described in the scientific literature. Instead, the query likely refers to two separate classes of molecules used in diagnostic assays:

  • MeOSuc-AAPV-pNA : A chromogenic peptide substrate used to measure the activity of proteases, specifically elastase. The 'M' in the user's query likely represents Valine (V), as MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide is a well-documented elastase substrate.

  • Peptide Nucleic Acids (PNA) : Synthetic analogs of DNA used as probes in a variety of genetic and molecular diagnostic assays due to their high specificity and stability.

This document will, therefore, provide detailed application notes and protocols for both technologies, addressing the likely intent of the original query for researchers, scientists, and drug development professionals.

Application Note: Chromogenic Assay for Human Neutrophil Elastase Activity

Introduction: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) is a highly specific chromogenic substrate for human neutrophil elastase (HNE), a serine protease involved in inflammatory processes and tissue degradation[1][2]. Assaying HNE activity is critical in research related to inflammatory diseases such as pulmonary emphysema[2]. The assay principle is based on the enzymatic cleavage of the substrate by elastase, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which produces a yellow color, is directly proportional to the elastase activity and can be quantified by measuring the absorbance at approximately 405 nm[1][3].

Principle of the Assay: The enzymatic reaction involves the hydrolysis of the peptide bond between the valine residue and the p-nitroaniline group. The release of free pNA results in an increase in absorbance, which can be monitored over time.

Applications:

  • Screening for elastase inhibitors in drug discovery[4].

  • Quantifying elastase activity in biological samples such as plasma and cell lysates[5].

  • Studying the kinetics of elastase inhibition.

  • Assessing the role of neutrophil activity in various pathological conditions[2].

Experimental Protocol: Measurement of Neutrophil Elastase Activity

This protocol is designed for measuring HNE activity in a 96-well plate format.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • MeOSuc-AAPV-pNA substrate[1][2][3]

  • Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

  • Inhibitor compound (if screening)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO (e.g., 20 mM). Further dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 200 µM).

  • Enzyme Preparation: Prepare a working solution of HNE in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup (96-well plate):

    • Blank wells: Add Assay Buffer only.

    • Control wells (no inhibitor): Add HNE solution and Assay Buffer.

    • Test wells (with inhibitor): Add HNE solution and the inhibitor compound at various concentrations.

  • Pre-incubation: If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add the MeOSuc-AAPV-pNA working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) plate reader and measure the absorbance at 405 nm every minute for 15-30 minutes[5].

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • For inhibitor screening, calculate the percent inhibition relative to the control wells.

Data Presentation

Table 1: Example Data for Elastase Inhibition Assay

Inhibitor Conc. (µM)Rate (ΔAbs/min)% Inhibition
0 (Control)0.0500
0.10.04020
10.02550
100.00590
1000.00198

Workflow Visualization

Elastase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Substrate Prepare Substrate (MeOSuc-AAPV-pNA) Start_Reaction Add Substrate to initiate reaction Prep_Substrate->Start_Reaction Prep_Enzyme Prepare Enzyme (Neutrophil Elastase) Add_Components Add Enzyme +/- Inhibitor to 96-well plate Prep_Enzyme->Add_Components Prep_Inhibitor Prepare Inhibitor (Test Compound) Prep_Inhibitor->Add_Components Pre_Incubate Pre-incubate (e.g., 15 min, 37°C) Add_Components->Pre_Incubate Pre_Incubate->Start_Reaction Read_Absorbance Kinetic Read at 405 nm (e.g., 30 min) Start_Reaction->Read_Absorbance Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Read_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition and IC50 Calculate_Rate->Determine_Inhibition

Workflow for a chromogenic elastase activity assay.

Part 2: Peptide Nucleic Acids (PNA) in Diagnostic Assays

Application Note: PNA Probes for Nucleic Acid Detection

Introduction: Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)-glycine scaffold[6][7]. This structure confers unique properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and resistance to enzymatic degradation[7][8][9]. These characteristics make PNAs superior probes for various diagnostic applications compared to traditional DNA probes[10][11].

Principle of PNA-based Assays: PNA probes are designed to be complementary to a specific target nucleic acid sequence. Due to their neutral backbone, PNA/DNA or PNA/RNA duplexes exhibit higher thermal stability and are more sensitive to single-base mismatches than corresponding DNA/DNA or DNA/RNA duplexes[6][10]. This allows for highly specific detection of target sequences.

Applications:

  • Fluorescence In Situ Hybridization (PNA-FISH): Used for the rapid identification of microorganisms (e.g., bacteria and yeast) in clinical samples and for detecting chromosomal abnormalities[9][12].

  • PCR Clamping: PNA probes can be designed to bind to wild-type DNA sequences, thereby blocking their amplification during PCR and allowing for the selective amplification and detection of mutant alleles, which is valuable in cancer diagnostics[8][10][13].

  • Biosensors and Microarrays: PNA probes can be immobilized on surfaces to create highly specific and stable biosensors for detecting specific DNA or RNA sequences[12].

  • Lateral Flow Assays: PNA probes can be integrated into rapid, point-of-care lateral flow assays for the detection of pathogens[14][15].

Experimental Protocol: PNA-based PCR Clamping for Mutation Detection

This protocol provides a general framework for using a PNA probe as a PCR clamp to detect a specific single nucleotide polymorphism (SNP).

Materials:

  • DNA sample (e.g., genomic DNA extracted from blood or tissue)

  • PCR primers flanking the mutation site

  • PNA clamp probe (designed to be complementary to the wild-type sequence)

  • DNA polymerase and PCR reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis system or real-time PCR instrument

Procedure:

  • PNA Probe Design: Design a PNA probe that is complementary to the wild-type sequence overlapping the mutation site. The PNA length is typically 12-18 bases.

  • PCR Primer Design: Design forward and reverse DNA primers that amplify a region containing the mutation site.

  • PCR Reaction Setup: Prepare a PCR master mix containing buffer, dNTPs, forward and reverse primers, and DNA polymerase.

  • Aliquot and Add Components:

    • Aliquot the master mix into PCR tubes.

    • Add the DNA sample to each tube.

    • Add the PNA clamp probe to the designated "clamped" reaction tubes. The optimal PNA concentration needs to be determined empirically but is often in a 10:1 molar ratio to the PCR primers. Include a "non-clamped" control reaction without the PNA probe.

  • Thermocycling: Perform PCR with an appropriate annealing temperature. The annealing temperature should be optimized to allow the PNA to bind specifically to the wild-type target without inhibiting the amplification of the mutant target.

    • Initial Denaturation: 95°C for 5 min

    • 35-40 Cycles:

      • Denaturation: 95°C for 30 sec

      • Annealing: (e.g., 55-65°C) for 30 sec (PNA binds to wild-type DNA)

      • Extension: 72°C for 30-60 sec

    • Final Extension: 72°C for 5 min

  • Analysis of Results:

    • Agarose Gel Electrophoresis: Analyze the PCR products. In a successful PNA clamp PCR, a PCR product will be observed in the clamped reaction only if the mutant allele is present. The non-clamped reaction should show a product for both wild-type and mutant samples.

    • Sequencing: The PCR product from the clamped reaction can be purified and sequenced to confirm the presence of the mutation[8].

Data Presentation

Table 2: Expected Results for PNA-Clamp PCR

Sample GenotypeReaction without PNA ClampReaction with PNA ClampInterpretation
Wild-TypePCR Product PresentNo PCR ProductPNA effectively clamps wild-type amplification.
HeterozygousPCR Product PresentPCR Product PresentMutant allele is amplified.
Homozygous MutantPCR Product PresentPCR Product PresentMutant allele is amplified.

Signaling Pathway Visualization

PNA_Clamp_PCR cluster_wt Wild-Type DNA Template cluster_mut Mutant DNA Template WT_DNA Wild-Type DNA PNA_Probe PNA Clamp Probe WT_DNA->PNA_Probe PNA binds to complementary sequence No_Amp Amplification Inhibited PNA_Probe->No_Amp Blocks Polymerase Mutant_DNA Mutant DNA (mismatch) PNA_Probe_mut PNA Clamp Probe Mutant_DNA->PNA_Probe_mut PNA does not bind due to mismatch Primers PCR Primers Mutant_DNA->Primers Primers Anneal Amplification Amplification Occurs Primers->Amplification Polymerase extends

Mechanism of PNA-mediated PCR clamping.

References

Application Notes and Protocols: PNA Hybridization with Target RNA/DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, a feature that confers unique hybridization characteristics and resistance to enzymatic degradation.[1][2][3] These properties make PNAs exceptional tools for a range of applications in research and drug development, including antisense therapies, antigene agents, diagnostic probes, and tools for molecular biology.[2][3][4] This document provides detailed application notes and protocols for the hybridization of PNAs with target RNA and DNA sequences.

A Note on "MeOSuc-AAPM-PNA": Publicly available scientific literature and databases do not contain information on a specific PNA conjugate designated "this compound". The term appears to be a composite of "MeOSuc-AAPV-pNA," a chromogenic substrate for human neutrophil elastase, and Peptide Nucleic Acid (PNA).[5] The protocols and data presented herein pertain to the general principles and methodologies of PNA hybridization with target nucleic acids.

Key Advantages of PNA Probes

  • High Affinity and Specificity: PNAs bind to complementary DNA and RNA sequences with higher affinity and specificity than their natural counterparts.[1][3] This is attributed to the neutral backbone, which eliminates electrostatic repulsion.[1]

  • Enhanced Stability: The polyamide backbone of PNAs is resistant to degradation by nucleases and proteases, making them highly stable in biological systems.[1][3]

  • Salt Concentration Independence: PNA-DNA/RNA hybridization is less dependent on salt concentration compared to DNA-DNA or DNA-RNA hybridization.[1][6][7]

  • Versatility: PNAs can be readily synthesized and conjugated with various functional groups, such as fluorophores, quenchers, and cell-penetrating peptides (CPPs), to suit diverse applications.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to PNA hybridization, compiled from various studies. These values can serve as a reference for experimental design.

ParameterTypical Value/RangeTargetNotesReference
Melting Temperature (Tm) per base pair ~1-1.5 °C higher than DNA/DNADNA/RNAVaries with sequence and mismatch presence.[1]
PNA Probe Concentration for FISH 50 µM (stock)DNAFinal concentration in hybridization buffer is lower.[8]
Hybridization Time for FISH 30-60 minutesDNAShorter hybridization times are a key advantage of PNA probes.[8]
Detection Limit (Solution-based assay) 1.6 nM16S rRNAUsing PNA Molecular Beacons.[9]
Optimal NaCl Concentration (Solution-based) 10 mM16S rRNAMaximizes the signal difference between target and non-target.[9]
Single Mismatch Discrimination (Tm decrease) 12-30 °CPNADemonstrates high specificity.[6]

Experimental Protocols

Protocol 1: Fluorescence In Situ Hybridization (PNA-FISH)

This protocol outlines the use of fluorescently labeled PNA probes to detect specific DNA sequences within fixed cells.

Workflow for PNA-FISH

PNA_FISH_Workflow prep Sample Preparation (Fixation, Permeabilization) preheat Preheat Slide and Probe Mix prep->preheat hybrid Hybridization (PNA probe + Target) preheat->hybrid wash Washing Steps (Remove unbound probe) hybrid->wash mount Counterstaining and Mounting wash->mount visual Fluorescence Microscopy mount->visual

Caption: A streamlined workflow for performing PNA-FISH experiments.

Materials:

  • Fluorescently labeled PNA probes (e.g., 5'-labeled with a fluorophore)

  • Hybridization Buffer (e.g., 20 mM Tris-HCl pH 7.4, 60% formamide)[8]

  • Wash Solution (e.g., 2X SSC, 0.1% Tween-20)[8]

  • DAPI or other nuclear counterstain

  • Mounting medium

  • Microscope slides with fixed cells/tissues

  • Coverslips

  • Incubator

Procedure:

  • Probe Preparation: Reconstitute lyophilized PNA probe in formamide to a stock concentration of 50 µM. Heat at 55°C for 5 minutes to ensure complete dissolution.[8]

  • Hybridization Mix Preparation: For each slide, prepare a hybridization mix containing the PNA probe diluted in hybridization buffer. A final probe concentration in the low nanomolar to micromolar range is typical.

  • Denaturation and Hybridization:

    • Apply the hybridization mix to the slide containing the fixed cells.

    • Cover with a coverslip.

    • Denature the sample and probe by incubating at a temperature above the Tm of the target DNA (e.g., 70-85°C) for 5-10 minutes.[8]

    • Transfer the slide to a humidified chamber and incubate at room temperature for 30-60 minutes to allow for hybridization.[8]

  • Washing:

    • Gently remove the coverslip.

    • Wash the slide twice in Wash Solution at 55-60°C for 10 minutes each to remove unbound probe.[8]

    • Perform a final wash at room temperature.[8]

  • Counterstaining and Mounting:

    • Incubate the slide with a DAPI solution for 10 minutes to stain the nuclei.[8]

    • Rinse the slide briefly with water.

    • Mount a coverslip using an appropriate mounting medium.

  • Visualization: Observe the slide using a fluorescence microscope with appropriate filters for the PNA probe's fluorophore and the counterstain.

Protocol 2: Solution-Based Hybridization Assay using PNA Molecular Beacons

This protocol describes the use of PNA molecular beacons for the quantitative detection of target RNA or DNA in solution. PNA molecular beacons are stem-loop structures with a fluorophore and a quencher at opposite ends. Hybridization to a target sequence opens the stem, separating the fluorophore and quencher and resulting in a fluorescent signal.

Signaling Mechanism of PNA Molecular Beacons

PNA_Beacon_Signaling cluster_closed Closed State (No Target) cluster_open Open State (Target Bound) F_closed F Q_closed Q F_closed->Q_closed Quenching PNA_closed PNA Stem F_closed->PNA_closed PNA_closed->Q_closed F_open F PNA_open PNA-Target Hybrid F_open->PNA_open Q_open Q PNA_open->Q_open Target Target RNA/DNA Target->PNA_open Hybridization

Caption: The mechanism of a PNA molecular beacon, showing fluorescence upon target binding.

Materials:

  • PNA molecular beacon

  • Target RNA or DNA

  • Hybridization Buffer (e.g., 25 mM Tris-HCl, 10 mM NaCl)[9]

  • Fluorometer or real-time PCR instrument

Procedure:

  • Reaction Setup: In a microplate or cuvette, combine the PNA molecular beacon (at a concentration in excess of the expected target concentration) and the sample containing the target nucleic acid in hybridization buffer.

  • Incubation: Incubate the reaction at a temperature optimized for specific hybridization and to minimize background signal from unbound beacons. This temperature is typically near the Tm of the PNA-target duplex.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore on the PNA beacon.

  • Data Analysis: The fluorescence signal is proportional to the amount of target nucleic acid in the sample. A standard curve can be generated using known concentrations of the target to quantify the amount in unknown samples.

Protocol 3: Cellular Uptake Analysis of PNA Conjugates

This protocol is for assessing the cellular uptake of PNAs, which often requires conjugation to cell-penetrating peptides (CPPs) due to their neutral backbone.[10][11]

Workflow for PNA Cellular Uptake Assay

PNA_Uptake_Workflow cell_culture Cell Seeding pna_treatment Incubation with Fluorescent PNA-CPP cell_culture->pna_treatment washing Wash to Remove Extracellular PNA pna_treatment->washing analysis Analysis (Microscopy or Flow Cytometry) washing->analysis

Caption: A general workflow for evaluating the cellular uptake of PNA conjugates.

Materials:

  • Fluorescently labeled PNA or PNA-CPP conjugate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured cells

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., chamber slides for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.

  • PNA Treatment: Treat the cells with the fluorescently labeled PNA-CPP conjugate at the desired concentration in cell culture medium.

  • Incubation: Incubate the cells for a specified period (e.g., 4 hours) to allow for uptake.[10]

  • Washing: Aspirate the medium containing the PNA conjugate and wash the cells multiple times with PBS to remove any PNA that is not internalized.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells directly to observe the subcellular localization of the PNA conjugate. A punctate distribution often indicates endosomal entrapment.[11][12]

    • Flow Cytometry: Harvest the cells and analyze them by flow cytometry to quantify the percentage of cells that have taken up the PNA conjugate and the mean fluorescence intensity, which corresponds to the amount of uptake.

Troubleshooting and Considerations

  • PNA Solubility: PNA oligomers, particularly those rich in purines, can have poor aqueous solubility.[4] Sonication or gentle heating may be required to dissolve the PNA.

  • Background Fluorescence: In PNA-FISH, insufficient washing or non-specific binding can lead to high background. Optimizing wash conditions (temperature, salt concentration) and using blocking reagents can mitigate this.

  • Cellular Delivery: The neutral backbone of PNAs hinders their passive diffusion across cell membranes. For intracellular applications, conjugation to cell-penetrating peptides or the use of transfection reagents is often necessary.[10][11]

  • Cytotoxicity: When using PNA-peptide conjugates, it is crucial to assess potential cytotoxicity at the concentrations used, as high concentrations can lead to artificial staining of cells.[12]

These application notes and protocols provide a foundation for utilizing PNA technology in various research and development settings. The unique properties of PNAs offer significant advantages for the specific and stable targeting of RNA and DNA.

References

Quantifying the Cellular Localization of MeOSuc-AAPM-PNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of the cellular localization of MeOSuc-AAPM-PNA, a methoxy-succinyl-amino-amino-propionyl-methyl-peptide nucleic acid. Understanding the subcellular distribution of this synthetic analog of nucleic acid is critical for elucidating its mechanism of action, optimizing its delivery, and assessing its therapeutic potential.

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, a feature that imparts high biological stability. This compound is a modified PNA designed to enhance cellular uptake and target specific nucleic acid sequences. Quantifying its accumulation in different cellular compartments, such as the cytoplasm, nucleus, and endo-lysosomal pathway, is essential for correlating its subcellular fate with its biological activity. The following protocols outline key methodologies for this purpose.

Data Presentation: Quantitative Analysis of Cellular Localization

While specific quantitative data for this compound is not extensively available in public literature, the following tables represent typical data that could be generated using the protocols described herein. These values are illustrative and serve as a guide for data presentation and interpretation.

Table 1: Cellular Uptake of Fluorescently Labeled this compound Measured by Flow Cytometry. This table summarizes the percentage of cells positive for the PNA conjugate and the mean fluorescence intensity, indicating the overall uptake efficiency.

Cell LineConcentration (µM)Incubation Time (h)% Positive CellsMean Fluorescence Intensity (Arbitrary Units)
HeLa1485.2 ± 5.61234 ± 150
HeLa5498.1 ± 1.25678 ± 432
A5491476.4 ± 8.1987 ± 110
A5495495.3 ± 2.54321 ± 321

Table 2: Subcellular Distribution of this compound Determined by Subcellular Fractionation and Quantification. This table illustrates the relative distribution of the PNA in different cellular compartments following fractionation.

Cellular Fraction% of Total Intracellular PNA (HeLa cells, 5 µM, 4h)
Cytosolic35 ± 4.2
Nuclear15 ± 2.8
Membrane & Organelles50 ± 6.1
- Endo-lysosomal~30
- Mitochondrial~10
- Other~10

Table 3: Co-localization Analysis of this compound with Organelle Markers by Fluorescence Microscopy. This table presents Pearson's correlation coefficients, indicating the degree of co-localization between the PNA and specific organelle markers.

Organelle MarkerPearson's Correlation Coefficient (HeLa cells, 5 µM, 4h)Interpretation
LysoTracker Red (Lysosomes)0.78 ± 0.09High degree of co-localization
MitoTracker Green (Mitochondria)0.25 ± 0.05Low degree of co-localization
Hoechst 33342 (Nucleus)0.45 ± 0.07Moderate co-localization

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol describes the use of flow cytometry to quantify the percentage of cells that have internalized a fluorescently labeled this compound and the relative amount of uptake per cell.

Materials:

  • Fluorescently labeled this compound (e.g., FITC- or Cy5-conjugated)

  • Target cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: On the day of the experiment, replace the medium with fresh medium containing the desired concentrations of fluorescently labeled this compound. Incubate for the desired time points (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Cell Harvest:

    • Wash the cells twice with ice-cold PBS to remove unbound PNA.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a FACS tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using the appropriate laser and filter set for the fluorophore used.

    • Use untreated cells as a negative control to set the gate for positive cells.

    • Record both the percentage of positive cells and the mean fluorescence intensity.

Protocol 2: Visualization of Subcellular Localization by Fluorescence Microscopy

This protocol details the use of confocal fluorescence microscopy to visualize the subcellular distribution of fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound

  • Target cell line

  • Glass-bottom dishes or coverslips

  • Organelle-specific fluorescent trackers (e.g., LysoTracker, MitoTracker)

  • Nuclear counterstain (e.g., Hoechst 33342)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently labeled this compound as described in Protocol 1.

  • Organelle Staining (Optional): During the last 30-60 minutes of incubation, add organelle-specific trackers to the medium according to the manufacturer's instructions.

  • Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Nuclear Staining: Incubate the cells with Hoechst 33342 solution for 10 minutes.

  • Mounting: Wash the cells twice with PBS and mount the coverslips on a glass slide using a mounting medium.

  • Imaging:

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for each fluorophore.

    • Acquire z-stacks to analyze the three-dimensional distribution.

    • Perform co-localization analysis using appropriate software to quantify the overlap between the PNA signal and organelle markers.

Protocol 3: Quantitative Subcellular Fractionation

This protocol provides a method for physically separating cellular compartments to quantify the amount of this compound in each fraction. Quantification can be performed using methods like PNA hybridization assay or mass spectrometry if a labeled standard is available.

Materials:

  • Cell pellet treated with this compound

  • Subcellular fractionation kit (commercial kits are recommended for reproducibility) or prepared buffers (cytoplasmic extraction buffer, nuclear extraction buffer, etc.)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Protein assay reagent

  • Method for PNA quantification (e.g., PNA hybridization assay, HPLC, or Mass Spectrometry)

Procedure:

  • Cell Harvest: Harvest treated cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

  • Cytoplasmic Extraction:

    • Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer.

    • Incubate on ice for 15 minutes.

    • Homogenize the cells with a Dounce homogenizer.

    • Centrifuge at 1,000 x g for 10 minutes to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Nuclear Extraction:

    • Wash the nuclear pellet with PBS.

    • Resuspend the pellet in a nuclear extraction buffer containing a high salt concentration.

    • Incubate on ice with intermittent vortexing.

    • Centrifuge at 16,000 x g for 20 minutes. The supernatant is the nuclear fraction.

  • Membrane and Organelle Fractionation (from cytoplasmic fraction):

    • Centrifuge the initial cytoplasmic fraction at 10,000 x g for 15 minutes to pellet mitochondria.

    • Further, centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction (endoplasmic reticulum and Golgi).

    • The final supernatant is the soluble cytosolic fraction.

  • Quantification:

    • Determine the protein concentration of each fraction.

    • Quantify the amount of this compound in each fraction using a suitable method.

    • Normalize the PNA amount to the protein content of each fraction to determine the relative concentration.

Visualizations

experimental_workflow_flow_cytometry cluster_cell_prep Cell Preparation cluster_harvest Cell Harvest cluster_analysis Analysis seed Seed Cells treat Treat with Fluorescent PNA seed->treat wash Wash treat->wash trypsinize Trypsinize wash->trypsinize pellet Pellet Cells trypsinize->pellet resuspend Resuspend in PBS pellet->resuspend analyze Flow Cytometry Analysis resuspend->analyze experimental_workflow_microscopy cluster_prep Preparation cluster_fixation Fixation & Staining cluster_imaging Imaging seed Seed Cells on Coverslips treat Treat with Fluorescent PNA seed->treat stain Stain Organelles (Optional) treat->stain fix Fix with PFA stain->fix nuclear_stain Nuclear Stain fix->nuclear_stain mount Mount nuclear_stain->mount image Confocal Microscopy mount->image analyze Co-localization Analysis image->analyze logical_relationship_uptake_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm pna This compound (Extracellular) endocytosis Endocytosis pna->endocytosis early_endo Early Endosome endocytosis->early_endo late_endo Late Endosome early_endo->late_endo lysosome Lysosome late_endo->lysosome cytosol Cytosol late_endo->cytosol Endosomal Escape nucleus Nucleus cytosol->nucleus Nuclear Import

Application Notes and Protocols for MeOSuc-AAPM-PNA in Specific Gene Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics that exhibit high binding affinity and specificity to complementary DNA and RNA sequences.[1] Their neutral peptide-like backbone, composed of N-(2-aminoethyl)-glycine units, confers resistance to enzymatic degradation by nucleases and proteases, making them robust tools for gene regulation.[1] This document provides detailed application notes and protocols for the use of MeOSuc-AAPM-PNA, a putative peptide-PNA conjugate, in specific gene inhibition studies.

The "MeOSuc-AAPM" component is hypothesized to be a custom peptide moiety designed to enhance cellular uptake and bioavailability of the PNA cargo. While "MeOSuc" denotes a methoxysuccinyl group, "AAPM" likely represents a short amino acid sequence (e.g., Ala-Ala-Pro-Met). The conjugation of PNAs to cell-penetrating peptides (CPPs) is a well-established strategy to overcome the poor membrane permeability of unmodified PNAs.[1] This enhanced delivery allows for potent and specific inhibition of gene expression at either the transcriptional (antigene) or translational (antisense) level.

Mechanism of Action

This compound is designed to function as either an antisense or antigene agent to achieve sequence-specific gene inhibition.

  • Antisense Mechanism: The PNA component of the conjugate binds to a specific sequence on a target messenger RNA (mRNA) molecule. This binding can physically block the ribosome's progression along the mRNA or prevent the assembly of the translation initiation complex, thereby inhibiting protein synthesis.[2] Unlike some other antisense technologies, PNAs do not typically induce degradation of the target mRNA via RNase H.[3]

  • Antigene Mechanism: In this modality, the PNA targets and binds to a specific sequence within a gene on the chromosomal DNA. This can occur through strand invasion of the double helix, forming a stable PNA-DNA-PNA triplex, which can block the binding of transcription factors or RNA polymerase, thus inhibiting the transcription of the gene into mRNA.[4][5]

Below is a diagram illustrating the generalized antisense and antigene mechanisms of PNA-mediated gene inhibition.

PNA_Mechanisms cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PNA This compound DNA Genomic DNA PNA->DNA Antigene (Strand Invasion) mRNA Mature mRNA PNA->mRNA Antisense (Steric Block) cluster_nucleus cluster_nucleus PNA->cluster_nucleus cluster_cytoplasm cluster_cytoplasm PNA->cluster_cytoplasm Transcription Transcription DNA->Transcription mRNA_pre pre-mRNA Transcription->mRNA_pre mRNA_pre->mRNA Ribosome Ribosome mRNA->Ribosome Translation Translation Ribosome->Translation Protein Protein Translation->Protein

Caption: Generalized mechanisms of PNA-mediated gene inhibition.

Data Presentation: Quantitative Analysis of Gene Inhibition

The efficacy of this compound in inhibiting the expression of a target gene should be quantified at both the mRNA and protein levels. Below are example tables summarizing typical quantitative data from gene inhibition experiments.

Table 1: Quantification of Target mRNA Levels by RT-qPCR

Treatment GroupPNA Concentration (µM)Target Gene Expression (Relative to Control)Standard Deviationp-value
Untreated Control01.000.08-
Scrambled PNA1.00.950.12> 0.05
This compound0.50.450.06< 0.01
This compound1.00.220.04< 0.001
This compound2.00.110.03< 0.001

Table 2: Quantification of Target Protein Levels by Western Blot Densitometry

Treatment GroupPNA Concentration (µM)Target Protein Level (Normalized to Loading Control)Standard Deviationp-value
Untreated Control01.000.11-
Scrambled PNA1.00.980.15> 0.05
This compound0.50.520.09< 0.01
This compound1.00.280.07< 0.001
This compound2.00.150.05< 0.001

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cell Treatment with this compound

This protocol outlines the steps for treating cultured mammalian cells with the PNA conjugate.

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water or appropriate buffer for reconstitution

  • Cultured mammalian cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 6-well or 24-well)

Procedure:

  • Cell Seeding: The day before treatment, seed the cells in multi-well plates at a density that will result in 50-70% confluency at the time of treatment.

  • PNA Reconstitution: Reconstitute the lyophilized this compound in nuclease-free water to create a concentrated stock solution (e.g., 200 µM). Gently vortex and, if necessary, heat at 60°C for 5 minutes to ensure complete dissolution.[6] Store aliquots at -20°C or -80°C.

  • Preparation of Treatment Medium: On the day of treatment, thaw the PNA stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in serum-free or complete cell culture medium. Also prepare a negative control with a scrambled PNA sequence and an untreated control.

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared treatment medium containing the PNA conjugate to the cells.

  • Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for the specific cell line and target gene.

  • Harvesting: After incubation, harvest the cells for downstream analysis (RNA or protein extraction).

The experimental workflow for cell treatment and subsequent analysis is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells in Plates Cell_Treatment Treat Cells with PNA Cell_Seeding->Cell_Treatment PNA_Prep Reconstitute & Dilute This compound PNA_Prep->Cell_Treatment Incubation Incubate for 24-72h Cell_Treatment->Incubation Harvesting Harvest Cells Incubation->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Protein_Extraction Protein Extraction Harvesting->Protein_Extraction RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Signaling_Pathway cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Target Gene) Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response PNA This compound PNA->Kinase2 Inhibition

References

Application Notes & Protocols: Designing MeOSuc-AAPM-PNA for Targeted Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a neutral N-(2-aminoethyl)-glycine backbone.[1][2][3] This unique structure confers resistance to enzymatic degradation by nucleases and proteases and allows for high-affinity, sequence-specific binding to target nucleic acids.[2][3][4] These properties make PNAs exceptional candidates for antisense and antigene therapies aimed at regulating gene expression.[1][2][4] However, the neutral backbone of PNAs hinders their passive diffusion across cell membranes. To overcome this limitation, PNAs can be conjugated to cell-penetrating peptides (CPPs), which facilitate cellular uptake.[3][5][6][7]

This document provides a detailed guide to the design, application, and evaluation of a modified PNA construct, termed "MeOSuc-AAPM-PNA," for targeted gene regulation. In this construct:

  • PNA serves as the sequence-specific targeting agent.

  • MeOSuc (Methoxy-succinyl) acts as a flexible linker for conjugation.

  • AAPM represents a custom-designed, arginine-rich A dvanced A ntisense P eptide M oiety, a type of cell-penetrating peptide, to enhance intracellular delivery.

Mechanism of Action of this compound

The this compound conjugate is designed to silence gene expression at the post-transcriptional level. The proposed mechanism involves the following steps:

  • Cellular Uptake: The cationic AAPM peptide facilitates the transport of the entire conjugate across the cell membrane, likely through endocytosis.[8]

  • Endosomal Escape: The AAPM moiety is also designed to promote escape from the endosome, releasing the PNA into the cytoplasm.

  • Target Binding: The PNA component binds with high affinity to the complementary sequence on the target messenger RNA (mRNA).

  • Translational Arrest: The PNA-mRNA duplex sterically hinders the ribosomal machinery, preventing protein translation and leading to a reduction in the levels of the target protein.

MeOSuc-AAPM-PNA_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm MeOSuc_AAPM_PNA This compound (Free) Endosome Endosome MeOSuc_AAPM_PNA->Endosome 1. Cellular Uptake (Endocytosis) PNA_in_cyto Released this compound Endosome->PNA_in_cyto 2. Endosomal Escape PNA_mRNA_complex PNA-mRNA Duplex PNA_in_cyto->PNA_mRNA_complex 3. Target Binding mRNA Target mRNA mRNA->PNA_mRNA_complex Ribosome Ribosome Protein Target Protein (Synthesis Blocked) Ribosome->Protein Translation PNA_mRNA_complex->Protein 4. Translational Arrest

Caption: Proposed mechanism of action for this compound. (Within 100 characters)

Data Presentation: Hypothetical Performance Data

The following tables present hypothetical, yet realistic, quantitative data for a this compound construct targeting the hypothetical gene GeneX. These tables are intended to serve as a template for presenting experimental results.

Table 1: In Vitro Knockdown Efficiency of GeneX mRNA

Concentration (nM)% mRNA Knockdown (± SD)
1015.2 ± 3.1
5045.8 ± 5.6
10078.5 ± 4.2
20085.3 ± 3.9
50088.1 ± 2.5

Table 2: In Vitro Knockdown Efficiency of GeneX Protein

Concentration (nM)% Protein Knockdown (± SD)
1010.5 ± 4.5
5038.2 ± 6.1
10070.1 ± 5.3
20079.8 ± 4.7
50082.4 ± 3.8

Table 3: Off-Target Gene Expression Analysis

Gene% Change in Expression (at 200 nM)
Off-Target Candidate 1-5.3 ± 2.1
Off-Target Candidate 2+2.1 ± 1.8
Housekeeping Gene (GAPDH)-0.5 ± 1.5

Experimental Protocols

Protocol 1: Design and Synthesis of this compound

This protocol outlines the general steps for designing and synthesizing the this compound conjugate.

Synthesis_Workflow PNA_Design 1. PNA Sequence Design (Target mRNA analysis) PNA_Synthesis 2. Solid-Phase PNA Synthesis (Fmoc chemistry) PNA_Design->PNA_Synthesis Linker_Attach 4. MeOSuc Linker Attachment (To PNA or Peptide) PNA_Synthesis->Linker_Attach AAPM_Synthesis 3. Solid-Phase Peptide Synthesis (AAPM moiety) Conjugation 5. Conjugation of PNA and AAPM (e.g., click chemistry) AAPM_Synthesis->Conjugation Linker_Attach->Conjugation Purification 6. HPLC Purification Conjugation->Purification QC 7. Quality Control (Mass Spectrometry) Purification->QC

Caption: Workflow for the synthesis of this compound. (Within 100 characters)

1. PNA Sequence Design:

  • Identify a unique 15-18 base pair target sequence within the coding region or untranslated regions (UTRs) of the target mRNA.

  • Perform a BLAST search against the relevant genome to minimize potential off-target binding.

  • Design a scrambled PNA sequence with the same base composition as a negative control.

2. Solid-Phase Synthesis:

  • PNA and the AAPM peptide are synthesized separately using standard Fmoc-based solid-phase synthesis.[9]

  • The MeOSuc linker can be attached to either the PNA or the peptide during synthesis. A succinyl linker is a suitable choice for this purpose.[10][11]

3. Conjugation:

  • The PNA and AAPM peptide are conjugated in solution. A common method is to use a bisfunctional maleimide linker that reacts with a primary amine on one molecule and a thiol group on the other.[12]

4. Purification and Quality Control:

  • The final conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the conjugate are confirmed by mass spectrometry.

Protocol 2: Cell Culture and Delivery of this compound

1. Cell Culture:

  • Culture the target cell line in the appropriate medium and conditions until they reach 70-80% confluency.

2. PNA Delivery:

  • Prepare a stock solution of the this compound in sterile, nuclease-free water.

  • Dilute the PNA conjugate to the desired final concentrations in serum-free medium.

  • Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

  • Add the PNA-containing medium to the cells and incubate for 4-6 hours.

  • Add an equal volume of complete medium (containing serum) and continue the incubation for 24-72 hours, depending on the stability of the target protein.

Protocol 3: Analysis of Gene Knockdown by RT-qPCR

This protocol is for quantifying the reduction in target mRNA levels.[13][14][15][16]

1. RNA Isolation:

  • After the desired incubation time, harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase kit.

3. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 4: Analysis of Protein Knockdown by Western Blot

This protocol is for quantifying the reduction in target protein levels.[17][18]

1. Protein Lysate Preparation:

  • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Quantification:

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Conclusion

The this compound platform represents a promising strategy for targeted gene regulation. The conjugation of a cell-penetrating peptide to the PNA backbone effectively addresses the major challenge of intracellular delivery. The protocols outlined in this document provide a comprehensive framework for the design, synthesis, and evaluation of these modified PNA constructs. Rigorous experimental design, including the use of appropriate controls and multiple validation methods (RT-qPCR and Western Blot), is crucial for obtaining reliable and interpretable results. By following these guidelines, researchers can effectively harness the potential of this compound for both basic research and therapeutic applications.

References

Illuminating Neutrophil Elastase Activity in Real-Time: Application Notes and Protocols for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

A Note on Substrate Nomenclature

It has come to our attention that the term "MeOSuc-AAPM-PNA" may be a common typographical error. The widely recognized and commercially available chromogenic substrate for measuring neutrophil elastase (NE) activity in biochemical assays is MeOSuc-Ala-Ala-Pro-Val-pNA (MeOSuc-AAPV-pNA) . This substrate releases a colored product upon cleavage, which is quantified by absorbance and is not suitable for live-cell fluorescence imaging. This document will focus on fluorescent probes designed for the dynamic visualization of NE activity within living cells.

Introduction to Live-Cell Imaging of Neutrophil Elastase

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] Its primary function is in host defense, where it degrades proteins of engulfed pathogens. However, dysregulated NE activity is a key driver in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1] Visualizing the spatiotemporal dynamics of NE activity in live cells is crucial for understanding its physiological and pathological roles and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the use of fluorescent probes in live-cell imaging of NE activity.

Classes of Fluorescent Probes for Live-Cell NE Imaging

Several classes of fluorescent probes have been developed to enable real-time imaging of NE activity in living cells. The primary types include:

  • FRET-Based Biosensors: These genetically encoded or synthetic probes utilize Förster Resonance Energy Transfer (FRET) between two fluorophores linked by an NE-specific peptide substrate. Cleavage of the linker by NE separates the fluorophores, leading to a detectable change in the FRET signal.

  • Quenched Fluorescent Substrates: These probes consist of a fluorophore and a quencher molecule held in close proximity by an NE-cleavable peptide. Upon cleavage, the fluorophore is liberated from the quencher, resulting in a significant increase in fluorescence intensity.

  • Activity-Based Probes (ABPs): These probes are designed to covalently bind to the active site of NE. They typically feature a reactive "warhead," a peptide recognition sequence, and a fluorescent reporter tag.

Application Note 1: FRET-Based Biosensors for Ratiometric Imaging of NE Activity

Principle: FRET-based biosensors offer a ratiometric readout of NE activity, which is less susceptible to variations in probe concentration and cell path length. A common example is a biosensor composed of a Cyan Fluorescent Protein (CFP) donor and a Yellow Fluorescent Protein (YFP) acceptor linked by an NE-specific cleavage sequence.[2] In the intact state, excitation of CFP results in energy transfer to YFP, leading to YFP emission. Upon cleavage by NE, the FRET is disrupted, causing an increase in CFP emission and a decrease in YFP emission.[2]

Quantitative Data
ParameterCFP-YFP NE BiosensorReference
Donor FluorophoreCyan Fluorescent Protein (CFP)[2]
Acceptor FluorophoreYellow Fluorescent Protein (YFP)[2]
Excitation Wavelength (CFP)~430 nm[2]
Emission Wavelength (CFP)~475 nm[2]
Emission Wavelength (YFP)~525 nm[2]
Change upon NE cleavageDecrease in YFP/CFP emission ratio[3]
Experimental Protocol: Live-Cell Imaging with a CFP-YFP NE Biosensor

1. Cell Preparation and Transfection: a. Plate cells (e.g., HEK293T or a relevant cell line) on glass-bottom dishes suitable for fluorescence microscopy. b. Transfect the cells with a plasmid encoding the CFP-YFP NE biosensor using a suitable transfection reagent according to the manufacturer's protocol. c. Allow 24-48 hours for biosensor expression.

2. Live-Cell Imaging Setup: a. Prior to imaging, replace the culture medium with an appropriate imaging buffer (e.g., phenol red-free DMEM or HBSS) to reduce background fluorescence. b. Mount the dish on an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological temperature (37°C) and CO2 levels (5%). c. Use appropriate filter sets for CFP and YFP imaging. A standard FRET filter set would include a CFP excitation filter, a CFP emission filter, and a YFP emission filter.

3. Image Acquisition: a. Acquire images in three channels: i. CFP channel: Excite with the CFP excitation wavelength and collect emission through the CFP filter. ii. YFP channel: Excite with the CFP excitation wavelength and collect emission through the YFP filter (FRET channel). iii. (Optional) YFP channel: Excite with a YFP excitation wavelength and collect emission through the YFP filter to assess total YFP expression. b. To induce neutrophil elastase activity (if not endogenously active), treat the cells with a suitable stimulus (e.g., PMA or co-culture with activated neutrophils). c. Acquire time-lapse images to monitor the change in the YFP/CFP emission ratio over time.

4. Data Analysis: a. Perform background subtraction on all images. b. Calculate the FRET ratio (YFP emission / CFP emission) for each cell at each time point. c. A decrease in the FRET ratio indicates an increase in neutrophil elastase activity.

Diagrams

FRET_Mechanism cluster_0 Intact Biosensor (High FRET) cluster_1 Cleaved Biosensor (Low FRET) CFP CFP YFP YFP CFP->YFP FRET Linker NE Cleavage Site CFP->Linker Emission_YFP Emission_YFP YFP->Emission_YFP 525 nm Emission Linker->YFP Excitation 430 nm Excitation Excitation->CFP CFP_c CFP Emission_CFP Emission_CFP CFP_c->Emission_CFP 475 nm Emission YFP_c YFP NE Neutrophil Elastase Linker_c Cleaved Linker NE->Linker_c Cleavage Excitation_c 430 nm Excitation Excitation_c->CFP_c

Caption: Mechanism of a FRET-based biosensor for neutrophil elastase activity.

Application Note 2: Quenched Fluorescent Substrates for "Turn-On" Imaging of NE Activity

Principle: Quenched fluorescent substrates are powerful tools for detecting NE activity with a high signal-to-background ratio. A commercially available example is IVISense™ Neutrophil Elastase 680 FAST.[4] This probe consists of a near-infrared fluorophore that is quenched in its intact state. Upon cleavage by NE, the fluorophore is released, leading to a "turn-on" of fluorescence.[5]

Quantitative Data
ParameterIVISense™ Neutrophil Elastase 680 FASTReference
Fluorophore ClassNear-Infrared (NIR)[4]
Excitation Maximum~675 nm[6]
Emission Maximum~693 nm[6]
State upon Cleavage"Turn-on" fluorescence[5]
Recommended Concentration (Frozen Tissue)1 µM[7]
Recommended Incubation Time (Frozen Tissue)10-30 minutes[7]
Experimental Protocol: Live-Cell Imaging with a Quenched Fluorescent Substrate

1. Cell Preparation: a. Plate cells of interest (e.g., primary neutrophils, macrophages, or relevant cell lines) on glass-bottom dishes. b. Culture cells under appropriate conditions until they are ready for the experiment.

2. Probe Preparation and Loading: a. Reconstitute the quenched fluorescent probe in a suitable solvent (e.g., DMSO or PBS) according to the manufacturer's instructions to create a stock solution. b. Dilute the stock solution in pre-warmed imaging buffer to the desired final working concentration (e.g., 1-5 µM, optimization may be required).

3. Live-Cell Imaging: a. Replace the culture medium with the probe-containing imaging buffer. b. Incubate the cells with the probe at 37°C for a specified duration (e.g., 30-60 minutes; this should be optimized for the specific cell type and experimental conditions). c. (Optional) If desired, wash the cells once with fresh imaging buffer to remove excess probe. d. Mount the dish on a fluorescence microscope equipped for live-cell imaging. e. Acquire images using the appropriate filter set for the fluorophore (e.g., Cy5 filter set for a 680 nm probe). f. If studying induced NE activity, add the stimulus after a baseline image is acquired and capture time-lapse images to monitor the increase in fluorescence.

4. Data Analysis: a. Perform background correction on the acquired images. b. Quantify the mean fluorescence intensity within individual cells or regions of interest over time. c. An increase in fluorescence intensity directly correlates with neutrophil elastase activity.

Diagrams

Quenched_Probe_Workflow Start Plate cells on glass-bottom dish PrepareProbe Prepare quenched fluorescent probe working solution Start->PrepareProbe Incubate Incubate cells with probe at 37°C PrepareProbe->Incubate Wash (Optional) Wash cells to remove excess probe Incubate->Wash Image Acquire baseline fluorescence image Wash->Image Stimulate Add stimulus to induce NE activity Image->Stimulate TimeLapse Acquire time-lapse images Stimulate->TimeLapse Analyze Quantify fluorescence intensity over time TimeLapse->Analyze

Caption: Experimental workflow for live-cell imaging with a quenched fluorescent NE substrate.

Quenched_Probe_Mechanism cluster_0 Intact Probe (Quenched) cluster_1 Cleaved Probe (Fluorescent) Fluorophore_q Fluorophore Quencher Quencher Fluorophore_q->Quencher Quenching Linker_q NE Cleavage Site Fluorophore_q->Linker_q Linker_q->Quencher Excitation_q Excitation Excitation_q->Fluorophore_q Fluorophore_c Fluorophore Emission Emission Fluorophore_c->Emission Fluorescence Quencher_c Quencher NE_c Neutrophil Elastase Linker_c Cleaved Linker NE_c->Linker_c Cleavage Excitation_c Excitation Excitation_c->Fluorophore_c

Caption: "Turn-on" mechanism of a quenched fluorescent probe for neutrophil elastase.

References

Troubleshooting & Optimization

Improving MeOSuc-AAPM-PNA solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeOSuc-AAPV-pNA (Methoxysuccinyl-Alanyl-Alanyl-Prolyl-Valine-p-nitroanilide). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this chromogenic substrate for their experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and solubility data to ensure the reliable and reproducible performance of MeOSuc-AAPV-pNA in your assays.

Frequently Asked Questions (FAQs)

Q1: What is MeOSuc-AAPV-pNA and what is its primary application?

MeOSuc-AAPV-pNA is a sensitive peptide substrate used to measure the enzymatic activity of proteases, primarily human neutrophil elastase and proteinase 3 (PR3).[1][2] It is not a substrate for cathepsin G or chymotrypsin.[1][3] The substrate is cleaved by these enzymes, releasing a yellow chromophore, p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405-410 nm.[2][4]

Q2: What is the recommended solvent for dissolving MeOSuc-AAPV-pNA?

Due to its hydrophobic nature, MeOSuc-AAPV-pNA has very low solubility in purely aqueous solutions.[5] It is highly recommended to first dissolve the lyophilized powder in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent, though dimethylformamide (DMF), methanol, and ethanol can also be used.[1][3]

Q3: How should I store the MeOSuc-AAPV-pNA substrate and its solutions?

Proper storage is crucial for maintaining the stability and reliability of the substrate.[6]

  • Solid (Lyophilized Powder): For long-term storage (up to 2 years), it is recommended to store the powder at -80°C, protected from light and moisture.[5][6] Storage at -20°C is also acceptable for shorter periods.[6][7]

  • Stock Solutions (in DMSO): Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] These aliquots are stable for up to 3 months when stored at -20°C and up to 6 months at -80°C.[5][6]

Q4: What is the maximum concentration of DMSO that can be used in my assay?

The tolerance of elastase to DMSO can vary. For many cell-based assays, it is advisable to keep the final DMSO concentration at or below 1%.[5] In in vitro enzymatic assays, some protocols have successfully used final DMSO concentrations up to 10%.[5] However, it is always best practice to perform a solvent tolerance test to determine the optimal concentration for your specific experimental conditions, as high concentrations of organic solvents can negatively impact enzyme kinetics.[5]

Q5: My substrate precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue due to the hydrophobic nature of MeOSuc-AAPV-pNA. Here are some solutions:

  • Slow Dilution with Vortexing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent immediate precipitation.

  • Increase Final Co-solvent Concentration: If your experiment allows, a slight increase in the final percentage of DMSO in the assay buffer can help maintain solubility.[5]

  • Sonication: Briefly sonicating the solution in a water bath after dilution can help break up small aggregates and redissolve the substrate. Use short bursts to avoid heating the sample.[5]

  • Gentle Warming: Warming the solution to approximately 37°C may aid in dissolution. Be cautious, as prolonged heating can lead to substrate degradation.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low enzyme activity Inactive enzymeEnsure the enzyme has been stored and handled correctly. Prepare fresh enzyme dilutions before the experiment.
Substrate precipitationConfirm that the substrate is fully dissolved in the final assay buffer. Refer to the precipitation troubleshooting tips above.[7]
Incorrect buffer pHElastase activity is pH-dependent. Ensure your assay buffer is within the optimal pH range, typically 7.5-8.0.[7]
Presence of inhibitorsYour sample or reagents may contain elastase inhibitors. Ensure high purity of all reagents and thorough cleaning of glassware.[7]
High background absorbance Spontaneous substrate hydrolysisMeOSuc-AAPV-pNA can undergo slow, spontaneous hydrolysis. Prepare fresh working solutions and avoid prolonged incubation times. Ensure the buffer pH is optimal.[7]
Contaminated reagentsUse high-purity water and reagents to prepare all solutions to avoid contamination with other proteases.[7]
High variability between replicates Incomplete substrate solubilizationEnsure the DMSO stock solution is clear and fully dissolved before diluting into the assay buffer. Gentle vortexing or warming may be necessary.[7]
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks.
Temperature fluctuationsEnsure all reagents and the microplate are equilibrated to the assay temperature (e.g., 37°C) before initiating the reaction.[7]
Edge effects in microplatesAvoid using the outermost wells of a 96-well plate as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for MeOSuc-AAPV-pNA.

Table 1: Solubility of MeOSuc-AAPV-pNA

Solvent Solubility Reference
DMSO>20 mM[2][3][7]
DMF30 mg/mL[1]
Methanol1 mg/mL[2][3]
Ethanol5 mg/mL[1]
PBS (pH 7.2)Slightly soluble[1]

Table 2: Key Parameters for Elastase Assay

Parameter Value Reference
Wavelength for Detection405 - 410 nm[3][4]
Molar Extinction Coefficient (ε) of p-nitroanilide8800 M⁻¹cm⁻¹ at 410 nm[4]
Typical Stock Solution Concentration10 - 20 mM in DMSO[4][7][8]
Typical Final Substrate Concentration100 - 200 µM[4][8][9]

Experimental Protocols

Protocol 1: Preparation of MeOSuc-AAPV-pNA Stock Solution
  • Weighing: Accurately weigh out the desired amount of lyophilized MeOSuc-AAPV-pNA powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM solution, dissolve 5.91 mg of the substrate in 1 mL of DMSO.[9]

  • Mixing: Vortex the solution gently until the substrate is completely dissolved, resulting in a clear solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Standard Human Neutrophil Elastase (HNE) Activity Assay (96-well plate format)

Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 7.5.[4]

  • Substrate Stock Solution: 20 mM MeOSuc-AAPV-pNA in DMSO.[4]

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM for a 1:10 final dilution in the well). Prepare this solution fresh before use.[7]

  • HNE Working Solution: Reconstitute and dilute HNE in Assay Buffer to a working concentration that gives a linear rate of reaction within the desired timeframe. The optimal concentration should be determined empirically.

Assay Procedure:

  • Add 170 µL of Assay Buffer to each well of a 96-well microplate.

  • Add 10 µL of your test compound (e.g., potential inhibitors) or vehicle control to the appropriate wells.

  • Add 10 µL of the HNE working solution to each well (except for the blank control).

  • Gently mix the plate and pre-incubate at 37°C for 10-15 minutes.[9]

  • Initiate the reaction by adding 20 µL of the 1 mM Working Substrate Solution to all wells, bringing the final volume to 200 µL.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 405 nm every minute for 15-30 minutes.[7]

Data Analysis:

  • Calculate the rate of reaction (V₀) by determining the slope (ΔA/min) from the linear portion of the absorbance vs. time curve.

  • Enzyme activity can be calculated using the Beer-Lambert law: Activity (mol/L/min) = (ΔA/min) / (ε × l), where ε is the molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹) and l is the path length in cm.

Visualizations

Enzymatic_Reaction sub MeOSuc-AAPV-pNA (Colorless Substrate) enzyme Elastase or Proteinase 3 sub->enzyme prod1 MeOSuc-AAPV prod2 p-nitroanilide (pNA) (Yellow Product) enzyme->prod1 enzyme->prod2

Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA.

Experimental_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate) plate 2. Plate Setup (Add Buffer, Inhibitor, Enzyme) prep->plate incubate 3. Pre-incubation (37°C for 10-15 min) plate->incubate react 4. Initiate Reaction (Add Substrate) incubate->react measure 5. Kinetic Measurement (Read Absorbance at 405 nm) react->measure analyze 6. Data Analysis (Calculate Reaction Rate) measure->analyze

Caption: General workflow for an elastase activity assay.

Caption: A logical flow for troubleshooting common assay problems.

References

Overcoming poor cellular uptake of MeOSuc-AAPM-PNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor cellular uptake of MeOSuc-AAPM-PNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake challenging?

This compound is a synthetic peptide nucleic acid (PNA) analog. Like other PNAs, it possesses a neutral pseudopeptide backbone instead of the negatively charged sugar-phosphate backbone of DNA and RNA.[1][2] This uncharged nature is a primary reason for its poor intrinsic ability to cross the lipid-rich cell membrane, leading to low cellular uptake.[1][3]

Q2: What are the common mechanisms for PNA cellular entry?

PNAs can enter cells through various mechanisms, largely dependent on the delivery strategy employed.[1] Unmodified PNAs, which tend to aggregate in aqueous solutions, are often taken up through endocytosis, a process where they are encapsulated in membrane-bound vesicles called endosomes.[4] However, a major challenge with this pathway is that the PNA can become trapped in these endosomes and subsequently degraded or expelled from the cell without reaching its intended intracellular target.[4][5] Strategies to enhance uptake often aim to either facilitate direct membrane translocation or promote escape from the endosomes.[6][7]

Q3: Can modifying the PNA structure itself improve uptake?

Yes, several chemical modifications to the PNA structure have been shown to enhance cellular permeability.[5] A common and effective approach is to introduce positive charges to the neutral backbone, for example, by adding cationic amino acid residues like lysine or arginine.[1][7][8] Other successful modifications include creating guanidinium-PNA (GPNA) or conjugating the PNA to small molecules like 2-aminopyridine.[1][5]

Q4: What are cell-penetrating peptides (CPPs) and how do they help PNA delivery?

Cell-penetrating peptides (CPPs) are short, typically cationic, peptides that can facilitate the cellular entry of various molecular cargoes, including PNAs.[8][9] By conjugating this compound to a CPP, such as Tat or Penetratin, the resulting conjugate can more readily cross the cell membrane.[6][10] However, it's important to note that CPP-mediated delivery often occurs via endocytosis, and endosomal entrapment can still be a significant hurdle.[5][6]

Q5: What is endosomal entrapment and how can it be overcome?

Endosomal entrapment is a critical barrier where the PNA, having entered the cell via endocytosis, remains confined within endosomes and cannot reach the cytosol or nucleus to interact with its target.[4][5] To overcome this, endosomolytic agents like chloroquine can be co-administered to disrupt the endosomal membrane, although these can be toxic to cells.[6][11] A more targeted approach is to conjugate the PNA to fusogenic peptides or molecules that utilize the "proton sponge" effect to rupture the endosome.[6]

Troubleshooting Guide: Poor Cellular Uptake of this compound

If you are observing low efficiency in your experiments due to poor cellular uptake of this compound, consider the following troubleshooting steps, categorized by the complexity of the approach.

Category 1: Optimization of Delivery Method

This section focuses on enhancing delivery without chemically modifying the this compound itself.

Issue Potential Cause Suggested Solution
Low to no detectable intracellular PNA Inefficient passive uptake.Utilize a transfection reagent. Cationic lipids like Lipofectamine can form complexes with PNAs, especially if the PNA is conjugated to negatively charged molecules like phosphonates, facilitating entry into cells.[12][13][14]
PNA aggregation in media.Co-transfect the PNA with a complementary DNA strand. The resulting negatively charged PNA/DNA duplex can be more efficiently delivered using standard cationic lipid transfection reagents.[15]
Physical barriers of the cell membrane.For in vitro experiments, consider physical delivery methods such as electroporation or microinjection to directly introduce the PNA into the cytoplasm.[1][5][16] These methods are often highly efficient but may not be suitable for all applications.
Category 2: PNA Conjugation Strategies

If optimizing the delivery method is insufficient, conjugating the this compound to a carrier molecule is a well-established strategy to improve uptake.

Strategy Description Advantages Considerations
Cell-Penetrating Peptide (CPP) Conjugation Covalently link the PNA to a CPP (e.g., Tat, Penetratin, octaarginine).[6][9]Significantly enhances uptake across a broad range of cell types.[10][17]Endosomal entrapment is a common issue.[5][6] May require co-treatment with an endosomolytic agent. High concentrations can be cytotoxic.[10]
Lipophilic Moiety Conjugation Attach a hydrophobic molecule, such as a fatty acid (e.g., decanoic acid), cholesterol, or tocopherol.[18]The lipid component can facilitate interaction with and passage through the cell membrane. Some lipid conjugates have been shown to aid endosomal escape.[7]Can decrease the aqueous solubility of the PNA.
Cationic Residue Addition Add a tail of positively charged amino acids, such as lysine or arginine, to the N- or C-terminus of the PNA.[1][7]Improves both aqueous solubility and cellular uptake.[8] The synthesis is relatively straightforward.The efficiency of uptake can be sequence-dependent and may not be as high as with some CPPs.
Phosphonate Conjugation Synthesize PNAs with phosphonate groups.[12][13]Creates a negatively charged PNA that can be efficiently delivered using cationic lipid reagents. Has shown very high antisense activity at nanomolar concentrations.[12][14]Requires specialized chemical synthesis of phosphonate-modified PNA monomers.

Experimental Protocols

Protocol 1: Co-transfection of PNA with DNA using Cationic Lipids

This protocol is designed to enhance PNA uptake by forming a negatively charged PNA/DNA duplex that can be efficiently delivered by a commercial transfection reagent.[15]

Materials:

  • This compound

  • Complementary DNA oligonucleotide (3' end of DNA should be complementary to the 5' end of the PNA)

  • Annealing Buffer (e.g., 10 mM Tris, pH 7.5, 50 mM NaCl, 1 mM EDTA)

  • Cationic lipid transfection reagent (e.g., Lipofectamine™)

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • Cells plated in a suitable format (e.g., 24-well plate)

Procedure:

  • Annealing:

    • In a sterile microcentrifuge tube, combine an equimolar amount of this compound and the complementary DNA oligonucleotide in Annealing Buffer.

    • Heat the mixture to 95°C for 5 minutes in a PCR machine or heat block.

    • Allow the mixture to cool slowly to room temperature to form the PNA/DNA duplex.

  • Complex Formation:

    • For each well to be transfected, dilute the required amount of PNA/DNA duplex into serum-free medium.

    • In a separate tube, dilute the cationic lipid reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted PNA/DNA duplex with the diluted lipid reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection:

    • Aspirate the old medium from the cells and replace it with fresh, serum-containing medium.

    • Add the PNA/DNA-lipid complexes dropwise to each well.

    • Incubate the cells for 24-48 hours before proceeding with the experimental assay (e.g., RT-PCR, fluorescence microscopy).

Protocol 2: Cellular Delivery using CPP-PNA Conjugates

This protocol outlines the direct delivery of a PNA conjugated to a cell-penetrating peptide.[11]

Materials:

  • CPP-conjugated this compound (e.g., Tat-PNA)

  • Cells plated in a suitable format

  • Complete cell culture medium

  • (Optional) Endosomolytic agent like chloroquine

  • (Optional) Fluorescent label on the PNA for microscopy

Procedure:

  • Preparation:

    • Prepare a stock solution of the CPP-PNA conjugate in sterile, nuclease-free water or a suitable buffer.

    • On the day of the experiment, dilute the CPP-PNA conjugate to the desired final concentration (typically 0.5 - 5 µM) in complete cell culture medium.

  • Incubation:

    • Remove the medium from the cells and replace it with the medium containing the CPP-PNA conjugate.

    • Incubate the cells for a period of 4 to 24 hours at 37°C. The optimal incubation time should be determined empirically.

  • Optional - Endosomal Escape Enhancement:

    • If endosomal entrapment is suspected, cells can be co-treated with an endosomolytic agent. For example, add chloroquine to a final concentration of 50-100 µM during the last 4-6 hours of incubation. Note: Perform a toxicity test first, as chloroquine can be harmful to cells.

  • Analysis:

    • After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular conjugate.

    • Proceed with the desired downstream analysis, such as confocal microscopy to observe intracellular localization or a functional assay to measure biological activity.

Visualizations

PNA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space PNA This compound (Neutral Backbone) Endosome Endosome PNA->Endosome Endocytosis (Low Efficiency) Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Major Hurdle) Nucleus Nucleus Cytosol->Nucleus Nuclear Import Target_mRNA Target mRNA Cytosol->Target_mRNA Antisense Action PNA_Delivery_Strategies cluster_methods Delivery Enhancement Strategies Start Poor PNA Uptake Choice Select Strategy Start->Choice Method_Opt Optimize Delivery Method (e.g., Lipofection, Electroporation) Choice->Method_Opt No Chemical Modification Conjugation Conjugate PNA (e.g., CPP, Lipids) Choice->Conjugation Chemical Modification End Improved Cellular Uptake Method_Opt->End Conjugation->End CPP_Mediated_Delivery CPP_PNA CPP-PNA Conjugate Membrane Cell Membrane CPP_PNA->Membrane 1. Adsorption Endosome Endosome Membrane->Endosome 2. Endocytosis Cytosol Cytosol Endosome->Cytosol 3. Endosomal Escape (Often requires assistance)

References

Technical Support Center: Optimizing Peptide Nucleic Acid (PNA) Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peptide Nucleic Acid (PNA) optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal PNA concentration for experimental success. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and execution of PNA-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for PNAs in in-vitro experiments?

The optimal concentration for a PNA can vary significantly depending on the specific application (e.g., antisense inhibition, probe for FISH), the target nucleic acid sequence, and the cell type being used. Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are a good starting point for in-vitro experiments. It is crucial to perform a dose-response curve to determine the effective concentration for your specific system.

Q2: How can I improve the solubility of my PNA?

Poor solubility can be a significant issue, especially for purine-rich PNA sequences.[1] Here are a few strategies to improve solubility:

  • Solvent Choice: While PNA is most stable in water, if you encounter solubility issues, you can add organic solvents like DMSO or DMF, typically up to 10% of the final concentration.[1]

  • Sequence Design: When designing your PNA, aim to keep the purine content below 60% and avoid long stretches of purine bases, particularly guanine.[1]

  • Modifications: Incorporating modifications into the PNA backbone, such as gamma-substituted PNAs, can enhance solubility.[2]

  • Handling: Before use, it is recommended to heat the PNA solution to 55°C for 5 minutes and vortex thoroughly to ensure it is fully dissolved.[1]

Q3: My PNA is not showing any effect. What are the possible reasons?

Several factors could contribute to a lack of PNA efficacy. Consider the following troubleshooting steps:

  • Cellular Uptake: PNAs have a neutral backbone and may not efficiently cross cell membranes.[3][4] Consider using transfection reagents or conjugating your PNA to a cell-penetrating peptide (CPP) to enhance delivery.

  • PNA Integrity: Ensure your PNA was handled and stored correctly to prevent degradation. PNAs are generally stable but should be stored at -20°C or -70°C for long-term storage and protected from light if fluorescently labeled.[1]

  • Target Accessibility: The target sequence within the DNA or RNA may be inaccessible due to secondary structures or protein binding.

  • Concentration: The concentration of your PNA may be too low. Perform a dose-response experiment to determine the optimal concentration.

Q4: How do I determine the concentration of my PNA stock solution?

The concentration of a PNA solution can be determined by measuring its absorbance at 260 nm using a spectrophotometer.[1][2] You will need to calculate the molar extinction coefficient (ε260) of your specific PNA sequence. The formula for calculating the molar extinction coefficient is:

ε260 (PNA oligomer) = Σ (εi x ni)

where:

  • εi is the molar extinction coefficient of each base (A, G, C, T)

  • ni is the number of times each base appears in the sequence

The molar extinction coefficients for the bases are approximately:

  • ε260 (A) = 13,700 M⁻¹ cm⁻¹

  • ε260 (G) = 11,700 M⁻¹ cm⁻¹

  • ε260 (C) = 6,600 M⁻¹ cm⁻¹

  • ε260 (T) = 8,600 M⁻¹ cm⁻¹[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no PNA activity Insufficient cellular uptake.Use a transfection reagent or a cell-penetrating peptide conjugate.
PNA concentration is too low.Perform a dose-response curve to find the optimal concentration.[5]
PNA degradation.Verify proper storage conditions (-20°C or -70°C). Aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Inaccessible target sequence.Use software to predict the secondary structure of the target nucleic acid and redesign the PNA to a more accessible region.
High background or off-target effects PNA concentration is too high.Lower the PNA concentration and repeat the experiment.
Non-specific binding.Increase the stringency of washing steps in your protocol. Ensure the salt concentration in your buffer is not too low (below 10 mM).[1]
PNA precipitates out of solution Poor solubility of the PNA sequence.Add a small amount of an organic solvent like DMSO or DMF (up to 10%).[1] Consider redesigning the PNA to have a lower purine content.[1]
Improper dissolution.Heat the PNA solution to 55°C for 5 minutes and vortex well before use.[1]

Experimental Protocols

Protocol 1: General PNA Stock Solution Preparation and Quantification
  • Resuspend PNA: Briefly centrifuge the vial containing the lyophilized PNA to collect the powder at the bottom. Resuspend the PNA in nuclease-free water to a stock concentration of 100 µM. For a 50 nmole vial, this would be 500 µL of water.[1]

  • Enhance Dissolution: If the PNA does not fully dissolve, add DMSO or DMF up to 10% of the final volume. Vortex thoroughly and heat at 55°C for 5 minutes.[1]

  • Quantification:

    • Calculate the molar extinction coefficient (ε260) of your PNA sequence as described in the FAQ section.

    • Dilute an aliquot of your PNA stock solution in the appropriate buffer.

    • Measure the absorbance at 260 nm (A260) using a spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law: Concentration (M) = A260 / (ε260 x path length in cm).

  • Storage: Aliquot the PNA stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -70°C. Protect from light if the PNA is fluorescently labeled.[1]

Protocol 2: Optimizing PNA Concentration for In-Vitro Antisense Activity
  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will allow for optimal growth during the experiment.

  • PNA Preparation: Prepare a series of dilutions of your PNA in a suitable delivery vehicle (e.g., transfection reagent complexed in serum-free media) to achieve a range of final concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).

  • Treatment: Remove the growth media from the cells and add the PNA-containing media. Include appropriate controls:

    • Negative Control: Cells treated with the delivery vehicle only.

    • Scrambled PNA Control: Cells treated with a PNA of the same length and base composition but in a random sequence.

    • Positive Control (if available): A known inhibitor of the target gene.

  • Incubation: Incubate the cells for a predetermined amount of time (e.g., 24, 48, or 72 hours) to allow for PNA uptake and target engagement.

  • Efficacy Assessment: Analyze the effect of the PNA on the target gene expression. This can be done by measuring:

    • mRNA levels: using RT-qPCR.

    • Protein levels: using Western blot or ELISA.

  • Data Analysis: Plot the percentage of target inhibition versus the PNA concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Visualizations

PNA_Optimization_Workflow cluster_prep PNA Preparation cluster_exp Experimental Setup cluster_analysis Analysis & Optimization PNA_Design PNA Sequence Design (Low Purine Content) PNA_Synth PNA Synthesis & Purification PNA_Design->PNA_Synth PNA_Quant Quantification (A260) PNA_Synth->PNA_Quant Dose_Resp Dose-Response Curve (e.g., 10 nM - 1 µM) PNA_Quant->Dose_Resp Controls Include Controls (Negative, Scrambled) Dose_Resp->Controls Delivery Select Delivery Method (e.g., Transfection) Controls->Delivery Efficacy Assess Efficacy (RT-qPCR, Western Blot) Delivery->Efficacy Toxicity Evaluate Cytotoxicity Efficacy->Toxicity Optimization Determine Optimal Concentration (EC50) Toxicity->Optimization

Caption: Workflow for optimizing PNA concentration for in-vitro efficacy.

Troubleshooting_PNA_Efficacy Start No/Low PNA Efficacy Observed Concentration Is Concentration Optimized? Start->Concentration Uptake Is Cellular Uptake Confirmed? Concentration->Uptake No DoseResponse Perform Dose-Response Curve Concentration->DoseResponse Yes Target Is Target Accessible? Uptake->Target No UseCPP Use Transfection Reagent/CPP Uptake->UseCPP Yes Integrity Is PNA Intact? Target->Integrity No Redesign Redesign PNA for Accessible Region Target->Redesign Yes CheckStorage Verify Storage & Handling Integrity->CheckStorage Yes Success Efficacy Achieved DoseResponse->Success UseCPP->Success Redesign->Success CheckStorage->Success

Caption: A logical guide for troubleshooting common PNA efficacy issues.

References

Reducing off-target effects of MeOSuc-AAPM-PNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of MeOSuc-AAPM-PNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound is a complex conjugate molecule likely designed for dual functionality. Based on its components, it consists of:

  • MeOSuc-AAPM : A peptide sequence (Methoxysuccinyl-Alanine-Alanine-Proline-Methionine) that likely targets a specific protease. The similar sequence, MeOSuc-AAPV, is a known substrate for neutrophil elastase.[1][2] Therefore, the AAPM peptide is likely designed to target human neutrophil elastase (HNE) or a related serine protease.[3] The entire peptide portion likely includes an irreversible inhibitor component, such as a chloromethylketone (CMK), to covalently bind to the active site of the target protease.[4]

  • PNA (Peptide Nucleic Acid) : A synthetic DNA/RNA mimic that can bind to specific nucleic acid sequences with high affinity and specificity.[5] PNAs are resistant to degradation by nucleases and proteases.[5]

The intended mechanism is likely the inhibition of a target protease via the peptide moiety, and the simultaneous modulation of gene expression through the binding of the PNA to a specific DNA or RNA target.

Q2: What are the potential sources of off-target effects for this compound?

A2: Off-target effects can arise from either the peptide inhibitor portion or the PNA portion of the molecule.

  • Inhibitor-Related Off-Target Effects :

    • Lack of Specificity : The AAPM peptide sequence may be recognized and cleaved by other proteases besides the intended target, leading to the inhibition of multiple enzymes.

    • Reactive Moiety : If the inhibitor contains a reactive group like a chloromethylketone, it can potentially react with other nucleophilic residues on other proteins, not just the target protease.[4]

  • PNA-Related Off-Target Effects :

    • Hybridization to Non-Target Nucleic Acids : The PNA sequence may bind to unintended DNA or RNA sequences that have some similarity to the intended target sequence. This can lead to unintended changes in gene expression.

Q3: How can I assess the purity and integrity of my this compound conjugate?

A3: It is crucial to verify the purity and integrity of the conjugate before starting experiments. Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC) : To separate the conjugate from any unconjugated peptide or PNA and other impurities.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the conjugate and ensure that both the peptide-inhibitor and PNA components are present.

Troubleshooting Guide: Inhibitor Moiety Off-Target Effects

This section provides guidance on troubleshooting issues related to the specificity and activity of the MeOSuc-AAPM peptide inhibitor.

Problem 1: Low Potency or Lack of Inhibition of the Target Protease

If you observe lower than expected inhibition of your target protease, consider the following:

  • Enzyme Activity : Confirm the activity of your protease stock using a standard substrate like MeOSuc-AAPV-pNA.[1][6][7][8]

  • Inhibitor Concentration : Verify the concentration of your this compound stock solution.

  • Assay Conditions : Ensure that the pH, temperature, and buffer composition of your assay are optimal for both enzyme activity and inhibitor binding.[6]

Workflow for Assessing Inhibitor Potency

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Incubate protease with inhibitor dilutions A->C B Prepare target protease and substrate (e.g., MeOSuc-AAPV-pNA) B->C D Add substrate to initiate reaction C->D E Measure product formation (e.g., absorbance at 405 nm) D->E F Plot reaction rates vs. inhibitor concentration E->F G Calculate IC50 value using non-linear regression F->G

Caption: Workflow for determining the IC50 of this compound.

Problem 2: Suspected Off-Target Protease Inhibition

If you suspect your conjugate is inhibiting other proteases, a protease specificity profile is necessary.

  • Protease Panel : Test the inhibitory activity of this compound against a panel of related proteases (e.g., other serine proteases like trypsin, chymotrypsin, and cathepsin G).[3]

  • Compare IC50 Values : A significantly lower IC50 for your target protease compared to other proteases indicates good specificity.

ProteaseThis compound IC50 (nM)Interpretation
Human Neutrophil Elastase (HNE) 10 High Potency (On-Target)
Proteinase 3 (PR3)500Lower potency, potential off-target
Cathepsin G> 10,000Negligible inhibition
Trypsin> 10,000Negligible inhibition
This is an example data table. Actual values must be determined experimentally.
Experimental Protocol: Determining the IC50 of this compound

Objective : To determine the concentration of this compound required to inhibit 50% of the target protease's activity.

Materials :

  • This compound

  • Target protease (e.g., Human Neutrophil Elastase)

  • Chromogenic substrate (e.g., MeOSuc-AAPV-pNA)[1]

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl)[1]

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure :

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations.

  • Add 50 µL of the diluted inhibitor or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well plate.

  • Add 25 µL of the target protease solution (at a fixed concentration) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the substrate solution (e.g., 1 mM MeOSuc-AAPV-pNA).

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes in a microplate reader pre-warmed to 37°C.[1]

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[9][10]

Troubleshooting Guide: PNA Moiety Off-Target Effects

This section addresses issues related to the off-target binding of the PNA component of the conjugate.

Problem 1: Unintended Changes in Gene Expression

If you observe changes in the expression of genes that are not the intended target of the PNA, it may be due to off-target hybridization.

  • Sequence Analysis : Use bioinformatics tools to perform a BLAST search of your PNA sequence against the relevant genome or transcriptome to identify potential off-target sites with sequence similarity.

  • Control Experiments : Include control PNA sequences in your experiments, such as a scrambled PNA with the same base composition but a different sequence, to ensure the observed effects are sequence-specific.

Workflow for Assessing PNA Off-Target Effects

A Design PNA Sequence and Controls (Target, Mismatch, Scrambled) B Treat Cells with PNA Conjugates A->B C Isolate RNA B->C D Perform Transcriptome-wide Analysis (e.g., RNA-Seq) C->D E Analyze Differential Gene Expression D->E F Identify On-Target vs. Off-Target Gene Expression Changes E->F G Validate Off-Target Hits with qPCR F->G

Caption: Experimental workflow for identifying PNA off-target effects.

Problem 2: Difficulty Confirming On-Target PNA Binding

Confirming that the PNA is binding to its intended target is a critical step.

  • In Vitro Binding Assays : Perform gel shift assays or use techniques like surface plasmon resonance (SPR) to confirm the binding of the PNA conjugate to a synthetic DNA or RNA oligonucleotide corresponding to the target sequence.

  • Cellular Target Engagement : Use techniques like cellular thermal shift assays (CETSA) or develop a specific antibody to the PNA to confirm target engagement within the cell.

Experimental Protocol: Quantitative PCR (qPCR) for Off-Target Gene Expression Analysis

Objective : To quantify the expression levels of potential off-target genes identified through bioinformatics analysis or transcriptome profiling.

Materials :

  • Cells treated with this compound, a scrambled control PNA, and a vehicle control.

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for the target gene, potential off-target genes, and a housekeeping gene (e.g., GAPDH, Actin).

  • qPCR master mix

  • qPCR instrument

Procedure :

  • Treat cells with the this compound conjugate and controls for the desired time.

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions for each gene of interest (target, off-targets, and housekeeping gene) using the synthesized cDNA as a template.

  • Run the qPCR experiment according to the instrument's instructions.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.

GeneTreatmentFold Change (relative to vehicle)Interpretation
Target Gene This compound 0.2 On-target knockdown
Off-Target Gene 1This compound0.95No significant change
Off-Target Gene 2This compound0.6Potential off-target effect
Target GeneScrambled PNA1.1No effect, confirms sequence specificity
This is an example data table. Actual values must be determined experimentally.

Strategies for Reducing Off-Target Effects

For the Inhibitor Moiety:
  • Optimize Concentration : Use the lowest effective concentration of this compound to minimize the chances of engaging low-affinity off-targets.

  • Reduce Incubation Time : For irreversible inhibitors, a shorter incubation time may be sufficient to inactivate the target protease while reducing the opportunity for off-target reactions.

For the PNA Moiety:
  • PNA Sequence Design :

    • Carefully design the PNA sequence to have minimal homology with other known gene sequences.

    • Consider using shorter PNA sequences, as this can sometimes improve specificity.

    • Incorporate modified PNA bases that can increase binding affinity and specificity.[11]

  • Chemical Modifications : Modifications to the PNA backbone can sometimes reduce non-specific protein interactions and improve the off-target profile.[12]

Signaling Pathway: Neutrophil Elastase in Inflammation

cluster_pathway Inflammatory Cascade cluster_intervention Therapeutic Intervention Inflammatory_Stimulus Inflammatory Stimulus Neutrophil_Activation Neutrophil Activation Inflammatory_Stimulus->Neutrophil_Activation HNE_Release HNE Release Neutrophil_Activation->HNE_Release ECM_Degradation ECM Degradation (e.g., Elastin) HNE_Release->ECM_Degradation Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Inhibitor This compound Inhibitor->HNE_Release Inhibits

Caption: Simplified pathway of HNE-mediated inflammation and the point of intervention for this compound.

References

Technical Support Center: MeOSuc-AAPM-PNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of MeOSuc-AAPM-PNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a modified peptide nucleic acid (PNA). It consists of a PNA oligomer that is N-terminally conjugated to a peptide with the sequence Alanine-Alanine-Proline-Methionine (AAPM). The N-terminus of this peptide is further modified with a methoxysuccinyl (MeOSuc) group. This modification is often introduced to modulate the PNA's properties, such as cellular uptake, solubility, or binding affinity.

Q2: What are the primary challenges in synthesizing this compound?

The synthesis of this compound, like other modified PNAs, can present several challenges:

  • Low Coupling Efficiency: Incomplete coupling of either the PNA monomers or the MeOSuc-AAPM peptide can lead to truncated sequences.

  • Aggregation: PNA sequences, particularly purine-rich ones, have a tendency to aggregate on the solid support, hindering subsequent synthetic steps.[1]

  • Solubility Issues: The final conjugate may have poor solubility in aqueous buffers, complicating purification and downstream applications.[1][2]

  • Side Reactions: Undesired chemical reactions can occur during monomer coupling, deprotection, or cleavage, leading to impurities.

  • Purification Difficulties: Separating the desired full-length product from closely related impurities can be challenging.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Final this compound Conjugate

Possible Causes & Solutions:

Possible Cause Recommended Solution Explanation
Incomplete PNA Synthesis Monitor each coupling step using a qualitative test like the Kaiser test (for free primary amines). If the test is positive, repeat the coupling step. Consider using a stronger coupling agent or increasing the coupling time.Incomplete coupling of PNA monomers leads to a lower yield of the full-length PNA available for peptide conjugation.
Poor Coupling of MeOSuc-AAPM Peptide Optimize the coupling conditions for the peptide. Use a reliable coupling agent combination such as HCTU/DIPEA. Ensure the peptide is fully dissolved before adding it to the resin. Consider a double coupling of the peptide.The steric hindrance of the peptide can make its coupling to the PNA N-terminus challenging.
Aggregation of PNA on Resin Synthesize the PNA on a low-loading resin (e.g., <0.2 mmol/g).[3] Use a resin with a hydrophilic linker like PEG.[3] Consider microwave-assisted synthesis to reduce aggregation and improve coupling efficiency.Aggregation can block reactive sites on the growing PNA chain, preventing further elongation or peptide coupling.
Premature Cleavage from Resin Ensure the appropriate resin and cleavage conditions are used for your chosen protecting group strategy (Fmoc or Boc).Loss of product from the resin during synthesis will naturally lead to a lower final yield.

Problem 2: Presence of Multiple Impurities in the Crude Product upon HPLC Analysis

Possible Causes & Solutions:

Possible Cause Recommended Solution Explanation
Truncated PNA Sequences Implement a capping step after each PNA monomer coupling (e.g., with acetic anhydride and a non-nucleophilic base like DIPEA or 2,6-lutidine). This will block any unreacted amino groups from further elongation.Capping prevents the formation of deletion sequences, which are difficult to separate from the full-length product.
Side Reactions During Deprotection For Fmoc-based synthesis, keep the piperidine deprotection steps brief to minimize base-catalyzed side reactions.[4] For Boc-based synthesis, use appropriate scavengers (e.g., m-cresol) during the final TFA cleavage to protect sensitive residues.Protecting groups can undergo side reactions under deprotection conditions, leading to modified and impure products.
Oxidation of Methionine During cleavage and handling, use scavengers like triisopropylsilane (TIPS) in the cleavage cocktail to prevent oxidation of the methionine residue in the AAPM peptide.The sulfur atom in methionine is susceptible to oxidation, which can be a source of impurities.
Aspartimide Formation (if Asp is present) If your PNA sequence contains aspartic acid, consider using a protecting group on the backbone of the preceding residue (e.g., Hmb) to prevent aspartimide formation.[5]This side reaction is common in peptide synthesis and can lead to a mixture of products.

Problem 3: Poor Solubility of the Purified this compound

Possible Causes & Solutions:

Possible Cause Recommended Solution Explanation
Hydrophobic Nature of the Conjugate Dissolve the lyophilized product in a small amount of an organic solvent like DMSO or DMF first, then slowly add the aqueous buffer with gentle vortexing.[6]The peptide and PNA moieties can contribute to the overall hydrophobicity, leading to poor aqueous solubility.
Aggregation in Solution Sonication can help to break up aggregates.[6] If aggregation persists, consider dissolving in a denaturing agent like 6 M guanidine-HCl, followed by dilution.Intermolecular interactions can cause the conjugate to aggregate and precipitate out of solution.
Isoelectric Point (pI) Adjust the pH of the buffer to be away from the calculated isoelectric point of the conjugate.Peptides and PNAs are least soluble at their isoelectric point.
Sequence-Dependent Aggregation If the PNA sequence is purine-rich, consider incorporating solubility-enhancing modifications, such as lysine residues or PEG linkers, into the PNA sequence itself.[2]Certain PNA sequences are inherently prone to aggregation.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the PNA Oligomer (Fmoc Chemistry)

This protocol outlines the manual solid-phase synthesis of a PNA oligomer on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Monomer Coupling:

    • Pre-activate a 3-fold molar excess of the Fmoc-PNA monomer with a coupling agent like HCTU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in NMP for 5 minutes.

    • Add the activated monomer solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction with a Kaiser test. If the test is positive, repeat the coupling.

  • Capping: Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/NMP) for 10 minutes to block any unreacted amino groups. Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2-4 for each subsequent PNA monomer.

  • Final Fmoc Deprotection: After the last monomer is coupled, perform a final Fmoc deprotection (step 2).

Protocol 2: On-Resin Conjugation of MeOSuc-AAPM Peptide

This protocol assumes the MeOSuc-AAPM peptide has been pre-synthesized or commercially obtained.

  • Peptide Activation: Dissolve a 3-fold molar excess of the MeOSuc-AAPM peptide in NMP. Add HCTU (3 eq.) and DIPEA (6 eq.) and allow to pre-activate for 5 minutes.

  • Coupling to PNA: Add the activated peptide solution to the deprotected N-terminus of the resin-bound PNA. Shake for 4-12 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.

Protocol 3: Cleavage and Deprotection

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / triisopropylsilane (TIPS) / water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the precipitate, decant the ether, and wash the pellet with cold ether two more times. Dry the crude product under vacuum.

Protocol 4: Purification by Reverse-Phase HPLC

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the conjugate.

  • Detection: Monitor the elution at 260 nm (for PNA) and 220 nm (for peptide bonds).

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

Data Presentation

Table 1: Common Coupling Reagents for PNA and Peptide Synthesis

Coupling ReagentDescriptionTypical Application
HBTU/HATU Benzotriazole-based aminium salts. Highly efficient.Standard for both PNA and peptide coupling.
HCTU A more reactive derivative of HBTU.Difficult couplings, sterically hindered amino acids/PNA monomers.
PyBOP Phosphonium-based reagent.Often used for cyclization and fragment condensation.
DIC/Oxyma Carbodiimide-based coupling with an additive to suppress side reactions.A good alternative to aminium/phosphonium reagents, can be cost-effective.

Table 2: Troubleshooting HPLC Purification

Observation Possible Cause Suggested Action
Broad Peaks Aggregation on the column.Increase the column temperature (e.g., to 55-60 °C). Add a small amount of organic acid (e.g., formic acid) to the mobile phase.
Poor Resolution Inappropriate gradient.Optimize the gradient. A shallower gradient can improve the separation of closely eluting species.
Multiple Peaks Close Together Presence of deletion sequences or other closely related impurities.Ensure effective capping during synthesis. Optimize the HPLC gradient for better separation.
No Peak Eluting Product is too hydrophobic and irreversibly bound to the column.Use a column with a different stationary phase (e.g., C4 or C8). Increase the percentage of organic solvent in the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Resin Swelling PNA_Synth PNA Monomer Coupling Cycles Resin->PNA_Synth Fmoc Deprotection Peptide_Coup MeOSuc-AAPM Peptide Coupling PNA_Synth->Peptide_Coup Final Fmoc Deprotection Cleavage TFA Cleavage Peptide_Coup->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation HPLC RP-HPLC Precipitation->HPLC Crude Product MS Mass Spectrometry HPLC->MS Identity Confirmation Lyophilization Lyophilization HPLC->Lyophilization Pure Product

Caption: Workflow for this compound Synthesis.

troubleshooting_logic Start Synthesis Issue Encountered Low_Yield Low Yield? Start->Low_Yield Impurities Multiple Impurities? Low_Yield->Impurities No Check_Coupling Check Coupling Efficiency Low_Yield->Check_Coupling Yes Solubility Poor Solubility? Impurities->Solubility No Check_Capping Implement/Check Capping Impurities->Check_Capping Yes Check_Scavengers Use Appropriate Scavengers Impurities->Check_Scavengers Yes Optimize_Solvent Optimize Dissolution Protocol Solubility->Optimize_Solvent Yes End Problem Resolved Solubility->End No Check_Coupling->End Check_Capping->End Check_Scavengers->End Optimize_Solvent->End

Caption: Troubleshooting Logic for PNA Synthesis.

References

Technical Support Center: MeOSuc-AAPM-PNA Serum Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeOSuc-AAPM-PNA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the stability of this compound in serum-containing media for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

A1: this compound is a novel peptide-based therapeutic agent. While its name includes "PNA," its chemical structure, C27H38N6O9S, suggests a modified peptide rather than a true peptide nucleic acid.[1] Generally, peptide-based molecules can be susceptible to degradation by proteases present in serum. However, modifications to the peptide backbone can enhance resistance to enzymatic degradation.[2] PNAs, due to their synthetic backbone, are known to be highly resistant to both nuclease and protease degradation.[3][4][5] The stability of this compound in serum is a critical factor for obtaining reliable and reproducible experimental results.

Q2: What are the primary factors in serum that can affect the stability of this compound?

A2: The primary factors in serum that can impact the stability of peptide-based molecules like this compound include:

  • Proteolytic Enzymes: Serum contains a variety of proteases that can cleave peptide bonds, leading to the degradation of the molecule.[2]

  • Protein Binding: this compound may bind to serum proteins, such as albumin.[6][7][8][9][10] This binding can affect its bioavailability and apparent stability in assays. The unbound fraction is generally considered the pharmacologically active component.[7][8]

  • Physicochemical Properties of the Medium: Factors like pH and temperature of the serum-containing medium can influence both enzyme activity and the structural integrity of the peptide.[9]

Q3: How can I assess the stability of this compound in my specific serum-containing medium?

A3: You can assess the stability by incubating this compound in your experimental medium for various time points and then quantifying the amount of intact compound remaining. A common method for this is High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in the presence of serum.

Observed Problem Potential Cause Troubleshooting Steps
Low or no biological activity of this compound in serum-containing medium. 1. Degradation by Serum Proteases: The compound may be rapidly degraded by enzymes in the serum. 2. Serum Protein Binding: The compound may be sequestered by serum proteins, reducing its free concentration.[6][7][8] 3. Incorrect Concentration: The initial concentration of the compound may be too low.1. Assess Stability: Perform a time-course stability assay using HPLC to determine the half-life of this compound in your serum concentration. 2. Reduce Serum Concentration: If experimentally feasible, lower the percentage of serum in your culture medium. 3. Use Heat-Inactivated Serum: Heat inactivation can denature some proteases, potentially increasing the stability of the compound. 4. Increase Initial Concentration: Based on stability data, you may need to use a higher initial concentration to ensure a sufficient amount of active compound is present throughout the experiment. 5. Consider Serum-Free Media: For short-term experiments, switching to a serum-free medium during the treatment period can be an option.
High variability in experimental results between batches of serum. 1. Batch-to-Batch Variation in Serum Composition: Different lots of serum can have varying levels of proteases and binding proteins.1. Test Multiple Serum Lots: If possible, pre-screen several lots of serum for their effect on this compound stability and activity. 2. Use a Single Lot for a Series of Experiments: To ensure consistency, use the same lot of serum for an entire set of related experiments. 3. Establish Internal Controls: Include a standard positive and negative control in every experiment to normalize for inter-assay variability.
Precipitation of this compound upon addition to serum-containing medium. 1. Low Solubility: The compound may have poor solubility in the final medium, especially at higher concentrations. PNAs, in general, can have low aqueous solubility.[3] 2. Interaction with Serum Components: The compound may be aggregating or precipitating upon interaction with components in the serum.1. Optimize Solubilization: Ensure the stock solution of this compound is fully dissolved before adding it to the medium. You may need to use a small amount of an appropriate solvent (e.g., DMSO) for the stock solution. 2. Pre-warm the Medium: Adding the compound to pre-warmed medium can sometimes improve solubility. 3. Titrate the Concentration: Determine the maximum soluble concentration of this compound in your specific medium. 4. Formulation Strategies: For in vivo studies, formulation with solubility-enhancing excipients may be necessary.

Experimental Protocols

Protocol 1: Assessing the Serum Stability of this compound using HPLC

Objective: To determine the degradation rate of this compound in a specific serum concentration over time.

Materials:

  • This compound

  • Fetal Bovine Serum (FBS) or other serum of interest

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.

  • Prepare the test medium by mixing your cell culture medium with the desired percentage of serum (e.g., 10% FBS in DMEM).

  • Spike the test medium with this compound to a final concentration of 100 µM.

  • Immediately take a "time 0" sample (e.g., 100 µL) and store it at -80°C.

  • Incubate the remaining medium at 37°C.

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours). Store all samples at -80°C until analysis.

  • For analysis, thaw the samples and precipitate the serum proteins by adding three volumes of cold acetonitrile.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate the solvent.

  • Reconstitute the sample in the HPLC mobile phase.

  • Analyze the samples by RP-HPLC. A typical mobile phase could be a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Quantify the peak area corresponding to the intact this compound at each time point.

  • Calculate the percentage of intact compound remaining at each time point relative to the time 0 sample.

Data Presentation:

Time (hours)% Intact this compound (Mean ± SD)
0100
1
2
4
8
24
48

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of a pro-inflammatory response.

cluster_0 Cell Membrane cluster_1 Nucleus Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factor->Pro-inflammatory Genes Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response This compound This compound This compound->Kinase B Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

The diagram below outlines the workflow for assessing the serum stability of this compound.

A Prepare this compound Stock C Spike Medium with this compound A->C B Prepare Serum-Containing Medium B->C D Incubate at 37°C C->D E Collect Samples at Time Points D->E F Protein Precipitation E->F G HPLC Analysis F->G H Data Analysis G->H

Caption: Workflow for serum stability assessment of this compound.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting experiments where this compound shows low activity.

Caption: Troubleshooting logic for low bioactivity of this compound.

References

MeOSuc-AAPM-PNA aggregation prevention methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues related to the aggregation of MeOSuc-AAPM-PNA (MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide).

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound powder not dissolving in my aqueous buffer?

A1: this compound is a hydrophobic peptide and exhibits very low solubility in purely aqueous solutions.[1] Attempting to dissolve the lyophilized powder directly in an aqueous buffer will likely result in incomplete dissolution or aggregation. The recommended procedure is to first dissolve the peptide in a suitable organic solvent to create a concentrated stock solution.[1]

Q2: What are the recommended organic solvents for creating a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended for creating a concentrated stock solution of this compound.[1]

Q3: How should I store my this compound stock solution?

A3: Stock solutions in an organic solvent like DMSO are stable for up to 3 months when stored at -20°C. For longer-term storage, it is best to store the solution at -80°C for up to 6 months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1] For long-term storage of the lyophilized powder, it is recommended to keep it at -80°C, protected from moisture and light, for up to 2 years.[1]

Q4: What is the maximum concentration of DMSO that can be used in my enzymatic assay?

A4: The tolerance of your specific enzyme to DMSO can vary. For many cell-based assays, the final DMSO concentration should be kept at or below 1%.[1] However, some in vitro enzymatic assays can tolerate final DMSO concentrations up to 10% without significant inhibition.[1] It is crucial to perform a solvent tolerance test to determine the optimal concentration for your specific assay conditions, as high concentrations of organic solvents can impact enzyme kinetics.[1]

Troubleshooting Guide

Issue 1: Substrate precipitates upon dilution of the organic stock solution into an aqueous buffer.

Cause: This is a common problem when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The substrate molecules aggregate as they become insoluble in the high water content of the buffer.[1]

Solutions:

MethodDetailed Protocol
Slow, Dropwise Addition Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while continuously vortexing or stirring the buffer. This facilitates the dispersion of the substrate molecules before they can aggregate.[1]
Sonication After dilution, briefly sonicate the solution in a water bath sonicator. Use short bursts to avoid heating the sample. This can help break up small aggregates and re-dissolve the substrate.[1]
Gentle Warming Gently warm the solution to approximately 37°C to aid in dissolution. Be cautious, as prolonged heating can lead to substrate degradation.[1]
Increase Co-solvent Concentration If your experiment allows, slightly increase the final percentage of the organic solvent in your assay buffer. Remember to validate the solvent tolerance of your system.[1]
Change Buffer System Certain buffers, like phosphate buffers, can sometimes promote the precipitation of compounds when mixed with organic solvents. Consider switching to an alternative buffer system, such as Tris-HCl.[1]
Issue 2: My substrate solution is cloudy or contains visible particles.

Cause: This indicates that the substrate is not fully dissolved or has precipitated out of solution over time.[1]

Solutions:

MethodDetailed Protocol
Re-dissolve Try sonicating or gently warming the solution as described in the table above to see if the particles can be redissolved.[1]
General Anti-Aggregation Additives Consider the addition of stabilizing excipients. While specific data for this compound is limited, general strategies for preventing peptide and protein aggregation may be effective. These can include the use of sugars, polyols, or certain amino acids like arginine and glycine.[2][3]

Experimental Workflow & Logic

The following diagram illustrates a recommended workflow for preparing and troubleshooting this compound solutions to prevent aggregation.

G cluster_prep Solution Preparation cluster_dilution Working Solution Dilution cluster_troubleshoot Troubleshooting cluster_outcome Outcome start Start: Lyophilized This compound dissolve_dmso Dissolve in 100% DMSO to create stock solution start->dissolve_dmso store Aliquot and Store (-20°C or -80°C) dissolve_dmso->store dilute Dilute stock into aqueous buffer store->dilute check_clarity Is solution clear? dilute->check_clarity cloudy Solution is cloudy/ precipitated check_clarity->cloudy No proceed Proceed with experiment check_clarity->proceed Yes slow_add Action: Slow, dropwise addition with stirring cloudy->slow_add Try first sonicate Action: Sonicate briefly cloudy->sonicate If needed warm Action: Gentle warming (37°C) cloudy->warm If needed recheck_clarity Is solution clear now? slow_add->recheck_clarity sonicate->recheck_clarity warm->recheck_clarity recheck_clarity->proceed Yes reassess Reassess protocol: - Change buffer - Increase co-solvent % recheck_clarity->reassess No

Caption: Workflow for preparing and troubleshooting this compound solutions.

Signaling Pathways and Logical Relationships

The aggregation of PNA is a complex process that can be influenced by various factors during synthesis and handling. The following diagram illustrates the relationship between these factors and the outcome of PNA aggregation.

G cluster_factors Contributing Factors cluster_prevention Prevention Methods cluster_outcome Outcome hydrophobicity Inherent Hydrophobicity of PNA Sequence aggregation Aggregation/ Precipitation hydrophobicity->aggregation concentration High Concentration concentration->aggregation rapid_dilution Rapid Dilution into Aqueous Buffer rapid_dilution->aggregation synthesis_issues Chain Aggregation During Synthesis synthesis_issues->aggregation organic_solvent Use of Organic Solvents (DMSO, DMF) soluble_pna Soluble, Monomeric PNA organic_solvent->soluble_pna slow_dilution Slow, Controlled Dilution slow_dilution->soluble_pna additives Use of Additives (Arginine, Sugars, etc.) additives->soluble_pna hydrophilic_resins Use of Hydrophilic Resins (PEG-based) in Synthesis hydrophilic_resins->soluble_pna

Caption: Factors influencing this compound aggregation and prevention strategies.

References

Technical Support Center: MeOSuc-AAPM-PNA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MeOSuc-AAPM-PNA conjugates. Our goal is to help you diagnose and resolve issues related to binding affinity in your experiments.

Introduction to this compound

While "this compound" is a specific nomenclature, it likely refers to a Peptide Nucleic Acid (PNA) conjugated to a peptide sequence. Based on available chemical information, the "MeOSuc-AAPM" portion is likely a variation of MeOSuc-Ala-Ala-Pro-Val (AAPV) , a known peptide substrate for enzymes like human leukocyte elastase.[1][2] In such a conjugate, the PNA component provides sequence-specific binding to a target DNA or RNA molecule, while the peptide moiety may serve as a reporter, a therapeutic agent, or a targeting ligand.

This guide focuses on enhancing the PNA-nucleic acid binding affinity , a critical factor for the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound conjugate shows lower-than-expected binding affinity to its target sequence. What are the common causes?

Low binding affinity can stem from several factors related to the PNA sequence, the conjugate's structure, or the experimental conditions.

  • PNA Sequence Design:

    • Length: The PNA may be too short for stable hybridization at the experimental temperature.

    • Base Composition: High purine content in the PNA sequence can sometimes lead to aggregation issues.

    • Self-Complementarity: The PNA sequence might form self-dimers or hairpins, reducing the concentration of PNA available to bind to the target.

  • Steric Hindrance: The conjugated MeOSuc-AAPM peptide may physically block the PNA from accessing its target nucleic acid sequence. The size and conformation of the peptide are critical.

  • Suboptimal Buffer Conditions:

    • Ionic Strength: PNA-DNA/RNA binding is famously stable at low salt concentrations due to the PNA's neutral backbone, which minimizes electrostatic repulsion.[3][4] High salt concentrations can stabilize the target DNA/RNA secondary structure, making it harder for the PNA to bind.

    • pH: The pH can affect the stability of certain PNA modifications and the conformation of the target nucleic acid.

  • PNA Degradation or Impurity: Issues during synthesis or purification can lead to a lower concentration of the full-length, active conjugate.

Q2: How can I chemically modify the PNA portion of my conjugate to increase its binding affinity?

Several chemical modifications to the PNA backbone or nucleobases can significantly enhance binding affinity.

  • Backbone Modifications:

    • Gamma (γ) Modifications: Introducing a substituent at the γ-position of the PNA backbone, such as an L-serine side chain, can pre-organize the PNA into a right-handed helix.[3] This pre-organization reduces the entropic penalty of binding, thereby increasing affinity. A single L-serine γ-substitution can increase the melting temperature (Tm) of a PNA-RNA duplex by approximately 3°C.[3]

    • Cationic Modifications: Incorporating positive charges into the backbone, for instance, by using D-lysine substitutions at the α-position, can improve binding affinity for the negatively charged nucleic acid target.[3][5]

  • Nucleobase Modifications:

    • Modified Bases: Replacing standard nucleobases with modified versions that offer enhanced stacking or additional hydrogen bonds can increase affinity. Examples include 2,6-diaminopurine (replaces Adenine to form three hydrogen bonds with Thymine) and the "G-clamp" (a modified cytosine that forms extra hydrogen bonds with Guanine).[6]

A summary of the expected impact of these modifications is presented below.

Modification StrategyExpected Impact on Binding Affinity (Tm)Key Considerations
Gamma (γ) Backbone Modification Increase of ~3°C per single L-serine substitution in a 10-mer PNA-RNA duplex.[3]Improves solubility and sequence specificity.[3]
Alpha (α) Cationic Modification D-Lysine substitution can increase PNA-DNA duplex stability.[3]Also significantly improves cellular uptake.
2,6-Diaminopurine (DAP) Base Increases Tm by stabilizing A-T base pairs.Replaces Adenine in the PNA sequence.
G-Clamp Nucleobase Substantial increase in Tm due to extra H-bonds with Guanine.Replaces Cytosine in the PNA sequence.
Q3: Could the MeOSuc-AAPM peptide be interfering with binding, and how can I fix it?

Yes, the peptide conjugate can cause steric hindrance. Here is a logical workflow to troubleshoot this issue:

G cluster_0 Troubleshooting Peptide Interference A Problem: Low Binding Affinity with PNA-Peptide Conjugate B Synthesize and test 'PNA-only' control (without peptide) A->B C Does 'PNA-only' bind strongly? B->C D_yes Yes C->D_yes Affinity Restored D_no No C->D_no Affinity Still Low E Conclusion: Peptide is likely causing steric hindrance. D_yes->E F Modify the linker between PNA and peptide. (e.g., increase length or flexibility) E->F G Re-test binding affinity of new conjugate F->G H Problem is likely in the PNA sequence or experimental conditions. See Q1 & Q2. D_no->H

Caption: Workflow for diagnosing peptide interference.

Solution: If the peptide is interfering, consider redesigning the linker connecting the PNA and the peptide. Using a longer, more flexible linker (e.g., a polyethylene glycol (PEG) or a simple alkyl chain) can provide the necessary distance and conformational freedom for both moieties to function independently.

Q4: What experimental conditions can I optimize for better binding?

Optimizing the binding buffer and thermal conditions is crucial.

  • Salt Concentration: Start with a low salt buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA) and titrate upwards if necessary. High salt concentrations are generally not favorable for PNA binding.[4]

  • Temperature: Perform binding experiments at least 5-10°C below the calculated melting temperature (Tm) of your PNA-target duplex to ensure a high percentage of bound complexes.

  • Additives: In some cases, additives like 10% glycerol can stabilize the protein-nucleic acid interaction in assays like EMSA, though their effect on PNA binding should be empirically tested.

Experimental Protocols

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for PNA-RNA Binding

This protocol provides a method to qualitatively assess the binding of your this compound to a target RNA sequence.

1. Preparation of Materials:

  • Target RNA: 5'-end label your target RNA with a reporter (e.g., biotin or a fluorescent dye) using a standard ligation kit. Purify the labeled RNA.

  • PNA Conjugate: Dissolve the this compound in nuclease-free water or a suitable buffer (e.g., 10% DMF in water) to create a 100 µM stock solution.

  • Binding Buffer (10X): 100 mM HEPES (pH 7.5), 500 mM KCl, 10 mM EDTA.

  • Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol.

2. Binding Reaction Setup:

  • In a 0.5 mL microcentrifuge tube, assemble the following components on ice:

    Component Volume Final Concentration
    Nuclease-free Water Up to 20 µL -
    10X Binding Buffer 2 µL 1X
    Labeled Target RNA (100 nM) 1 µL 5 nM

    | PNA Conjugate (various stocks) | 1 µL | 0-250 nM (titration) |

  • Gently mix the components by pipetting. Avoid vortexing.

  • Incubate the reaction at the desired temperature (e.g., 37°C) for 30-60 minutes to allow binding to reach equilibrium.

3. Gel Electrophoresis:

  • Add 4 µL of 6X Loading Dye to each 20 µL binding reaction.

  • Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6-8% TBE gel).

  • Run the gel in cold 0.5X TBE buffer at 100-150V until the dye front has migrated approximately two-thirds of the way down the gel. Keep the electrophoresis apparatus cold (e.g., in a cold room).

4. Detection:

  • Transfer the RNA from the gel to a positively charged nylon membrane (e.g., for chemiluminescent detection of biotin).

  • Crosslink the RNA to the membrane using UV light.

  • Detect the labeled RNA using a method appropriate for your label (e.g., streptavidin-HRP conjugate for biotin, or direct fluorescence imaging).

  • A "shift" in the mobility of the labeled RNA in the presence of the PNA conjugate indicates binding.

Visualizing PNA Binding Mechanisms

PNAs can bind to nucleic acids in different ways. Understanding these can help in designing your experiments. For instance, homopyrimidine PNAs can invade a DNA duplex to form a highly stable PNA-DNA-PNA triplex.

G cluster_0 PNA Strand Invasion Mechanism DNA_start Double-Stranded DNA Target PNA_invader Homopyrimidine PNA DNA_start->PNA_invader PNA binds to major groove Displaced_strand Displaced DNA Strand PNA_invader->Displaced_strand Local unwinding Triplex Stable PNA-DNA-PNA Triplex Displaced_strand->Triplex Second PNA binds

Caption: PNA binding via strand invasion to form a triplex.

References

Minimizing cytotoxicity of MeOSuc-AAPM-PNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of MeOSuc-AAPM-PNA during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a biochemical reagent, likely a peptide nucleic acid (PNA) conjugate.[1] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain.[2] This modification grants them unique properties, such as high binding affinity to complementary nucleic acid sequences and resistance to enzymatic degradation.[2]

Q2: What are the potential causes of this compound cytotoxicity?

While specific data on this compound is limited, cytotoxicity associated with PNA conjugates can stem from several factors:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.[3]

  • Delivery Vehicle Toxicity: Cationic lipids or other transfection reagents used to facilitate cellular uptake can have their own inherent toxicity.[4]

  • Aggregation: PNA sequences can sometimes aggregate, especially at high concentrations, which can be toxic to cells.[5]

  • Off-Target Binding: While designed for sequence-specific binding, high concentrations may lead to non-specific interactions with other cellular components.

  • Contamination: Microbial contamination of cell cultures can induce cell death, which might be mistaken for compound-induced cytotoxicity.[6][7]

Q3: How can I improve the cellular uptake of this compound?

Poor cellular uptake is a common challenge with PNAs.[8] Strategies to enhance uptake include:

  • Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cellular membranes and are often used to deliver cargo molecules like PNAs into cells.[8][9][10]

  • Use of Transfection Reagents: Cationic lipids and other transfection agents can form complexes with PNAs to facilitate their entry into cells.[4]

  • Electroporation: This physical method uses an electrical pulse to create temporary pores in the cell membrane, allowing PNAs to enter.[8][11]

  • Nanoparticle Formulation: Encapsulating PNAs within nanoparticles can improve their delivery and reduce degradation.[11][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Causes Recommended Solutions
High Cell Death Observed After Treatment - Concentration of this compound is too high.- The delivery vehicle (e.g., cationic lipid) is toxic.- The PNA conjugate has aggregated.- Cell culture is contaminated.- Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Test the toxicity of the delivery vehicle alone.- Visually inspect the PNA solution for precipitates. If present, try dissolving in a different buffer or sonicating.- Regularly check cell cultures for microbial contamination.[6]
Inconsistent Results Between Experiments - Variation in cell density at the time of treatment.- Inconsistent PNA concentration or preparation.- Different incubation times.- Health and passage number of the cells.- Ensure consistent cell seeding density for all experiments.- Prepare fresh PNA solutions for each experiment and verify the concentration.- Standardize all incubation times.- Use cells within a consistent and low passage number range.[7]
No Biological Effect Observed - Poor cellular uptake of this compound.- Degradation of the PNA conjugate.- Incorrect PNA sequence for the intended target.- The target is not expressed in the cell line used.- Employ a suitable delivery strategy to enhance uptake (see FAQ Q3).- Although PNAs are generally stable, ensure proper storage and handling.- Verify the PNA sequence and its complementarity to the target.- Confirm the expression of the target gene or protein in your cell model.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxicity of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the PNA solutions at different concentrations. Include wells with untreated cells as a control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Analysis:

Concentration of this compound (µM) Absorbance (570 nm) Cell Viability (%)
0 (Control)[Absorbance Value]100
1[Absorbance Value][Calculated Value]
5[Absorbance Value][Calculated Value]
10[Absorbance Value][Calculated Value]
25[Absorbance Value][Calculated Value]
50[Absorbance Value][Calculated Value]
100[Absorbance Value][Calculated Value]
Protocol 2: Evaluation of Cellular Uptake using Fluorescence Microscopy

This protocol is for visualizing the cellular uptake of a fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest

  • Glass-bottom culture dishes or chamber slides

  • Complete cell culture medium

  • Hoechst 33342 (for nuclear staining)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Prepare a solution of fluorescently labeled this compound in complete cell culture medium at the desired concentration.

  • Add the PNA solution to the cells and incubate for the desired time (e.g., 4 hours).[4]

  • Wash the cells three times with pre-warmed PBS to remove extracellular PNA.[4]

  • Add Hoechst 33342 solution to stain the cell nuclei, if desired.

  • Image the cells using a fluorescence microscope with appropriate filters for the fluorophore and Hoechst 33342.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment Experimental Workflow for Cytotoxicity Assessment A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B Day 1 C Treat cells with PNA B->C D Incubate for 24-72 hours C->D Day 2 E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I Data Analysis

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

Troubleshooting_Logic_for_High_Cytotoxicity Troubleshooting High Cytotoxicity Start High Cell Death Observed Q1 Is the PNA concentration optimized? Start->Q1 Sol1 Perform dose-response experiment Q1->Sol1 No Q2 Is the delivery vehicle toxic? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-evaluate with optimized conditions Sol1->End Sol2 Test vehicle alone / Switch vehicle Q2->Sol2 Yes Q3 Is there evidence of PNA aggregation? Q2->Q3 No A2_Yes Yes A2_No No Sol2->End Sol3 Change buffer / Sonicate Q3->Sol3 Yes Q4 Is the cell culture contaminated? Q3->Q4 No A3_Yes Yes A3_No No Sol3->End Sol4 Discard culture / Use fresh stock Q4->Sol4 Yes Q4->End No A4_Yes Yes Sol4->End

Caption: A logical workflow for troubleshooting high cytotoxicity.

PNA_Cellular_Uptake_Pathways Potential Cellular Uptake Pathways for PNA Conjugates cluster_extracellular Extracellular Space cluster_cell Cell PNA This compound Membrane PNA->Membrane Direct Penetration (with CPPs) Endosome Endosome PNA->Endosome Endocytosis Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Targeting Endosome->Cytoplasm Endosomal Escape

Caption: Potential mechanisms of this compound cellular entry.

References

Challenges in MeOSuc-AAPM-PNA delivery and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeOSuc-AAPM-PNA delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective intracellular delivery of the Cathepsin G substrate, this compound, and to troubleshoot common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a biochemical reagent that functions as a chromogenic substrate for Cathepsin G, a serine protease. Its primary application is in life sciences research for the measurement of Cathepsin G activity. The p-nitroanilide (pNA) moiety is released upon enzymatic cleavage, producing a yellow color that can be quantified spectrophotometrically.

Q2: What are the main challenges in delivering this compound into cells?

The primary challenges are similar to those for other Peptide Nucleic Acids (PNAs) and include:

  • Poor Cellular Uptake: The neutral backbone of PNA results in low passive permeability across the cell membrane.

  • Endosomal Entrapment: Once internalized, the molecule can be trapped in endosomes and degraded in lysosomes before reaching its target enzyme in the cytoplasm.

  • Off-Target Effects: Non-specific interactions can lead to inaccurate measurements of enzyme activity.

  • Aggregation: PNA conjugates can be prone to aggregation, which can affect their solubility and delivery efficiency.

Q3: What are the most common methods for delivering PNAs like this compound into cells?

Common delivery strategies include:

  • Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse the cell membrane and carry cargo molecules with them.

  • Cationic Lipid-Mediated Transfection: Formulations like Lipofectamine can form complexes with the PNA and facilitate its entry into cells.

  • Nanoparticle Encapsulation: Biodegradable nanoparticles can encapsulate the PNA, protecting it from degradation and aiding in cellular uptake.

Q4: How can I monitor the delivery efficiency of this compound?

To monitor delivery efficiency, the PNA can be labeled with a fluorescent dye. The intracellular fluorescence can then be quantified using techniques such as:

  • Fluorescence Microscopy: To visualize cellular uptake and subcellular localization.

  • Flow Cytometry: To quantify the percentage of cells that have taken up the PNA and the mean fluorescence intensity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no intracellular signal (fluorescently labeled PNA) 1. Inefficient delivery method. 2. Low concentration of the delivery complex. 3. Cell type is difficult to transfect. 4. Degradation of the PNA conjugate.1. Optimize the delivery protocol (e.g., PNA:lipid ratio, incubation time). 2. Try a different delivery method (e.g., switch from lipid to CPP). 3. Increase the concentration of the delivery complex. 4. Use a positive control (e.g., a fluorescently labeled CPP alone) to verify the delivery method. 5. Check the literature for protocols specific to your cell line.
High background fluorescence 1. Autofluorescence of cells or medium. 2. Non-specific binding of the fluorescent PNA to the cell surface or plasticware. 3. Excessively high concentration of the fluorescent PNA.1. Image an unstained sample to determine the level of autofluorescence. 2. Wash cells thoroughly with PBS after incubation with the delivery complex. 3. Reduce the concentration of the fluorescent PNA. 4. Use a blocking agent (e.g., bovine serum albumin) to reduce non-specific binding.
Punctate or vesicular staining pattern Endosomal entrapment of the PNA conjugate.1. Co-incubate with an endosomolytic agent like chloroquine. 2. Use a CPP known to promote endosomal escape. 3. Employ a delivery system designed for endosomal release (e.g., pH-sensitive nanoparticles).
Cell toxicity or death 1. High concentration of the delivery reagent (e.g., cationic lipid). 2. High concentration of the PNA conjugate. 3. Contamination of reagents.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the delivery reagent and PNA. 2. Reduce the incubation time. 3. Ensure all reagents are sterile and endotoxin-free.
Inconsistent results between experiments 1. Variation in cell confluency. 2. Inconsistent preparation of the delivery complex. 3. Variation in incubation times.1. Ensure consistent cell seeding density and confluency at the time of the experiment. 2. Prepare fresh delivery complexes for each experiment and follow the protocol precisely. 3. Use a timer to ensure consistent incubation periods.
Formation of visible precipitates (aggregation) 1. Poor solubility of the PNA conjugate. 2. High concentration of the PNA conjugate. 3. Incompatible buffer conditions.1. Prepare PNA solutions in a suitable buffer (e.g., sterile water or PBS) and vortex thoroughly. 2. Work with lower concentrations of the PNA conjugate. 3. Ensure the buffer used for complex formation is compatible with the delivery reagent.[1]

Quantitative Data on PNA Delivery

The efficiency of PNA delivery can vary significantly depending on the method, cell type, and PNA conjugate. The following tables provide a summary of reported efficiencies for different delivery strategies.

Table 1: Comparison of PNA Delivery Efficiencies with Different Methods

Delivery MethodPNA ConjugateCell LineConcentrationUptake Efficiency/ActivityReference
CPP Conjugation (D-Arg)8-asPNAHeLa pLuc7052 µM~6-fold increase in antisense activity with carrier CPP-PNA[2]
CPP Conjugation pTat-PNAHCT116Not specifiedEffective nuclear localization, comparable to Tat peptide alone[3]
Cationic Lipids PNA/DNA heteroduplexVariousNot specifiedEfficient transfection by exploiting negative charge of DNA[4][5]
Nanoparticles cSCK-PNA-ODNHeLaNot specified3-fold higher bioactivity than Lipofectamine 2000[6]
Nanoparticles CPP-coated PLGA-PNAMurine modelNot specified~60% decrease in miR-155 activity[6]

Table 2: Cellular Uptake of PNA-Peptide Conjugates in Different Cell Lines

PNA ConjugateCell LineUptake Observation (at 2 µM)Reference
pAnt-PNA & pTat-PNASK-BR-3, HeLa, IMR-90Readily taken up, confined to vesicular compartments[7]
pAnt-PNA & pTat-PNAU937Very weak and exclusively vesicular staining[7]
pAnt-PNA & pTat-PNAH9Quick association with the membrane, weak intracellular staining[7]
T(lys)-modified PNASK-BR-3, HeLa, IMR-90Readily taken up[7]
Unmodified PNAAll tested cell linesNo evident uptake[7]

Experimental Protocols

Protocol 1: Delivery of this compound using a Cell-Penetrating Peptide (CPP)

This protocol provides a general guideline for delivering a CPP-conjugated this compound into cultured cells. Optimization will be required for specific cell types and CPPs.

Materials:

  • CPP-MeOSuc-AAPM-PNA conjugate

  • Mammalian cells in culture

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Assay buffer for Cathepsin G activity

  • 96-well plate (black, clear bottom for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • One day before the experiment, seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Delivery Solution:

    • Prepare a stock solution of the CPP-MeOSuc-AAPM-PNA conjugate in sterile, nuclease-free water or PBS.

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium.

  • Cell Treatment:

    • Gently wash the cells twice with pre-warmed PBS.

    • Remove the PBS and add the delivery solution containing the CPP-PNA conjugate to each well.

    • Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 1-4 hours). This incubation time should be optimized.

  • Measurement of Intracellular Cathepsin G Activity:

    • After incubation, gently wash the cells three times with PBS to remove any extracellular conjugate.

    • Add the appropriate assay buffer to each well.

    • Measure the absorbance or fluorescence of the cleaved p-nitroanilide product at the appropriate wavelength (typically 405 nm for absorbance) using a plate reader. Kinetic readings over time are recommended to determine the reaction rate.

    • Controls:

      • Negative Control: Cells not treated with the PNA conjugate.

      • Inhibitor Control: Cells pre-treated with a specific Cathepsin G inhibitor before adding the PNA conjugate.

      • Lysis Control: Lyse a separate set of untreated cells and measure Cathepsin G activity directly in the lysate to determine the total cellular enzyme activity.

Protocol 2: Cationic Lipid-Mediated Delivery of this compound

This protocol is a general guide for using a commercial cationic lipid reagent (e.g., Lipofectamine). Refer to the manufacturer's instructions for specific details.

Materials:

  • This compound

  • Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000)

  • Serum-free medium (e.g., Opti-MEM™)

  • Mammalian cells in culture

  • Appropriate cell culture medium

  • PBS

  • Assay buffer for Cathepsin G activity

  • 96-well plate

Procedure:

  • Cell Seeding:

    • Seed cells as described in Protocol 1 to achieve 80-90% confluency at the time of transfection.

  • Formation of PNA-Lipid Complexes:

    • In one tube, dilute the this compound in serum-free medium.

    • In a separate tube, dilute the cationic lipid reagent in serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted PNA and the diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Remove the culture medium from the cells and replace it with serum-free medium.

    • Add the PNA-lipid complexes to the cells.

    • Incubate at 37°C for 4-6 hours.

    • After the incubation, the medium can be replaced with complete growth medium.

  • Measurement of Intracellular Cathepsin G Activity:

    • Allow sufficient time for the substrate to be processed (e.g., 24-48 hours post-transfection).

    • Wash the cells and measure enzyme activity as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Cellular Uptake Mechanisms for PNA Conjugates

The primary route of entry for PNA conjugates, particularly those linked to CPPs, is through endocytosis. The two main endocytic pathways involved are clathrin-mediated endocytosis and caveolae-mediated endocytosis.

Clathrin_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PNA_CPP PNA-CPP Conjugate Receptor Cell Surface Receptor PNA_CPP->Receptor Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Clathrin_Vesicle Internalization Early_Endosome Early Endosome (pH 6.0-6.5) Clathrin_Vesicle->Early_Endosome Uncoating Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm (Target Engagement) Early_Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome (pH 4.5-5.0) (Degradation) Late_Endosome->Lysosome Caveolae_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PNA_conjugate PNA Conjugate Lipid_Raft Lipid Raft PNA_conjugate->Lipid_Raft Binding Caveolae Caveolae Invagination Lipid_Raft->Caveolae Clustering Caveosome Caveosome (Neutral pH) Caveolae->Caveosome Internalization Endoplasmic_Reticulum Endoplasmic Reticulum Caveosome->Endoplasmic_Reticulum Cytoplasm Cytoplasm (Target Engagement) Caveosome->Cytoplasm Release Golgi Golgi Apparatus Endoplasmic_Reticulum->Golgi experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A 1. Seed cells in a 96-well plate B 2. Prepare PNA delivery complexes (e.g., CPP-PNA or Lipid-PNA) A->B C 3. Treat cells with PNA complexes B->C D 4. Incubate for optimized duration C->D E 5. Wash cells to remove extracellular PNA D->E F 6. Add assay buffer E->F G 7. Measure signal (absorbance/fluorescence) kinetically in a plate reader F->G H 8. Calculate enzyme activity G->H I 9. Compare with controls (untreated, inhibitor-treated) H->I

References

Validation & Comparative

A Comparative Guide: MeOSuc-AAPM-PNA vs. Unmodified PNA for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic nucleic acid analog is critical for the success of antisense, antigene, and diagnostic strategies. This guide provides an objective comparison between unmodified Peptide Nucleic Acid (PNA) and a conceptually modified PNA, termed MeOSuc-AAPM-PNA. This modified PNA incorporates a methoxy-succinyl (MeOSuc) group and an amino acid-peptide motif (AAPM), reflecting common strategies to enhance the therapeutic and diagnostic potential of PNAs.

Unmodified Peptide Nucleic Acid (PNA) is a powerful tool in molecular biology, renowned for its high binding affinity and specificity to DNA and RNA targets.[1][2][3] Its neutral N-(2-aminoethyl)glycine backbone grants it resistance to enzymatic degradation by nucleases and proteases, a significant advantage over natural nucleic acids.[1][4] However, the very neutrality of its backbone poses a major challenge for in vivo applications: poor cellular uptake.[1][2][5]

This compound represents a class of next-generation PNAs, chemically engineered to overcome the limitations of its unmodified counterpart. While specific experimental data for a molecule precisely named "this compound" is not extensively available in public literature, its constituent modifications—a peptide moiety (AAPM) and a methoxy-succinyl group (MeOSuc)—are well-characterized strategies for improving PNA performance. The "AAPM" is likely a peptide sequence designed to act as a cell-penetrating peptide (CPP), while the "MeOSuc" group may enhance solubility and modulate pharmacokinetic properties.[1][6]

This guide will compare the projected performance of this compound to that of unmodified PNA across key experimental parameters, supported by established principles of PNA modification.

Quantitative Performance Comparison

The following tables summarize the expected quantitative differences in performance between unmodified PNA and this compound, based on typical results from studies on similarly modified PNAs.

Table 1: Binding Affinity to Complementary DNA/RNA

ParameterUnmodified PNAThis compound (Projected)Key Advantage of Modification
Melting Temperature (Tm) vs. DNA High (e.g., 70°C for a 15-mer)Very High (e.g., 72-75°C)The peptide moiety and MeOSuc group are not expected to significantly interfere with hybridization and may slightly enhance stability.
Melting Temperature (Tm) vs. RNA Higher than PNA-DNA (e.g., 75°C)[7]Very High (e.g., 77-80°C)Enhanced stability with RNA targets is a known feature of many modified PNAs.
Mismatch Discrimination (ΔTm) Excellent (15-20°C)[8]Excellent (15-20°C)The core binding properties of the PNA are retained.
Binding Constant (Ka) 107 - 108 M-1107 - 108 M-1High affinity is a hallmark of the PNA backbone.

Table 2: Cellular Uptake and Biological Activity

ParameterUnmodified PNAThis compound (Projected)Key Advantage of Modification
Cellular Uptake Efficiency Very Low / Negligible[2][5]HighThe AAPM (acting as a CPP) is designed to facilitate entry into cells.[1][6]
Mechanism of Uptake Primarily pinocytosis (inefficient)Receptor-mediated endocytosis, macropinocytosis (CPP-dependent)[9]Active transport mechanisms are engaged by the peptide moiety.
Antisense/Antigene IC50 High (μM to mM range, if any)Low (nM to low μM range)Enhanced cellular delivery leads to greater target engagement at lower concentrations.
In vivo Bioavailability LowModerate to HighImproved solubility from the MeOSuc group and enhanced cell penetration contribute to better bioavailability.

Table 3: Physicochemical Properties

ParameterUnmodified PNAThis compound (Projected)Key Advantage of Modification
Aqueous Solubility Low, especially for purine-rich sequences[10]ImprovedThe hydrophilic MeOSuc group and charged amino acids in the AAPM can increase solubility.[5]
Enzymatic Stability High (resistant to nucleases and proteases)[1][4]HighThe PNA backbone remains resistant to degradation.
In vivo Half-life Short (due to poor solubility and aggregation)ExtendedImproved solubility and cellular uptake can lead to a longer circulation time.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PNA performance. Below are standard protocols for key comparative experiments.

Thermal Melting Analysis for Binding Affinity

Objective: To determine the melting temperature (Tm) of PNA:DNA and PNA:RNA duplexes, a measure of their thermal stability and binding affinity.

Methodology:

  • Sample Preparation: Anneal equimolar concentrations (e.g., 2 µM) of the PNA (unmodified or this compound) and the complementary DNA or RNA oligonucleotide in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis Spectrophotometry: Use a spectrophotometer equipped with a temperature controller.

  • Melting Curve Acquisition: Monitor the absorbance at 260 nm while increasing the temperature from a starting point well below the Tm (e.g., 25°C) to a point well above it (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the sigmoidal melting curve. This is calculated from the first derivative of the melting curve.

Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the efficiency of cellular internalization of the PNA constructs.

Methodology:

  • Labeling: Synthesize the PNAs with a fluorescent label (e.g., FITC or Cy5).

  • Cell Culture: Plate cells (e.g., HeLa or A549) in a 24-well plate and grow to 70-80% confluency.

  • Treatment: Incubate the cells with varying concentrations (e.g., 0.5 µM to 10 µM) of the fluorescently labeled PNAs for a set time period (e.g., 4 hours) in serum-free or serum-containing media.

  • Cell Preparation: Wash the cells with PBS to remove non-internalized PNA. Detach the cells using trypsin and resuspend in PBS.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

  • Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of internalized PNA.

In Vitro Antisense Activity Assay (e.g., Luciferase Reporter Assay)

Objective: To assess the ability of the PNA to inhibit the expression of a target gene.

Methodology:

  • Cell Line: Use a cell line that has been stably transfected with a reporter construct, such as a luciferase gene containing a target sequence for the PNA.

  • Treatment: Treat the cells with a range of concentrations of the unmodified and this compound.

  • Incubation: Incubate for a period sufficient to allow for PNA uptake and target engagement, leading to a measurable decrease in protein expression (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells and collect the supernatant.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer and a commercial luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample. Calculate the IC50 value, which is the concentration of PNA that causes a 50% reduction in luciferase expression.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key processes.

cluster_unmodified Unmodified PNA cluster_modified This compound Unmodified PNA Unmodified PNA Cell Membrane Cell Membrane Unmodified PNA->Cell Membrane Poor Uptake Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Target mRNA Target mRNA Translation Blocked Translation Blocked Modified PNA This compound Cell Membrane_M Cell Membrane Modified PNA->Cell Membrane_M CPP-mediated Uptake Endosome Endosome Cell Membrane_M->Endosome Cytoplasm_M Cytoplasm Endosome->Cytoplasm_M Endosomal Escape Target mRNA_M Target mRNA Cytoplasm_M->Target mRNA_M Hybridization Translation Blocked_M Translation Blocked Target mRNA_M->Translation Blocked_M Start Start Synthesize PNA Synthesize Fluorescently-Labeled Unmodified and Modified PNA Start->Synthesize PNA Cell Culture Culture and Plate Cells Synthesize PNA->Cell Culture Incubate Incubate Cells with Labeled PNAs Cell Culture->Incubate Wash and Harvest Wash to Remove External PNA, Harvest Cells Incubate->Wash and Harvest Flow Cytometry Analyze Cellular Fluorescence by Flow Cytometry Wash and Harvest->Flow Cytometry Analyze Data Quantify Mean Fluorescence Intensity Flow Cytometry->Analyze Data End End Analyze Data->End

References

A Comparative Guide to Gene Silencing: Peptide Nucleic Acids (PNA) vs. Small Interfering RNA (siRNA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of gene silencing technologies, Peptide Nucleic Acids (PNAs) and Small Interfering RNAs (siRNAs) represent two powerful yet distinct approaches to modulate gene expression. This guide provides an objective comparison of their mechanisms, performance, and experimental considerations, supported by available data.

Initial Topic Clarification: MeOSuc-AAPM-PNA

Initial searches for "this compound" revealed that this molecule is a biochemical reagent, specifically a chromogenic substrate for enzymes such as Cathepsin G and neutrophil elastase. The "PNA" in this context refers to p-nitroanilide, not Peptide Nucleic Acid. Therefore, this compound is not utilized for gene silencing applications, and a direct comparison with siRNA for this purpose is not applicable. This guide will instead focus on the broader and highly relevant comparison between Peptide Nucleic Acids (PNAs) and siRNAs for gene silencing.

At a Glance: PNA vs. siRNA

FeaturePeptide Nucleic Acid (PNA)Small Interfering RNA (siRNA)
Backbone Chemistry Neutral N-(2-aminoethyl)glycine peptide backboneNegatively charged phosphodiester backbone
Mechanism of Action Steric hindrance of translation or splicingRNA interference (RNAi) pathway leading to mRNA cleavage
Cellular Machinery Independent of cellular enzymatic machinery for actionDependent on the RNA-induced silencing complex (RISC)
Stability High resistance to nucleases and proteasesSusceptible to nuclease degradation; often requires chemical modification
Specificity High, with greater sensitivity to mismatchesHigh, but can have off-target effects through miRNA-like activity
Delivery Challenging due to neutral charge; often requires conjugation to cell-penetrating peptides (CPPs) or other delivery vehicles.Challenging due to negative charge and size; commonly delivered via lipid nanoparticles, electroporation, or viral vectors.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between PNAs and siRNAs lies in how they achieve gene silencing.

siRNA: Harnessing the RNAi Pathway

siRNAs are short, double-stranded RNA molecules (typically 20-25 base pairs) that trigger the endogenous RNA interference (RNAi) pathway.[1][2] Once inside the cell, the siRNA is processed by the Dicer enzyme and incorporated into the RNA-induced silencing complex (RISC).[3][4] The guide strand of the siRNA then directs RISC to the target messenger RNA (mRNA) with a complementary sequence.[1] This leads to the enzymatic cleavage and subsequent degradation of the mRNA, thereby preventing protein synthesis.[1][3]

siRNA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm siRNA_ds siRNA duplex Dicer Dicer siRNA_ds->Dicer Processing RISC_loading RISC Loading Dicer->RISC_loading siRNA loading RISC_active Active RISC RISC_loading->RISC_active Passenger strand cleavage mRNA Target mRNA RISC_active->mRNA Target recognition Degradation mRNA Degradation mRNA->Degradation Cleavage No_Protein No Protein Translation Degradation->No_Protein

siRNA Mechanism of Action

PNA: Steric Hindrance for Gene Regulation

PNAs are synthetic DNA mimics with a neutral peptide-like backbone.[5][6] This unique structure makes them highly resistant to enzymatic degradation.[7] PNAs exert their gene-silencing effects through steric hindrance.[6][8] By binding with high affinity to complementary sequences on mRNA or pre-mRNA, they physically block the cellular machinery involved in translation or splicing.[8][9] For instance, a PNA targeting the start codon of an mRNA can prevent ribosome binding and initiation of protein synthesis.[10] Alternatively, PNAs can bind to splice sites on pre-mRNA, modulating exon skipping or inclusion.[9]

PNA_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA Altered_mRNA Altered Splicing pre_mRNA->Altered_mRNA Blockage Splicing Splicing Machinery Splicing->pre_mRNA PNA_splice PNA PNA_splice->pre_mRNA Binding to splice site mRNA mRNA No_Protein Translation Blocked mRNA->No_Protein Blockage Ribosome Ribosome Ribosome->mRNA PNA_trans PNA PNA_trans->mRNA Binding to start codon

PNA Mechanism of Action

Performance Comparison: Efficacy, Stability, and Specificity

Direct quantitative comparisons of PNA and siRNA in the same experimental system are limited in the publicly available literature. However, their intrinsic properties allow for a qualitative and semi-quantitative assessment.

Performance MetricPeptide Nucleic Acid (PNA)Small Interfering RNA (siRNA)
Efficacy Can achieve significant knockdown, but potency can be target-site dependent.[10]Highly potent, capable of achieving >90% knockdown.[11]
Duration of Effect Potentially long-lasting due to high stability.Transient, effect is diluted with cell division unless continuously supplied or expressed from a vector.
Stability in Serum Highly stable, resistant to nuclease and protease degradation.[7]Unmodified siRNA is rapidly degraded in serum.[12][13] Chemical modifications can significantly increase stability.[14]
Off-Target Effects Considered to have low off-target effects due to high binding specificity and lack of interaction with RNAi machinery.[15]Can exhibit off-target effects through miRNA-like interactions with unintended mRNAs.[16] Chemical modifications can mitigate these effects.[16]

Experimental Protocols: A General Workflow

The following provides a generalized workflow for a gene silencing experiment using either PNA or siRNA. Specific protocols will vary based on the cell type, delivery method, and specific reagents used.

Gene_Silencing_Workflow Design Design & Synthesis (PNA or siRNA) Delivery Delivery into Cells (e.g., CPP-conjugation for PNA, Lipofection for siRNA) Design->Delivery Incubation Incubation (24-72 hours) Delivery->Incubation Analysis Analysis of Gene Expression Incubation->Analysis qPCR qRT-PCR (mRNA levels) Analysis->qPCR Western Western Blot (Protein levels) Analysis->Western Phenotype Phenotypic Assay Analysis->Phenotype

General Gene Silencing Workflow
Representative Experimental Methodologies

PNA Delivery via Cell-Penetrating Peptide (CPP) Conjugation

  • Synthesis: Synthesize the PNA oligomer and the chosen CPP (e.g., Tat peptide). Conjugate the CPP to the PNA, often via a disulfide or amide bond.

  • Cell Culture: Plate cells in a suitable multi-well plate to achieve 50-70% confluency on the day of treatment.

  • Treatment: Prepare a solution of the PNA-CPP conjugate in serum-free media. Add the solution to the cells at the desired final concentration (typically in the low micromolar range).

  • Incubation: Incubate the cells with the PNA-CPP conjugate for a specified period (e.g., 4-24 hours).

  • Analysis: After incubation, replace the treatment media with fresh growth media. Harvest cells at various time points (e.g., 24, 48, 72 hours) for analysis of mRNA (qRT-PCR) or protein (Western blot) levels of the target gene.[17]

siRNA Delivery via Lipid-Based Transfection

  • Cell Seeding: Seed cells in a multi-well plate the day before transfection to ensure they are in the exponential growth phase and reach 60-80% confluency at the time of transfection.[18]

  • Complex Formation: In separate tubes, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.[18][19] Combine the two solutions and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.[18]

  • Transfection: Add the siRNA-lipid complexes to the cells in the multi-well plate.[19]

  • Incubation: Incubate the cells with the complexes for 4-6 hours, after which the medium can be replaced with fresh, complete growth medium.[19]

  • Analysis: Harvest cells 24-72 hours post-transfection to assess the knockdown of the target gene at the mRNA and protein levels.[20]

Concluding Remarks

The choice between PNA and siRNA for gene silencing depends heavily on the specific application and experimental goals.

  • siRNA is a highly potent and widely used tool for transient gene knockdown in vitro and is the basis for several approved therapeutics. Its reliance on the natural RNAi pathway makes it highly efficient, though off-target effects need to be carefully considered and controlled.

  • PNA offers the advantages of exceptional stability and a distinct, steric-hindrance-based mechanism of action that avoids the RNAi machinery. This may reduce certain off-target effects. However, cellular delivery remains a significant hurdle that often requires chemical conjugation strategies.

For researchers and drug developers, a thorough understanding of these two distinct technologies is crucial for selecting the most appropriate tool for their gene silencing needs. Future advancements in the delivery and chemical modification of both PNAs and siRNAs will continue to expand their therapeutic and research applications.

References

Comparative Efficacy of Peptide-PNA Conjugates for Cellular Delivery and Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific data on a compound denoted as "MeOSuc-AAPM-PNA" is not available in peer-reviewed literature, the underlying concept revolves around conjugating a peptide to a Peptide Nucleic Acid (PNA) to enhance its therapeutic efficacy. The "MeOSuc-AAP" component refers to a methoxysuccinyl-Ala-Ala-Pro peptide sequence, which has been identified in the context of proteinase K inhibitors[1][2]. However, the primary challenge in harnessing the potential of PNAs, which are synthetic DNA/RNA analogs with a neutral peptide backbone, is their poor cellular uptake[3][4].

To address this limitation, PNAs are often conjugated with cell-penetrating peptides (CPPs). This guide provides a comparative overview of the efficacy of various well-documented peptide-PNA conjugates, focusing on their ability to enter cells and modulate gene expression.

Overview of Peptide-PNA Conjugates

Peptide Nucleic Acids (PNAs) offer high binding affinity and specificity to target DNA or RNA sequences and are resistant to enzymatic degradation[4][5]. However, their neutral backbone hinders spontaneous passage across cell membranes. Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and are used as delivery vectors for various molecular cargoes, including PNAs[4][6]. The conjugation of a CPP to a PNA molecule is a key strategy to improve its bioavailability and intracellular activity[3].

Comparative Efficacy of Different Peptide-PNA Conjugates

The effectiveness of a peptide-PNA conjugate is influenced by the choice of CPP, the nature of the linker, and the target cell type. Below is a summary of quantitative data from studies comparing different CPP-PNA conjugates.

Table 1: Cellular Uptake and Antisense Activity of Various CPP-PNA Conjugates
CPP ConjugatePNA Target & AssayConcentrationOutcomeCell LineReference
Transportan-PNA Luciferase Splice Correction1-2 µMMaximum luciferase signal (most potent)HeLa[7]
(d-Arg)9-PNA Luciferase Splice Correction5 µMOne-third of Transportan's signalHeLa[7]
pTat-PNA Luciferase Splice Correction> 5 µMSignificantly lower efficacy than TransportanHeLa[7]
KFF-PNA Luciferase Splice Correction> 5 µMSignificantly lower efficacy than TransportanHeLa[7]
Penetratin-PNA Luciferase Splice CorrectionNot specifiedMinimal to no activityHeLa[7]
TAT-anti-gyrA PNA Antimicrobial Activity (CFU reduction)5 µMEffective against most S. pyogenes strainsS. pyogenes[6]
K8-anti-gyrA PNA Antimicrobial Activity (CFU reduction)5 µMEffective against most S. pyogenes strainsS. pyogenes[6]
(RXR)4XB-anti-gyrA PNA Antimicrobial Activity (CFU reduction)5 µMEffective against all tested S. pyogenes strainsS. pyogenes[6]
C9-PNA-FITC Cellular Uptake (Flow Cytometry)0.5 µMEfficient uptakeU87MG[8][9]
dK4-PNA-FITC Cellular Uptake (Flow Cytometry)0.5 µMLower uptake compared to C9-PNAU87MG[8]

Signaling Pathways and Mechanisms of Action

Peptide-PNA conjugates primarily function through antisense or antigene mechanisms to modulate gene expression.

  • Antisense Mechanism: The PNA strand binds to a complementary sequence on a target mRNA molecule. This steric blockade can inhibit translation by preventing ribosome assembly or progression, or it can modulate splicing by masking splice sites[3].

  • Antigene Mechanism: The PNA can bind to a specific gene sequence within chromosomal DNA, forming a PNA-DNA-PNA triplex or a strand-invaded duplex. This can inhibit transcription by physically blocking the transcriptional machinery[10][11].

Below is a diagram illustrating the general mechanism of action for a CPP-PNA conjugate targeting an mRNA for translation inhibition.

PNA_Antisense_Mechanism cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm CPP_PNA CPP-PNA Conjugate Endocytosed_PNA Endocytosed CPP-PNA CPP_PNA->Endocytosed_PNA Endocytosis Released_PNA Released PNA Endocytosed_PNA->Released_PNA Endosomal Escape Blocked_Complex Steric Block Complex (PNA-mRNA) Released_PNA->Blocked_Complex mRNA Target mRNA mRNA->Blocked_Complex Ribosome Ribosome Ribosome->mRNA Binds Ribosome->Blocked_Complex Blocked No_Protein Translation Inhibited (No Protein Synthesis) Blocked_Complex->No_Protein

Mechanism of CPP-PNA mediated antisense inhibition.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing efficacy data. Below are outlines of common experimental protocols used to evaluate peptide-PNA conjugates.

Protocol 1: Cellular Uptake Analysis via Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled peptide-PNA conjugates.

  • Cell Culture: Plate cells (e.g., U87MG) in a suitable medium and allow them to adhere overnight.

  • Treatment: Incubate the cells with a fluorescently labeled peptide-PNA conjugate (e.g., C9-PNA-FITC at 0.5 µM) for a defined period (e.g., 2 hours) at 37°C[8][9].

  • Washing: Wash the cells multiple times with phosphate-buffered saline (PBS) to remove non-internalized conjugates.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized conjugate.

  • Controls: Include untreated cells as a negative control and cells treated under conditions that inhibit endocytosis (e.g., at 4°C or with metabolic inhibitors like sodium azide) to elucidate the uptake mechanism[8][9].

Flow_Cytometry_Workflow A 1. Plate and Culture Cells B 2. Incubate with Fluorescent CPP-PNA A->B C 3. Wash to Remove External Conjugate B->C D 4. Detach Cells C->D E 5. Analyze by Flow Cytometry D->E F 6. Data Analysis: Mean Fluorescence Intensity E->F

Workflow for assessing cellular uptake by flow cytometry.
Protocol 2: Splice-Correction Luciferase Reporter Assay

This assay measures the antisense activity of a peptide-PNA conjugate by quantifying the restoration of a reporter gene's function.

  • Cell Line: Use a cell line (e.g., HeLa pLuc705) that stably expresses a luciferase gene interrupted by an aberrant intron, which, when spliced incorrectly, prevents the production of a functional enzyme[7].

  • Treatment: Treat the cells with varying concentrations of the peptide-PNA conjugate designed to block the aberrant splice site.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for uptake, nuclear localization, and antisense activity.

  • Cell Lysis: Lyse the cells to release the cellular contents, including any expressed luciferase.

  • Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of correctly spliced luciferase mRNA and, therefore, the antisense efficacy of the PNA conjugate.

  • Controls: Use an untreated control to measure baseline luciferase activity and a mismatch PNA sequence control to ensure sequence specificity.

Luciferase_Assay_Workflow cluster_pre Pre-mRNA cluster_post Post-Treatment Aberrant_mRNA Aberrant Splice Site (Non-functional Luciferase) Corrected_mRNA Correctly Spliced mRNA (Functional Luciferase) Aberrant_mRNA->Corrected_mRNA Promotes Correct Splicing Luminescence Measure Luminescence Corrected_mRNA->Luminescence Translation & Assay CPP_PNA Antisense CPP-PNA CPP_PNA->Aberrant_mRNA Blocks Aberrant Site

Logic of the splice-correction luciferase assay.

Conclusion

The conjugation of peptides to PNAs is a critical strategy for overcoming the barrier of cellular delivery. As the data indicates, the choice of CPP significantly impacts the efficacy of the PNA conjugate, with peptides like Transportan and certain arginine-rich peptides demonstrating high potency. The experimental workflows provided offer standardized methods for evaluating and comparing the performance of novel peptide-PNA conjugates. While a direct comparison involving "this compound" is not possible due to a lack of available data, the principles and comparative data for other peptide-PNA constructs provide a valuable framework for researchers in the field of gene therapy and drug development.

References

Validating the Specificity of MeOSuc-AAPV-pNA Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of serine proteases, particularly human neutrophil elastase (HNE), the selection of a highly specific and reliable substrate is paramount for accurate enzymatic activity assessment. This guide provides a comprehensive comparison of the chromogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) with alternative substrates. We present supporting experimental data, detailed protocols, and visualizations to facilitate informed decisions in experimental design.

Executive Summary

MeOSuc-AAPV-pNA is a widely utilized chromogenic substrate for measuring the activity of human neutrophil elastase and other related serine proteases. Its specificity is primarily conferred by the tetrapeptide sequence Ala-Ala-Pro-Val, which mimics the preferred cleavage site of HNE. Upon enzymatic cleavage C-terminal to the valine residue, the p-nitroanilide (pNA) moiety is released, resulting in a yellow product that can be quantified spectrophotometrically at approximately 405 nm. While MeOSuc-AAPV-pNA is a robust and cost-effective tool, its specificity is not absolute. This guide explores its binding characteristics in comparison to other enzymes and alternative substrates to provide a clearer understanding of its experimental utility.

Data Presentation: Comparative Enzyme Kinetics

The specificity of an enzyme substrate is best evaluated by comparing its kinetic parameters (Km, kcat, and kcat/Km) across different enzymes. A lower Km value indicates a higher binding affinity, while a higher kcat/Km value signifies greater catalytic efficiency. The following table summarizes the kinetic data for MeOSuc-AAPV-pNA with its primary target, Human Neutrophil Elastase (HNE), and two common off-target enzymes, Porcine Pancreatic Elastase (PPE) and Proteinase 3 (PR3).

Table 1: Kinetic Parameters of MeOSuc-AAPV-pNA with Various Serine Proteases

EnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
Human Neutrophil Elastase (HNE)0.178.550,0000.1 M HEPES, 0.5 M NaCl, 0.1% Brij 35, pH 7.5, 25°C[1]
Porcine Pancreatic Elastase (PPE)0.09225270,0000.2 M Tris, pH 8.0, 25°C[1]
Human Proteinase 3 (hPR3)Not explicitly foundNot explicitly found400 ± 2260 mM Tris, 80 mM NaCl, pH 8.0[2]
Murine Proteinase 3 (mPR3)Not explicitly foundNot explicitly found5464 ± 97760 mM Tris, 80 mM NaCl, pH 8.0[2]

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition, and ionic strength). The data presented is compiled from different sources and should be used for comparative purposes with this in mind.

Table 2: Comparison of MeOSuc-AAPV-pNA with Alternative HNE Substrates

SubstrateDetection MethodEnzymeKm (µM)kcat/Km (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
MeOSuc-AAPV-pNA ColorimetricHuman Leukocyte Elastase170[1]50,000[1]Cost-effective, straightforward assayLower sensitivity than fluorogenic substrates
MeOSuc-AAPV-AMCFluorogenicHuman Leukocyte Elastase362[3]Not explicitly foundHigher sensitivityRequires a fluorometer, potential for fluorescent interference
MeOSuc-AAPV-AFCFluorogenicLeukocyte Elastase130Not explicitly foundHigh sensitivityRequires a fluorometer, potential for fluorescent interference

Experimental Protocols

Protocol for Determining Kinetic Parameters of HNE with MeOSuc-AAPV-pNA

This protocol provides a standard method for measuring the kinetic parameters (Km and Vmax) of human neutrophil elastase using MeOSuc-AAPV-pNA in a 96-well microplate format.[3][4]

Materials:

  • Human Neutrophil Elastase (HNE)

  • MeOSuc-AAPV-pNA

  • Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0[3]

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in DMSO to create a 20 mM stock solution.[3]

    • Enzyme Solution: Prepare a stock solution of HNE in a suitable buffer and dilute it to the desired working concentration in Assay Buffer immediately before use.

    • Substrate Dilutions: Prepare a series of dilutions of the MeOSuc-AAPV-pNA stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.05 mM to 2 mM).

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the microplate.

    • Add 20 µL of the diluted HNE solution to each well.

    • Mix gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 20 µL of each MeOSuc-AAPV-pNA dilution to the respective wells.

    • Immediately begin measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time curve. The concentration of released p-nitroaniline can be calculated using its molar extinction coefficient (ε = 8800 M⁻¹cm⁻¹).[5]

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Mandatory Visualization

Enzymatic Cleavage of MeOSuc-AAPV-pNA sub MeOSuc-AAPV-pNA enz Human Neutrophil Elastase sub->enz Binding prod1 MeOSuc-AAPV enz->prod1 Cleavage prod2 p-nitroanilide (pNA) (Yellow Chromophore) enz->prod2 Release

Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA by HNE.

Experimental Workflow for HNE Inhibition Assay prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Add Buffer, Inhibitor, and Enzyme) prep->plate preinc Pre-incubate (Allow inhibitor-enzyme interaction) plate->preinc react Initiate Reaction (Add MeOSuc-AAPV-pNA) preinc->react measure Measure Absorbance at 405 nm (Kinetic Read) react->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: Workflow for an HNE inhibition assay.

Simplified Neutrophil Elastase Signaling Pathway inflammation Inflammatory Stimulus neutrophil Neutrophil Activation inflammation->neutrophil degranulation Degranulation neutrophil->degranulation hne_release HNE Release degranulation->hne_release ecm Extracellular Matrix (e.g., Elastin) hne_release->ecm Cleavage degradation ECM Degradation ecm->degradation tissue_damage Tissue Damage degradation->tissue_damage

Caption: Simplified signaling pathway of HNE in inflammation.

References

Navigating the Specificity Landscape: A Comparative Guide to Off-Target Analysis of MeOSuc-AAPM-PNA

Author: BenchChem Technical Support Team. Date: December 2025

Methodological Approaches to Off-Target Analysis

A thorough off-target analysis of a new chemical probe like MeOSuc-AAPM-PNA necessitates a multi-pronged approach, combining computational (in silico), biochemical (in vitro), and cell-based assays. Each methodology offers distinct advantages and limitations in identifying unintended molecular interactions.

In Silico Profiling

Computational methods provide an initial, cost-effective screening to predict potential off-targets based on structural similarity to known ligands and binding site homology of proteins.

  • Ligand-Based Virtual Screening: This approach compares the chemical structure of this compound against databases of compounds with known protein targets. Similar compounds may have similar off-target profiles.

  • Structure-Based Virtual Screening (Molecular Docking): If the three-dimensional structure of this compound is known or can be modeled, it can be computationally "docked" into the binding sites of a panel of proteins to predict binding affinities. This can help identify potential off-target enzymes or receptors.

In Vitro Profiling

Biochemical assays are essential for confirming the predictions from in silico studies and for providing quantitative data on the interactions between this compound and potential off-target proteins.

  • Broad Kinase and Protease Panels: The most direct method for identifying off-targets is to screen the compound against large, commercially available panels of purified enzymes. For this compound, screening against a comprehensive panel of proteases is critical.

  • Enzyme Inhibition/Substrate Competition Assays: For any identified "hits" from the panel screens, detailed kinetic studies should be performed to determine the potency and mechanism of interaction. This involves measuring inhibition constants (Ki) or substrate kinetics (Km, kcat) for each potential off-target enzyme.

Cell-Based Profiling

Cellular assays are crucial for understanding the effects of a compound in a more biologically relevant context, taking into account factors like cell permeability and metabolism.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of proteins in response to ligand binding. An increase in the melting temperature of a protein in the presence of this compound suggests a direct interaction.

  • Proteome Profiling (e.g., using Activity-Based Probes): This advanced mass spectrometry-based method can identify the protein targets of a compound in complex biological samples by using probes that covalently bind to the active sites of specific enzyme families.

Comparison of Off-Target Analysis Methodologies

Methodology Principle Advantages Limitations
In Silico: Ligand-Based Screening Compares chemical similarity to compounds with known targets.High-throughput, cost-effective, provides initial hypotheses.Reliant on the quality of existing databases, may miss novel interactions.
In Silico: Molecular Docking Predicts binding affinity based on 3D structural information.Provides structural insights into potential interactions.Computationally intensive, scoring functions can be inaccurate, requires protein structures.
In Vitro: Enzyme Panels Measures direct interaction with a large number of purified proteins.Provides quantitative data on potency and selectivity, considered a "gold standard" for biochemical validation.Can be expensive, may not be representative of the cellular environment, limited by panel composition.
Cell-Based: CETSA Measures target engagement by observing changes in protein thermal stability.Confirms target engagement in a cellular context, does not require modified compounds.Can be technically challenging, may not detect all interactions, indirect measure of activity.
Cell-Based: Proteome Profiling Identifies protein targets in a complex biological sample using chemical probes.Unbiased, identifies targets in their native environment, can provide information on target activity.Technically complex, requires specialized reagents and instrumentation, may not capture all binding events.

Experimental Workflow for Off-Target Analysis

A systematic approach to off-target analysis is crucial. The following workflow outlines a logical progression from initial screening to in-depth characterization.

Experimental Workflow for Off-Target Analysis of this compound cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Cellular Characterization cluster_3 Phase 4: Final Assessment in_silico In Silico Profiling (Ligand & Structure-Based) in_vitro_panel Broad In Vitro Protease Panel in_silico->in_vitro_panel Prioritize Targets dose_response Dose-Response & Kinetic Studies in_vitro_panel->dose_response Validate Hits orthogonal_assay Orthogonal Biochemical Assay dose_response->orthogonal_assay cetsa Cellular Thermal Shift Assay (CETSA) orthogonal_assay->cetsa Confirm Cellular Engagement proteome_profiling Activity-Based Proteome Profiling cetsa->proteome_profiling selectivity_profile Comprehensive Selectivity Profile proteome_profiling->selectivity_profile Integrate Data

Caption: A phased workflow for comprehensive off-target analysis.

Signaling Pathway Context

Given that the likely primary targets of this compound are proteases, its off-target effects could inadvertently modulate various signaling pathways. For instance, neutrophil elastase, the primary target of the related MeOSuc-AAPV-pNA, is involved in inflammatory processes. Unintended inhibition of other proteases could have wide-ranging cellular consequences. The diagram below illustrates a generic protease-activated signaling cascade that could be perturbed by an off-target interaction.

Generic Protease-Activated Signaling Pathway extracellular_signal Extracellular Signal receptor Cell Surface Receptor extracellular_signal->receptor pro_protease Pro-protease (Inactive) receptor->pro_protease activates active_protease Active Protease pro_protease->active_protease cleavage substrate_protein Substrate Protein active_protease->substrate_protein cleaves cleaved_protein Cleaved (Active) Protein substrate_protein->cleaved_protein downstream_signaling Downstream Signaling Cascade cleaved_protein->downstream_signaling cellular_response Cellular Response downstream_signaling->cellular_response

Caption: A simplified model of a protease-mediated signaling cascade.

References

MeOSuc-AAPM-PNA: Uncovering Performance in Cellular Applications Remains a Scientific Frontier

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and manufacturer documentation reveals a significant gap in the understanding of MeOSuc-AAPM-PNA's performance in different cell lines. While identified as a substrate for the serine protease Cathepsin G, there is a notable absence of published experimental data detailing its cellular uptake, cytotoxicity, or comparative efficacy against other substrates or inhibitors in a cellular context.

This compound is commercially available as a biochemical reagent for life science research. Its primary known function is to act as a substrate for Cathepsin G, an enzyme predominantly found in the azurophilic granules of neutrophils and involved in various physiological and pathological processes, including inflammation and immune responses. However, for researchers, scientists, and drug development professionals, the utility of such a molecule is greatly dependent on its performance characteristics within a biological system, specifically within cells.

Currently, key performance indicators for this compound in cell-based assays are not publicly documented. This includes critical data on:

  • Cellular Permeability and Uptake: The efficiency with which this compound crosses the cell membrane in various cell lines is unknown. Understanding the mechanism of uptake, whether through passive diffusion or active transport, is fundamental for its application in intracellular studies.

  • Cytotoxicity: There is no available data on the potential toxic effects of this compound on different cell lines at various concentrations. This information is essential for designing valid experiments and interpreting results accurately.

  • Substrate Efficacy in a Cellular Environment: While it is a substrate for purified Cathepsin G, its performance within the complex intracellular milieu, where it may be subject to competing enzymes or other factors, has not been characterized.

  • Comparative Performance: No studies have been found that compare the performance of this compound to other commercially available Cathepsin G substrates or inhibitors in cell-based assays.

The absence of this critical information prevents the creation of a detailed comparison guide for researchers. To facilitate the use of this compound in cellular research and drug development, future studies would need to address these knowledge gaps.

Hypothetical Experimental Workflow for Characterizing this compound in Cell Lines

Should such research be undertaken, a typical experimental workflow to characterize the performance of this compound would involve several key stages. The following diagram illustrates a logical progression for these experiments.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Uptake and Activity cluster_2 Phase 3: Comparative Analysis A Determine Optimal Concentration Range (Cell-Free Cathepsin G Assay) B Assess Cytotoxicity (e.g., MTT, LDH assays) in Multiple Cell Lines A->B Establish non-toxic working concentrations C Quantify Cellular Uptake (e.g., Fluorescence Microscopy, Flow Cytometry with labeled PNA) B->C Select cell lines and concentrations for uptake studies D Measure Intracellular Cathepsin G Activity using this compound C->D Correlate uptake with intracellular activity E Compare Performance with Alternative Cathepsin G Substrates D->E Benchmark against existing tools F Evaluate in Disease-Relevant Cell Models E->F Validate utility in a biological context

Caption: A potential workflow for evaluating this compound performance.

Future Outlook

The development of a comprehensive performance profile for this compound in various cell lines would be of significant value to the scientific community. Such data would enable researchers to make informed decisions about its suitability for their specific experimental needs and would pave the way for its potential application in high-throughput screening and drug discovery programs targeting Cathepsin G. Until such studies are published, the use of this compound in cell-based applications will require individual researchers to perform extensive preliminary validation.

Navigating the Cellular Maze: A Comparative Guide to Peptide Nucleic Acid (PNA) Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification: The term "MeOSuc-AAPM-PNA" as a Peptide Nucleic Acid (PNA) delivery system appears to be based on a misunderstanding. Extensive research indicates that molecules with similar nomenclature, such as MeOSuc-AAPV-pNA, are chromogenic substrates used in enzyme activity assays, specifically for proteases like neutrophil elastase. In these molecules, "pNA" refers to p-nitroanilide, a reporter molecule, not Peptide Nucleic Acid. This guide, therefore, addresses the broader and highly relevant challenge of PNA delivery by comparing established and effective delivery platforms for researchers, scientists, and drug development professionals.

Peptide Nucleic Acids (PNAs) represent a powerful class of synthetic DNA mimics with a neutral polyamide backbone, granting them exceptional stability against enzymatic degradation and high binding affinity to target DNA and RNA sequences. However, this neutral charge and large molecular size severely hamper their ability to cross cell membranes, a critical barrier to their therapeutic application. To overcome this, various delivery strategies have been developed. This guide provides a comparative analysis of three prominent PNA delivery systems: Cell-Penetrating Peptide (CPP) Conjugation , Polymeric Nanoparticle Encapsulation , and Liposomal Formulations .

Comparative Performance of PNA Delivery Systems

The efficacy of a PNA delivery system is determined by several key performance indicators, including delivery efficiency, cellular uptake, stability of the complex, and the ultimate therapeutic or biological effect. The following table summarizes quantitative data from various studies to offer a comparative overview.

Delivery SystemTypical PNA ConcentrationCellular Uptake EfficiencyEndosomal EscapeSerum StabilityKey AdvantagesKey Limitations
CPP Conjugates 0.5 - 10 µMHighModerate to LowHigh (PNA is stable)High uptake efficiency, direct covalent linkage, relatively simple synthesis.[1][2]Potential for cytotoxicity, endosomal entrapment can limit cytosolic delivery, uptake can be cell-type dependent.[3][4]
Polymeric Nanoparticles 100 - 500 nMModerate to HighCan be enhanced with functionalizationHighProtects PNA from degradation, potential for targeted delivery, sustained release.[5][6]Complex formulation, potential for toxicity of polymers, particle size and charge must be optimized.
Liposomal Formulations 0.5 - 4 µMModerateCan be enhanced with fusogenic lipidsModerate to HighBiocompatible, can encapsulate both hydrophilic and hydrophobic molecules, surface can be modified for targeting.[3]Lower encapsulation efficiency for neutral PNAs, potential for leakage, can be cleared by the reticuloendothelial system.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate PNA delivery systems.

Cellular Uptake Analysis by Flow Cytometry

This protocol quantifies the percentage of cells that have internalized fluorescently labeled PNA and the intensity of the fluorescence.

  • Cell Culture: Seed target cells (e.g., HeLa, K562) in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Preparation of PNA Complexes: Prepare complexes of fluorescently labeled PNA (e.g., with fluorescein) with the delivery system (CPP conjugate, nanoparticles, or liposomes) at the desired concentrations in serum-free media.

  • Incubation: Remove the culture medium from the cells and replace it with the PNA complex solution. Incubate for a specified period (e.g., 4 hours) at 37°C.

  • Cell Processing: Wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular PNA complexes. Detach the cells using trypsin-EDTA.

  • Flow Cytometry: Resuspend the cells in PBS containing 1% bovine serum albumin. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

Confocal Microscopy for Intracellular Localization

This method visualizes the subcellular distribution of the delivered PNA, helping to determine if it has escaped endosomes.

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Incubation with PNA: Treat the cells with fluorescently labeled PNA complexes as described above.

  • Staining: After incubation, wash the cells with PBS. To visualize endosomes, incubate the cells with a marker such as LysoTracker Red for 30-60 minutes. To visualize the nucleus, stain with DAPI.

  • Imaging: Mount the coverslips on microscope slides and observe under a confocal microscope. Co-localization of the PNA fluorescence with the endosomal marker will appear as yellow/orange in merged images, indicating endosomal entrapment. PNA fluorescence in the cytoplasm or nucleus indicates successful delivery.

Antisense/Antigene Activity Assay (e.g., Luciferase Reporter Assay)

This functional assay measures the biological activity of the delivered PNA.

  • Cell Transfection: Co-transfect cells with a reporter plasmid (e.g., pGL3) containing the target sequence for the PNA upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • PNA Delivery: After 24 hours, treat the transfected cells with the PNA delivery systems.

  • Lysis and Measurement: After 24-48 hours of PNA treatment, lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Analysis: A decrease in the target luciferase signal (normalized to the control) indicates successful antisense or antigene activity of the delivered PNA.

Visualizing the Pathways and Processes

Diagrams created using Graphviz help to illustrate complex biological pathways and experimental workflows.

PNA_Delivery_Workflow cluster_prep Preparation cluster_delivery Cellular Delivery & Analysis cluster_function Functional Assay PNA Fluorescently-labeled PNA Complex PNA-Vehicle Complex PNA->Complex Delivery Delivery Vehicle (CPP, Nanoparticle, Liposome) Delivery->Complex Incubate Incubation (37°C, 4h) Complex->Incubate Reporter Reporter Gene Assay (e.g., Luciferase) Complex->Reporter Cells Target Cells Cells->Incubate Wash Wash & Harvest Incubate->Wash Flow Flow Cytometry (Uptake Quantification) Wash->Flow Microscopy Confocal Microscopy (Localization) Wash->Microscopy

Caption: Experimental workflow for evaluating PNA delivery systems.

PNA_Signaling_Pathway PNA_Complex PNA Delivery Complex (e.g., CPP-PNA) Cell_Membrane Cell Membrane PNA_Complex->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Target mRNA Cytoplasm->mRNA Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Translation_Block Translation Blockage (Antisense) mRNA->Translation_Block PNA Binding dsDNA Target dsDNA Nucleus->dsDNA Transcription_Block Transcription Blockage (Antigene) dsDNA->Transcription_Block PNA Binding

Caption: Cellular uptake and mechanism of action for PNA.

References

In-depth Analysis of MeOSuc-AAPM-PNA: Data Unavailable in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of public scientific databases, chemical registries, and academic journals, it has been determined that there is no available scientific literature, experimental data, or detailed information regarding the long-term effects of a compound identified as "MeOSuc-AAPM-PNA." The name does not correspond to any registered or published molecule for which biological data has been released.

A product listing for "this compound" was found on a single biochemical vendor website, providing a chemical formula and a CAS number. However, further investigation into these identifiers did not yield any associated scientific studies, safety data, or mechanism of action. This suggests that "this compound" may be an internal product code, a highly novel and unpublished compound, or a misnomer.

Given the absence of foundational data, it is not possible to provide the requested comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams specific to this compound.

A General Comparison of Modified Peptide Nucleic Acids (PNAs)

While information on this compound is unavailable, the "PNA" component of the name likely refers to Peptide Nucleic Acid . PNAs are synthetic DNA mimics with a neutral peptide-like backbone instead of the negatively charged sugar-phosphate backbone of DNA and RNA.[1][2][3] This fundamental difference grants them unique properties, such as high binding affinity to complementary nucleic acid strands and strong resistance to degradation by nucleases and proteases.[3][4]

However, the neutral backbone also presents challenges, primarily poor water solubility and inefficient cellular uptake, which are significant hurdles for therapeutic applications.[4][5] To overcome these limitations, researchers have developed numerous chemical modifications to the basic PNA structure. These modifications aim to enhance solubility, improve cell penetration, and increase target-binding specificity. A comparison of common PNA modification strategies is presented below as an alternative guide for researchers in the field.

Table 1: Comparison of Common PNA Modification Strategies
Modification StrategyPrimary Goal(s)AdvantagesDisadvantages/Limitations
Conjugation with Cell-Penetrating Peptides (CPPs) Enhance cellular uptakeSignificantly improves intracellular delivery of PNA.[6][7]Can be cell-type dependent; risk of endosomal entrapment; potential for toxicity.[6][8]
Cationic Backbone Modifications (e.g., Guanidinium) Enhance cellular uptake and solubilityImproves electrostatic interactions with cell membranes; increases water solubility.[1]Can alter binding specificity; potential for off-target effects.
Gamma (γ) Modifications (e.g., mini-PEG) Improve solubility, binding affinity, and pharmacokineticsEnhances water solubility and can improve triplex formation for gene editing applications.[6][9]Synthesis can be complex; may alter the precise geometry of DNA/RNA binding.
Conjugation with Lipids / Lipophilic Groups Enhance cellular uptakePromotes uptake across the cell membrane and can aid in endosomal escape.[1]Can lead to aggregation; may affect biodistribution and toxicity profiles.

Key Experimental Protocols for Assessing Modified PNAs

Evaluating the long-term effects and performance of any novel PNA requires a series of standardized experiments. Below are generalized protocols for key assays.

Cellular Uptake and Subcellular Localization Assay
  • Objective: To quantify the efficiency of PNA entry into cells and determine its location (e.g., cytoplasm, nucleus).

  • Methodology:

    • Synthesize the PNA with a fluorescent label (e.g., FITC, Cy5).

    • Incubate cultured cells (e.g., HeLa, A549) with the fluorescently-labeled PNA at various concentrations and time points.

    • Wash cells thoroughly to remove non-internalized PNA.

    • Analyze cellular fluorescence using flow cytometry to quantify uptake efficiency.

    • Image cells using confocal microscopy to determine subcellular localization. Co-stain with nuclear (e.g., DAPI) and endosomal (e.g., LysoTracker) markers to assess endosomal entrapment.

In Vitro Stability Assay
  • Objective: To assess the resistance of the modified PNA to enzymatic degradation.

  • Methodology:

    • Incubate the PNA oligomer in relevant biological fluids, such as human serum or cell lysate, at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Analyze the integrity of the PNA at each time point using High-Performance Liquid Chromatography (HPLC) or gel electrophoresis.

    • Calculate the half-life of the PNA by quantifying the amount of intact PNA over time.

Target Engagement & Efficacy (Antisense Model)
  • Objective: To measure the ability of the PNA to bind to its target mRNA and inhibit protein expression.

  • Methodology:

    • Select a target gene and design a PNA sequence complementary to its mRNA.

    • Treat cells with the antisense PNA.

    • After a suitable incubation period (e.g., 24-72 hours), harvest the cells.

    • Measure target mRNA levels using quantitative real-time PCR (qRT-PCR) to assess transcript knockdown.

    • Measure target protein levels using Western Blot or ELISA to assess the functional outcome of mRNA knockdown.

Visualizing PNA Mechanisms and Workflows

Diagrams created using Graphviz help to clarify complex biological processes and experimental designs.

PNA_Antisense_Mechanism cluster_cell cluster_cytoplasm PNA Modified PNA (e.g., CPP-PNA) Membrane Cell Membrane PNA->Membrane 1. Cellular Uptake Endosome Endosome Membrane->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm 2. Endosomal Escape PNA_cyto Free PNA mRNA Target mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Target Protein (Synthesis Blocked) Ribosome->Protein PNA_cyto->mRNA PNA_cyto->Ribosome Steric Hindrance

Caption: General mechanism of action for an antisense Peptide Nucleic Acid (PNA).

PNA_Evaluation_Workflow Synthesis 1. PNA Synthesis & Modification Uptake 2. Cellular Uptake Assay (Flow Cytometry, Confocal Microscopy) Synthesis->Uptake Stability 3. Stability Assay (Serum, Lysate) Synthesis->Stability Efficacy 4. Efficacy Assay (qRT-PCR, Western Blot) Uptake->Efficacy Data 6. Data Analysis & Comparison Uptake->Data Stability->Efficacy Stability->Data Toxicity 5. Cytotoxicity Assay (e.g., MTT, LDH) Efficacy->Toxicity Efficacy->Data Toxicity->Data

Caption: Standard experimental workflow for evaluating a modified PNA.

References

A Head-to-Head Battle for miRNA Inhibition: PNA-Based Inhibitors Versus Antagomirs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of microRNA (miRNA) therapeutics, the choice of an effective inhibitory molecule is paramount. This guide provides a comprehensive comparison of two leading classes of miRNA inhibitors: Peptide Nucleic Acid (PNA)-based inhibitors and antagomirs. By examining their mechanisms of action, performance data from preclinical studies, and key experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific research and development needs.

Introduction to miRNA Inhibition

MicroRNAs are small non-coding RNAs that play a crucial role in regulating gene expression by binding to messenger RNA (mRNA), leading to translational repression or degradation. Dysregulation of miRNA expression is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases, making them attractive therapeutic targets. The goal of miRNA inhibition is to specifically block the function of a disease-associated miRNA, thereby restoring the normal expression of its target genes. Two of the most potent and widely studied classes of miRNA inhibitors are PNA-based inhibitors and antagomirs.

Mechanism of Action: A Tale of Two Strategies

PNA-based inhibitors and antagomirs employ distinct strategies to silence miRNA activity.

PNA-Based Inhibitors: The Steric Blockers

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide backbone.[1] This unique structure confers high binding affinity and specificity to complementary nucleic acid sequences, along with exceptional resistance to enzymatic degradation by nucleases and proteases.[2] PNA-based miRNA inhibitors function primarily through a steric hindrance mechanism. By binding with high affinity to the mature miRNA, they physically block the miRNA from incorporating into the RNA-induced silencing complex (RISC) or from binding to its target mRNA.[3] This prevents the miRNA from exerting its regulatory function.

PNA_Mechanism cluster_0 PNA-based Inhibition miRNA Mature miRNA RISC RISC miRNA->RISC Blocked PNA_Inhibitor PNA Inhibitor PNA_Inhibitor->miRNA High-affinity binding mRNA Target mRNA RISC->mRNA Inhibition prevented

Mechanism of PNA-based miRNA inhibition.

Antagomirs: The Degradation Inducers

Antagomirs are chemically modified, single-stranded RNA oligonucleotides that are complementary to a specific mature miRNA.[4] These modifications, which often include 2'-O-methylation, phosphorothioate linkages, and a 3'-cholesterol conjugation, enhance their stability, cellular uptake, and binding affinity.[4] The primary mechanism of action for antagomirs is the degradation or sequestration of the target miRNA. Upon binding to the miRNA, the antagomir-miRNA duplex can be recognized and degraded by cellular machinery. Additionally, the high-affinity binding can sequester the miRNA, preventing its association with the RISC complex.

Antagomir_Mechanism cluster_1 Antagomir-based Inhibition miRNA Mature miRNA Degradation Degradation/Sequestration miRNA->Degradation Induces Antagomir Antagomir Antagomir->miRNA Complementary binding

Mechanism of antagomir-based miRNA inhibition.

Performance Comparison: A Data-Driven Overview

Table 1: In Vitro Performance of PNA-Based Inhibitors and Antagomirs

ParameterPNA-Based Inhibitor (Example)Antagomir (Example)Citation
Target miRNA miR-155miR-22-3p[3][5]
Cell Line SUDHL-5 (human lymphoma)Ovine myoblasts[3][5]
Concentration 2.5 nmol equivalent500 nM[3][5]
% miRNA Inhibition ~72% reduction in miR-155 levelsDownregulated miR-22-3p expression[3][5]
Effect on Target 2-fold increase in FOXO3A mRNAUpregulated ACVR2A mRNA[3][5]

Table 2: In Vivo Performance of PNA-Based Inhibitors and Antagomirs

ParameterPNA-Based Inhibitor (Example)Antagomir (Example)Citation
Target miRNA miR-155miR-103/107[3][6]
Animal Model Xenograft mouse model (lymphoma)C57BL/6J mice[3][6]
Dose & Administration Systemic delivery of PLGA NPs containing PNANot specified[3][6]
% miRNA Inhibition Reduced miR-155 levels in tumors~70% reduction in heart, >95% in liver[3][6]
Therapeutic Outcome Reduced tumor growthImpaired cardiac function in healthy mice[3][6]

Note: The data presented is from separate studies and not from a direct head-to-head comparison. The efficacy of each inhibitor is highly dependent on the specific sequence, chemical modifications, delivery method, and experimental model.

Experimental Protocols: A Guide to Evaluation

Evaluating the efficacy of miRNA inhibitors requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Experimental_Workflow Start Design & Synthesize PNA Inhibitor / Antagomir In_Vitro In Vitro Evaluation Start->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Promising results Luciferase Luciferase Reporter Assay (Target Validation) In_Vitro->Luciferase qRT_PCR_miRNA qRT-PCR (miRNA Expression) In_Vitro->qRT_PCR_miRNA qRT_PCR_mRNA qRT-PCR (Target mRNA Expression) In_Vitro->qRT_PCR_mRNA Western_Blot Western Blot (Target Protein Expression) In_Vitro->Western_Blot Animal_Model Treat Animal Model In_Vivo->Animal_Model Efficacy_Analysis Analyze Therapeutic Efficacy (e.g., tumor size, phenotype) Animal_Model->Efficacy_Analysis Toxicity_Analysis Analyze Toxicity Animal_Model->Toxicity_Analysis End Comparative Analysis Efficacy_Analysis->End Toxicity_Analysis->End

General experimental workflow for comparing miRNA inhibitors.
Luciferase Reporter Assay for Target Validation

This assay confirms that the miRNA inhibitor can effectively de-repress the translation of a target mRNA.[7][8]

  • Principle: A reporter plasmid is constructed containing a luciferase gene followed by the 3' UTR of the target mRNA, which includes the miRNA binding site. Cells are co-transfected with this reporter plasmid and either the PNA inhibitor or the antagomir. If the inhibitor is effective, it will block the endogenous miRNA, leading to increased luciferase expression and a stronger light signal.

  • Protocol:

    • Construct Preparation: Clone the 3' UTR of the target gene downstream of the luciferase gene in a suitable reporter vector.

    • Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with the reporter plasmid and the miRNA inhibitor (PNA or antagomir) using a suitable transfection reagent. Include appropriate controls (e.g., a scrambled sequence inhibitor).

    • Incubation: Incubate the cells for 24-48 hours.

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a commercial luciferase assay kit.

    • Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase). Compare the luciferase activity in cells treated with the inhibitor to the control-treated cells.

Quantitative Real-Time PCR (qRT-PCR) for miRNA and mRNA Expression

qRT-PCR is used to quantify the levels of the target miRNA and its downstream target mRNA following inhibitor treatment.[9][10]

  • Principle: This technique measures the amount of a specific RNA molecule in a sample. For miRNA expression, a specific reverse transcription step is required due to the small size of miRNAs. For mRNA expression, standard reverse transcription is used.

  • Protocol:

    • Cell Treatment: Treat cultured cells with the PNA inhibitor or antagomir at various concentrations and time points.

    • RNA Extraction: Isolate total RNA from the treated cells.

    • Reverse Transcription (RT):

      • For miRNA: Use a specific stem-loop RT primer for the target miRNA to generate cDNA.

      • For mRNA: Use random primers or oligo(dT) primers to generate cDNA.

    • qPCR: Perform real-time PCR using specific primers for the target miRNA or mRNA and a suitable fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).

    • Data Analysis: Normalize the expression of the target miRNA to a small nuclear RNA (e.g., U6) and the target mRNA to a housekeeping gene (e.g., GAPDH). Calculate the fold change in expression compared to control-treated cells using the ΔΔCt method.

Western Blot for Target Protein Expression

Western blotting is used to assess the protein levels of the miRNA target, providing a direct measure of the functional consequence of miRNA inhibition.[11][12]

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects a specific protein using an antibody.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with the miRNA inhibitor and lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH). Compare the protein levels in inhibitor-treated cells to control-treated cells.

Signaling Pathway Example: Inhibition of miR-21 in Cancer

miR-21 is a well-known oncomiR that is overexpressed in many cancers. It promotes tumor growth and inhibits apoptosis by targeting several tumor suppressor genes, including PTEN. The inhibition of miR-21 can restore PTEN expression, which in turn inhibits the pro-survival PI3K/Akt signaling pathway.

miR21_Pathway miR21_Inhibitor PNA Inhibitor or Antagomir (anti-miR-21) miR21 miR-21 miR21_Inhibitor->miR21 Inhibits PTEN_mRNA PTEN mRNA miR21->PTEN_mRNA Inhibits Translation PTEN_Protein PTEN Protein PTEN_mRNA->PTEN_Protein PI3K PI3K PTEN_Protein->PI3K Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Inhibition of the miR-21 signaling pathway.

Conclusion

Both PNA-based inhibitors and antagomirs represent powerful tools for miRNA inhibition, each with its own set of advantages. PNAs offer exceptional stability and high binding affinity, acting as potent steric blockers. Antagomirs, with their extensive chemical modifications, are highly effective at promoting miRNA degradation and have been widely used in vivo. The choice between these two platforms will depend on the specific research question, the target miRNA and tissue, and the desired duration of the inhibitory effect. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these promising therapeutic agents. As research in this field continues to advance, a deeper understanding of the nuances of each inhibitor class will be crucial for the successful translation of miRNA-targeted therapies from the laboratory to the clinic.

References

A Comparative Analysis of PNA-Based Gene Editing and Current Gene Therapies for β-Thalassemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the evolving landscape of β-thalassemia treatments, this guide offers a comparative analysis of a novel Peptide Nucleic Acid (PNA)-based in vivo gene editing platform against established ex vivo gene therapies, including those utilizing CRISPR/Cas9 and lentiviral vectors. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative performance, experimental methodologies, and underlying mechanisms of these innovative therapeutic strategies.

This comparison focuses on a preclinical PNA-based gene editing approach targeting the correction of the β-globin gene mutation and benchmarks it against the clinically approved or late-stage clinical trial therapies: Exagamglogene autotemcel (exa-cel), a CRISPR/Cas9-based therapy, and Betibeglogene autotemcel (beti-cel), a lentiviral-based gene addition therapy.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the PNA-based in vivo gene editing approach and the ex vivo CRISPR/Cas9 and lentiviral vector-based therapies for β-thalassemia. Data for the PNA-based therapy is derived from preclinical mouse models, while the data for CRISPR/Cas9 and lentiviral therapies are from human clinical trials.

FeaturePNA-Based In Vivo Gene Editing (Preclinical)CRISPR/Cas9 (Exa-cel - Clinical Trial)Lentiviral Gene Therapy (Beti-cel - Clinical Trial)
Therapeutic Strategy In vivo correction of the HBB gene mutation.Ex vivo editing of the BCL11A erythroid enhancer to induce fetal hemoglobin (HbF).Ex vivo addition of a functional HBB gene.
Delivery Method Intravenous injection of nanoparticles containing PNA and donor DNA.Autologous CD34+ hematopoietic stem and progenitor cells (HSPCs) edited ex vivo and reinfused after myeloablative conditioning.Autologous CD34+ cells transduced ex vivo with a lentiviral vector and reinfused after myeloablative conditioning.
Efficacy Endpoint Correction of anemia, normalized hemoglobin levels, and reduced splenomegaly in mice.[1][2][3][4]Transfusion independence in patients.[5][6][7][8]Transfusion independence in patients.[9][10][11]
Gene Correction/Editing Efficiency Up to 7% β-globin gene correction in hematopoietic stem cells (HSCs).[4]High levels of allelic editing in bone marrow and blood (approx. 80% of alleles modified in CD34+ cells).[8]Vector copy number (VCN) dependent; higher VCN correlates with better outcomes.
Hemoglobin Levels Sustained elevation of blood hemoglobin levels into the normal range in mice.[4]Mean total hemoglobin levels of 13.1 g/dL, with mean HbF levels of 11.9 g/dL in patients who achieved transfusion independence.[5]Stable gene therapy-derived hemoglobin production in patients achieving transfusion independence.[11]
Off-Target Effects Reported to have extremely low off-target effects.[1][4]No evidence of off-target editing reported in clinical trials.[8]Potential for insertional mutagenesis, though no malignancies have been reported in β-thalassemia trials.[11]
Safety Profile Minimally invasive approach with no myeloablative conditioning in preclinical models.[2]Adverse events are primarily related to the myeloablative conditioning regimen (e.g., febrile neutropenia).[6]Adverse events are mainly associated with the myeloablative conditioning regimen. Long-term monitoring for insertional oncogenesis is ongoing.[11][12]

Signaling Pathways and Mechanisms of Action

The therapeutic effect of each modality is achieved through distinct molecular pathways. Understanding these differences is crucial for evaluating their potential and limitations.

PNA-Mediated Gene Editing

PNA-based gene editing is a non-enzymatic approach that relies on the cell's endogenous DNA repair mechanisms.[13][14] A triplex-forming PNA molecule invades the double-stranded DNA at the target site, creating a displaced DNA strand (a P-loop).[15] This unusual DNA structure is recognized by the cell's repair machinery, including the Nucleotide Excision Repair (NER) pathway.[13][14] In the presence of a co-delivered donor DNA template, this process can lead to Homology Directed Repair (HDR), resulting in the precise correction of the gene mutation.[1][2]

PNA_Pathway cluster_delivery In Vivo Delivery cluster_cell Target Cell (Hematopoietic Stem Cell) Nanoparticle Nanoparticle PNA_DonorDNA PNA + Donor DNA DNA_Target Genomic DNA (HBB gene) PNA_DonorDNA->DNA_Target Cellular Uptake Triplex PNA-DNA-PNA Triplex Formation DNA_Target->Triplex PNA Strand Invasion P_Loop P-Loop Structure Triplex->P_Loop NER_HDR Nucleotide Excision Repair (NER) & Homology Directed Repair (HDR) P_Loop->NER_HDR Recruitment of DNA Repair Machinery Corrected_Gene Corrected HBB Gene NER_HDR->Corrected_Gene Incorporation of Donor DNA

Mechanism of PNA-mediated in vivo gene editing.
CRISPR/Cas9-Mediated Gene Editing

The CRISPR/Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence.[16] The Cas9 enzyme then creates a double-strand break (DSB) in the DNA.[17][18] In the case of exa-cel, the DSB is introduced in the erythroid enhancer of the BCL11A gene, a repressor of fetal hemoglobin.[5] The cell's primary repair mechanism for such breaks is the error-prone Non-Homologous End Joining (NHEJ) pathway, which often results in small insertions or deletions (indels).[19][20] These indels disrupt the enhancer, leading to the downregulation of BCL11A expression and subsequent reactivation of fetal hemoglobin production.[8]

CRISPR_Pathway CRISPR_Cas9 CRISPR/Cas9-gRNA Ribonucleoprotein BCL11A_Enhancer BCL11A Enhancer in HSPC DNA CRISPR_Cas9->BCL11A_Enhancer Target Recognition DSB Double-Strand Break (DSB) BCL11A_Enhancer->DSB Cas9 Cleavage NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ DNA Repair Indels Insertions/Deletions (Indels) NHEJ->Indels Enhancer Disruption BCL11A_Down BCL11A Downregulation Indels->BCL11A_Down HbF_Up Fetal Hemoglobin (HbF) Reactivation BCL11A_Down->HbF_Up

Mechanism of CRISPR/Cas9-mediated gene editing for β-thalassemia.
Lentiviral Vector-Mediated Gene Addition

This approach does not edit the existing faulty gene but rather introduces a new, functional copy of the β-globin gene (HBB) into the patient's hematopoietic stem cells.[9] A lentiviral vector, a disabled virus, is used to deliver the therapeutic gene.[21] The vector integrates the new gene into the host cell's genome.[9] When the modified stem cells differentiate into red blood cells, they can produce functional adult hemoglobin (HbA).

Lentiviral_Pathway Lentiviral_Vector Lentiviral Vector (carrying functional HBB gene) HSPC Hematopoietic Stem Cell (HSPC) Lentiviral_Vector->HSPC Infection Transduction Transduction HSPC->Transduction Integration Genomic Integration of HBB gene Transduction->Integration Erythroid_Diff Erythroid Differentiation Integration->Erythroid_Diff HbA_Production Functional Adult Hemoglobin (HbA) Production Erythroid_Diff->HbA_Production

Mechanism of lentiviral vector-mediated gene addition.

Experimental Protocols

The methodologies for these gene therapies differ significantly, primarily in their in vivo versus ex vivo nature.

PNA-Based In Vivo Gene Editing (Preclinical Mouse Model)
  • Preparation of the Therapeutic Agent: Triplex-forming PNAs and a donor DNA sequence are encapsulated within biocompatible nanoparticles.[2]

  • Administration: The nanoparticle formulation is administered to β-thalassemic mice via intravenous injection.[2][4]

  • In Vivo Gene Correction: The nanoparticles deliver the PNA and donor DNA to hematopoietic stem cells in vivo, where gene correction occurs.[1]

  • Monitoring: The therapeutic effect is monitored by measuring hemoglobin levels, reticulocyte counts, and spleen size. The efficiency of gene correction is determined by analyzing the DNA from hematopoietic stem cells.[4]

PNA_Workflow Preparation Preparation of PNA-donor DNA Nanoparticles Administration Intravenous Injection into β-thalassemic Mouse Preparation->Administration InVivo_Editing In Vivo Gene Editing of Hematopoietic Stem Cells Administration->InVivo_Editing Analysis Analysis of Therapeutic Effect (Hemoglobin, Spleen Size) & Gene Correction Efficiency InVivo_Editing->Analysis

Experimental workflow for PNA-based in vivo gene editing.
CRISPR/Cas9 and Lentiviral Ex Vivo Gene Therapy (Clinical Protocol)

  • HSPC Collection: Hematopoietic stem and progenitor cells (HSPCs) are collected from the patient's peripheral blood after mobilization with specific drugs.[22]

  • Ex Vivo Gene Modification:

    • CRISPR/Cas9: The collected HSPCs are electroporated with the CRISPR/Cas9 ribonucleoprotein complex to edit the BCL11A enhancer.[8]

    • Lentiviral Vector: The HSPCs are transduced with a lentiviral vector carrying the functional β-globin gene.[21][23]

  • Quality Control: The modified cells undergo rigorous testing to ensure viability, purity, and the desired genetic modification.[22]

  • Myeloablative Conditioning: The patient receives high-dose chemotherapy to eliminate the existing bone marrow, creating space for the modified cells to engraft.[22]

  • Cell Infusion: The gene-modified HSPCs are infused back into the patient.[21]

  • Engraftment and Monitoring: The patient is closely monitored for engraftment of the new cells, recovery of blood counts, and long-term therapeutic effects and safety.[6][12]

ExVivo_Workflow cluster_patient Patient cluster_lab Laboratory Mobilization Mobilization of HSPCs Apheresis Apheresis (HSPC Collection) Mobilization->Apheresis Gene_Modification Ex Vivo Gene Modification (CRISPR/Cas9 or Lentivirus) Apheresis->Gene_Modification Conditioning Myeloablative Conditioning Infusion Infusion of Modified HSPCs Conditioning->Infusion Monitoring Long-term Monitoring Infusion->Monitoring QC Quality Control Gene_Modification->QC QC->Infusion

Experimental workflow for ex vivo gene therapies.

Conclusion

PNA-based in vivo gene editing represents a promising future direction for the treatment of β-thalassemia, potentially offering a less invasive alternative to current ex vivo approaches by eliminating the need for myeloablative conditioning. While still in the preclinical stage, the high specificity and low off-target activity observed in mouse models are encouraging. In contrast, CRISPR/Cas9 and lentiviral-based therapies have already demonstrated significant clinical benefit, with many patients achieving transfusion independence. The long-term safety and durability of all these approaches will continue to be a key area of investigation as the field of gene therapy for β-thalassemia advances. This guide provides a foundational comparison to aid in the ongoing evaluation and development of these transformative treatments.

References

Safety Operating Guide

Safe Disposal of MeOSuc-AAPM-PNA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals handling MeOSuc-AAPM-PNA (N-Methoxysuccinyl-Ala-Ala-Pro-Met-p-nitroanilide), a substrate used in cathepsin G activity assays, ensuring its proper disposal is crucial for laboratory safety and environmental protection.[1][2] This guide provides a clear, step-by-step process for the safe disposal of this compound, based on established safety data.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. Understanding these characteristics is the first step in safe handling and disposal.

PropertyValue
CAS Number70967-91-8
Molecular FormulaC27H38N6O9S
Molecular Weight622.69 g/mol
Storage Conditions-20°C

Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] Discharging this chemical into sewer systems or the environment must be strictly avoided.[3]

Workflow for Disposal of this compound

cluster_prep Preparation cluster_collection Collection of Waste cluster_storage Temporary Storage cluster_disposal Final Disposal prep1 Wear appropriate PPE: - Chemical impermeable gloves - Safety glasses - Lab coat prep2 Work in a well-ventilated area collect1 Collect waste this compound and contaminated materials (e.g., pipette tips, tubes) prep2->collect1 Start Collection collect2 Place in a suitable, closed, and clearly labeled container collect1->collect2 storage1 Store container in a dry, cool, and well-ventilated place collect2->storage1 Store Securely storage2 Keep away from foodstuffs and incompatible materials disp1 Arrange for disposal by a licensed chemical waste contractor storage2->disp1 Ready for Disposal disp2 Provide Safety Data Sheet to the contractor disp1->disp2 disp3 Method: Controlled incineration or chemical destruction plant disp2->disp3

A step-by-step workflow for the safe disposal of this compound.

Handling of Spills and Contaminated Materials

In the event of a spill, it is important to prevent the chemical from entering drains.[3] Spilled material should be collected and placed in a suitable, closed container for disposal.[3] All sources of ignition should be removed, and spark-proof tools should be used during cleanup.[3]

Contaminated clothing should be removed immediately, and the affected skin should be washed with soap and plenty of water.[3]

Packaging that has contained this compound should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[3]

First-Aid Measures

In case of accidental exposure to this compound, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Regulatory Information

It is important to note that this compound is not listed in the following chemical inventories:

  • European Inventory of Existing Commercial Chemical Substances (EINECS)[3]

  • United States Toxic Substances Control Act (TSCA) Inventory[3]

  • China Catalog of Hazardous chemicals 2015[3]

  • New Zealand Inventory of Chemicals (NZIoC)[3]

  • Philippines Inventory of Chemicals and Chemical Substances (PICCS)[3]

  • Vietnam National Chemical Inventory[3]

  • Chinese Chemical Inventory of Existing Chemical Substances (China IECSC)[3]

  • Korea Existing Chemicals List (KECL)[3]

Disposal must be carried out in accordance with all applicable local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling MeOSuc-AAPM-PNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn at all times to protect against splashes or airborne powder.
Hand Protection Chemical-resistant glovesNitrile gloves are required. Double-gloving is recommended, especially when handling the solid compound or concentrated solutions.[1][2]
Body Protection Lab CoatA standard laboratory coat is mandatory to protect skin and clothing from contamination.[1][3]
Respiratory Protection Fume HoodAlways handle the solid (lyophilized powder) form of MeOSuc-AAPM-PNA and prepare solutions within a certified chemical fume hood to prevent inhalation of aerosolized particles.[1]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is critical for personnel safety and to maintain the integrity of the compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, thoroughly review the available safety information for similar compounds. Ensure the designated workspace, typically a chemical fume hood, is clean and uncluttered.[3]

  • Donning PPE: Put on all required PPE as detailed in the table above.[3]

  • Weighing: If working with the lyophilized powder, carefully weigh the required amount within the fume hood to minimize the generation of dust.

  • Reconstitution: When preparing a solution, add the solvent (e.g., DMSO) slowly to the vial containing the powder.[4] Keep the vial capped and mix by gentle vortexing or inversion until fully dissolved.

  • Use in Assays: When using the this compound solution, exercise caution to avoid splashes and aerosols.

  • Clean-up: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent, such as 70% ethanol, followed by a suitable cleaning agent. Dispose of all cleaning materials as hazardous waste.

Storage:

  • Solid Form: Store the lyophilized powder at -20°C in a tightly sealed container.

  • Solutions: For reconstituted solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or colder.[5]

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous due to the potential presence of p-nitroanilide.[1] Improper disposal can lead to environmental contamination and health risks.[6]

Step-by-Step Disposal Procedure:

  • Liquid Waste Collection:

    • Designate a specific, clearly labeled hazardous waste container for all liquid waste containing this compound.

    • The container must be made of a compatible material (e.g., polyethylene) with a secure, leak-proof cap.

    • The label should clearly state "Hazardous Waste," "this compound waste," and list "p-nitroanilide" as the hazardous component.

    • Do not pour any waste down the drain.

  • Solid Waste Collection:

    • Collect all contaminated solid waste, including pipette tips, gloves, wipes, and any other disposable materials, in a separate, dedicated hazardous waste container.

    • Label this container as "Hazardous Solid Waste," "this compound Debris," and note the presence of p-nitroanilide.

  • Container Sealing and Storage:

    • Securely seal both liquid and solid waste containers.

    • Store the sealed containers in a designated and secure satellite accumulation area within the laboratory until they are collected by the institution's environmental health and safety (EH&S) department for proper disposal.[1]

Experimental Workflow and Safety Protocol

start Start: Review Safety Protocol ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid this compound fume_hood->weigh reconstitute Reconstitute in Solvent (e.g., DMSO) weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate liquid_waste Collect Liquid Waste in Labeled Hazardous Container experiment->liquid_waste solid_waste Collect Solid Waste in Labeled Hazardous Container experiment->solid_waste decontaminate->solid_waste Dispose of cleaning materials store_waste Store Waste in Designated Satellite Accumulation Area liquid_waste->store_waste solid_waste->store_waste ehs_pickup Arrange for EH&S Disposal store_waste->ehs_pickup end End of Procedure ehs_pickup->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MeOSuc-AAPM-PNA
Reactant of Route 2
Reactant of Route 2
MeOSuc-AAPM-PNA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.